molecular formula C5H11NS2 B154731 Nereistoxin CAS No. 1631-58-9

Nereistoxin

Cat. No.: B154731
CAS No.: 1631-58-9
M. Wt: 149.3 g/mol
InChI Key: DSOOGBGKEWZRIH-UHFFFAOYSA-N
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Description

Nereistoxin (CAS 1631-58-9), with the molecular formula C 5 H 11 NS 2 and a molecular weight of 149.27 g/mol, is a natural organic compound originally isolated from the marine annelid Lumbriconereis heteropoda . Its insecticidal properties were first noted anecdotally by Japanese fishermen . This compound acts as a neurotoxin by blocking the nicotinic acetylcholine receptor (nAChR) in the central nervous system, classifying it under IRAC MoA Group 14 . It functions as a non-competitive antagonist at the postsynaptic receptor, disrupting neuromuscular transmission . This compound serves as the active metabolite for a class of pro-insecticides including cartap, bensultap, and thiocyclam, which are metabolized to the active form within the target organism . Although these derivatives saw commercial use, particularly in rice cultivation against pests like the rice stem borer ( Chilo suppressalis ), they were never major products in Europe or the USA . Today, this compound remains a valuable tool in pharmacological and entomological research for studying nicotinic acetylcholine receptor function and insect neurobiology . It is also used as a lead compound for the design and synthesis of novel insecticidal agents, as evidenced by recent research into synthetic derivatives . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldithiolan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOOGBGKEWZRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CSSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1631-52-3 (monooxalate), 71057-75-5 (HCl)
Record name Nereistoxin
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DSSTOX Substance ID

DTXSID0075104
Record name N,N-Dimethyl-1,2-dithiolan-4-amine
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Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1631-58-9
Record name Nereistoxin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nereistoxin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-1,2-dithiolan-4-amine
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Record name NEREISTOXIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Elucidation of Nereistoxin: A Neurotoxin from the Sea

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the History, Mechanism, and Experimental Analysis of a Potent Natural Insecticide

Executive Summary

Nereistoxin, a potent neurotoxin, was first isolated from the marine annelid Lumbriconereis heteropoda. Its discovery was prompted by observations of its paralytic effects on insects and mild toxicity in humans.[1][2] First isolated in 1934 and structurally identified in 1962, this compound has a unique N,N-dimethyl-1,2-dithiolan-4-amine structure.[3][4] It functions as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system, leading to paralysis and death in insects.[1][3] This discovery paved the way for the development of a class of synthetic insecticides, known as this compound analogs, including Cartap, Bensultap, and Thiocyclam.[3] These compounds, often used as pro-insecticides that convert to this compound in the target organism, have been primarily utilized in rice cultivation in Asia.[1][3] This document provides a detailed overview of the history, chemical properties, mechanism of action, and key experimental protocols related to this compound.

Historical Timeline and Discovery

The journey of this compound from an anecdotal observation to a lead compound for insecticides is a fascinating chapter in natural product chemistry.

  • Early Observations: The story begins with Japanese fishermen who used the marine worm Lumbriconereis heteropoda as bait.[1] They observed that flies and other insects that fed on the dead worms would become paralyzed and die.[1][2] Fishermen handling the worms also reported adverse effects such as headaches, nausea, and respiratory difficulties, sparking initial scientific curiosity.[1][2]

  • 1922: The first scientific investigation into the toxic principle of the marine annelid was initiated by Nitta. He was intrigued by a patient who experienced respiratory abnormalities, headaches, and vomiting after handling the worms.[5]

  • 1934: Nitta successfully isolated a crystalline form of the toxin, which he named "this compound".[5][6]

  • 1962: Decades later, researchers Okaichi and Hashimoto accomplished the synthesis of the toxin and definitively determined its chemical structure as N,N-dimethyl-1,2-dithiolan-4-amine.[1] This structural elucidation was a pivotal moment, enabling further research into its mode of action and potential applications.[1]

  • 1960s: Researchers at Takeda Chemical Industries in Japan began investigating this compound as a potential insecticide.[3][4] They synthesized the active compound and developed several derivatives to improve its properties for agricultural use.[3][4]

Chemical and Physical Properties

This compound is a unique natural compound characterized by a 1,2-dithiolane ring, which is uncommon in natural products.[1][5]

PropertyValueSource
Molecular Formula C5H11NS2[1][7]
Molar Mass 149.27 g/mol [1][3][7]
IUPAC Name N,N-Dimethyl-1,2-dithiolan-4-amine[3][7]
CAS Number 1631-58-9[3][7]
Synonyms NTX, 4-N,N-dimethylamino-1,2-dithiolane[3][7]

Mechanism of Action: Nicotinic Acetylcholine Receptor Blockade

Initially, it was thought that this compound might act by interfering with acetylcholinesterase, given its chemical similarity to acetylcholine.[3] However, later electrophysiological studies revealed its true mechanism of action.[3] this compound acts as a non-competitive antagonist at the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3]

By blocking the nAChR ion channel complex, this compound prevents the binding of the neurotransmitter acetylcholine.[3][5] This disruption of neuromuscular transmission leads to a cessation of nerve signaling, resulting in paralysis and ultimately, the death of the insect.[1][5] This targeted action on the insect's central nervous system contributes to its effectiveness as an insecticide.[8]

nereistoxin_moa cluster_synapse Synaptic Cleft cluster_normal Normal Transmission cluster_blocked Transmission Blocked by this compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds NTX This compound (NTX) NTX->nAChR Blocks IonChannel Ion Channel (Closed) BlockedChannel Ion Channel (Blocked) PostsynapticNeuron Postsynaptic Neuron ACh_n Acetylcholine nAChR_n nAChR ACh_n->nAChR_n Binds IonChannel_n Ion Channel (Open) nAChR_n->IonChannel_n Opens Signal_n Signal Propagation IonChannel_n->Signal_n Allows Ion Flow NTX_b This compound nAChR_b nAChR NTX_b->nAChR_b Binds & Blocks IonChannel_b Ion Channel (Blocked) NoSignal_b No Signal IonChannel_b->NoSignal_b No Ion Flow

Mechanism of this compound at the nicotinic acetylcholine receptor.

Experimental Protocols

Isolation from Lumbriconereis heteropoda

The initial isolation of this compound by Nitta in 1934, while not extensively detailed in modern literature, would have followed a general protocol for natural product extraction.

Objective: To isolate this compound from the marine annelid Lumbriconereis heteropoda.

Materials:

  • Specimens of Lumbriconereis heteropoda

  • Methanol or Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., ether, chloroform)

  • Chromatography apparatus (e.g., column chromatography with silica gel or alumina)

  • Crystallization solvents

Methodology:

  • Extraction: The worms are homogenized and extracted with an acidic aqueous alcohol (e.g., methanol or ethanol with hydrochloric acid). This protonates the amine group of this compound, increasing its solubility in the polar solvent.

  • Solvent Partitioning: The crude extract is concentrated, and the pH is adjusted to be basic with a solution like sodium hydroxide. This deprotonates the this compound, making it more soluble in nonpolar organic solvents. The aqueous solution is then partitioned with an organic solvent (e.g., ether or chloroform) to separate the this compound from water-soluble impurities.

  • Purification: The organic extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to separate this compound from other lipid-soluble compounds.

  • Crystallization: The purified this compound fraction is then crystallized from a suitable solvent to obtain the pure crystalline compound.

Synthesis of this compound and its Analogs

The first synthesis of this compound was achieved by researchers at Takeda Chemical Industries in the 1960s.[1] A common strategy in the synthesis of this compound and its derivatives involves the use of 1,3-dichloro-2-propanamine derivatives.[1] For example, the pro-insecticide Bensultap was synthesized by reacting the sodium salt of benzenethiolsulfonate with N,N-dimethyl 1,3-dichloro-2-propylamine.[3] Bensultap can then be converted to this compound by treatment with an alkali.[3]

bensultap_synthesis reagent1 Sodium salt of benzenethiolsulfonate reaction Reaction in Ethanol reagent1->reaction reagent2 N,N-dimethyl 1,3-dichloro-2-propylamine reagent2->reaction bensultap Bensultap reaction->bensultap alkali Alkali Treatment bensultap->alkali This compound This compound alkali->this compound insecticidal_bioassay start Start prep Prepare Test Solutions (Varying Concentrations) start->prep rearing Rear Target Insects (e.g., M. separata) start->rearing application Topical Application of Test Solution to Insects prep->application rearing->application control Apply Solvent Only (Control Group) rearing->control observation Observe and Record Mortality at 24h & 48h application->observation control->observation analysis Calculate Corrected Mortality and LC50 observation->analysis end End analysis->end

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1,2-dithiolan-4-amine, also known as nereistoxin (NTX), is a naturally occurring neurotoxin first isolated from the marine annelid Lumbriconereis heteropoda.[1] Its potent insecticidal activity and unique mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist have established it as a critical lead compound in the development of a class of synthetic insecticides, including cartap, bensultap, and thiocyclam.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N,N-dimethyl-1,2-dithiolan-4-amine, along with its mechanism of action. Detailed experimental protocols for its synthesis are provided, and key pathways are visualized to facilitate a deeper understanding for researchers in drug development and crop protection.

Chemical Structure and Properties

N,N-dimethyl-1,2-dithiolan-4-amine is a heterocyclic compound featuring a five-membered dithiolane ring with a dimethylamino group attached to the fourth carbon. The presence of the disulfide bond within the strained five-membered ring is a key structural feature.

Chemical Identity
IdentifierValue
IUPAC Name N,N-Dimethyl-1,2-dithiolan-4-amine
Synonyms This compound, NTX
CAS Number 1631-58-9
Molecular Formula C₅H₁₁NS₂
Molecular Weight 149.27 g/mol
SMILES CN(C)C1CSSC1
InChI InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3
Physicochemical Properties
PropertyValueReference
Appearance Pale yellow oil[3]
Hydrogen Oxalate Salt M.P. 92-95 °C (decomposed)[3]

Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine

An improved synthesis of N,N-dimethyl-1,2-dithiolan-4-amine has been achieved through a multi-step process starting from 1,3-bis(benzylthio)-2-propanone.[3] The general strategy involves the formation of a primary amine, followed by N,N-dimethylation, and subsequent debenzylation and oxidative cyclization to form the dithiolane ring.

Synthesis Workflow

Synthesis_Workflow Figure 1: Synthesis workflow for N,N-dimethyl-1,2-dithiolan-4-amine. A 1,3-bis(benzylthio)-2-propanone B 1,3-bis(benzylthio)-2-propanone oxime A->B Hydroxylamine C 2-Amino-1,3-bis(benzylthio)propane B->C Reduction (e.g., LiAlH4) D 2-(Dimethylamino)-1,3-bis(benzylthio)propane C->D Eschweiler-Clarke Methylation (HCHO, HCOOH) E 2-(Dimethylamino)-1,3-propanedithiol D->E Debenzylation (e.g., Na/n-butanol) F N,N-dimethyl-1,2-dithiolan-4-amine E->F Oxidative Cyclization (e.g., air, FeCl3 catalyst)

Figure 1: Synthesis workflow for N,N-dimethyl-1,2-dithiolan-4-amine.

Experimental Protocols

The following protocols are based on established chemical transformations relevant to the synthesis of N,N-dimethyl-1,2-dithiolan-4-amine and its intermediates.[3]

Synthesis of 2-Amino-1,3-bis(benzylthio)propane
  • Oxime Formation: 1,3-bis(benzylthio)-2-propanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the formation of 1,3-bis(benzylthio)-2-propanone oxime.

  • Reduction to Primary Amine: The crude oxime is then reduced to the corresponding primary amine, 2-amino-1,3-bis(benzylthio)propane. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) is used. The reaction is performed under an inert atmosphere and at low temperatures, followed by a careful workup to quench the excess reducing agent.

Synthesis of 2-(Dimethylamino)-1,3-bis(benzylthio)propane via Eschweiler-Clarke Methylation
  • Reaction Setup: To the crude 2-amino-1,3-bis(benzylthio)propane, an excess of formic acid and aqueous formaldehyde (37%) are added.[4]

  • Reaction Conditions: The mixture is heated, typically at 80-100 °C, for several hours.[4] The reaction progress is monitored by the cessation of carbon dioxide evolution.

  • Workup: After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 2-(dimethylamino)-1,3-bis(benzylthio)propane.

Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine
  • Debenzylation: The crude 2-(dimethylamino)-1,3-bis(benzylthio)propane is dissolved in a suitable alcohol, such as n-butanol. Metallic sodium is added portion-wise to the refluxing solution to effect the cleavage of the benzyl thioethers, forming the dithiol, 2-(dimethylamino)-1,3-propanedithiol.[3]

  • Oxidative Cyclization: The resulting dithiol is not isolated. The reaction mixture is neutralized, and the dithiol is oxidized to form the 1,2-dithiolane ring. This can be achieved by bubbling air through the solution in the presence of a catalytic amount of an oxidizing agent like ferric chloride (FeCl₃).[5]

  • Purification: The final product, N,N-dimethyl-1,2-dithiolan-4-amine, is a pale yellow oil.[3] It can be purified by distillation under reduced pressure. For characterization and handling, it is often converted to its stable hydrogen oxalate salt by treatment with oxalic acid in a suitable solvent.[3]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

N,N-dimethyl-1,2-dithiolan-4-amine exerts its neurotoxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][6] The nAChR is a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[1]

Signaling Pathway

Under normal physiological conditions, the binding of the neurotransmitter acetylcholine (ACh) to the nAChR triggers a conformational change, opening the ion channel and allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

This compound acts as a non-competitive blocker of the nAChR/ion channel complex.[1][7] It is believed to bind to a site within the ion channel pore, physically obstructing the flow of ions even when acetylcholine is bound to the receptor's active site.[2][7] This blockade prevents depolarization of the postsynaptic membrane, leading to a failure of synaptic transmission and resulting in paralysis and death of the insect.

Signaling_Pathway Figure 2: Antagonistic action of N,N-dimethyl-1,2-dithiolan-4-amine on the nAChR. cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR_active Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR_active Binds Ion_Channel_Open Ion Channel Opens nAChR_active->Ion_Channel_Open Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Open->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse NTX N,N-dimethyl-1,2-dithiolan-4-amine (this compound) Ion_Channel_Blocked Ion Channel Blocked NTX->Ion_Channel_Blocked Blocks Pore nAChR_blocked Nicotinic Acetylcholine Receptor (nAChR) nAChR_blocked->Ion_Channel_Blocked No_Cation_Influx No Cation Influx Ion_Channel_Blocked->No_Cation_Influx No_Depolarization No Depolarization No_Cation_Influx->No_Depolarization Synaptic_Failure Synaptic Transmission Failure No_Depolarization->Synaptic_Failure ACh_present Acetylcholine (ACh) ACh_present->nAChR_blocked Binds

References

Nereistoxin's Enigmatic Dance with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, has long been a subject of intense scientific scrutiny due to its potent insecticidal properties and its intricate interactions with the nervous system.[1] This technical guide delves into the core of its mechanism of action, focusing specifically on its effects on nicotinic acetylcholine receptors (nAChRs). We will explore the nuanced antagonistic properties of this compound, present quantitative data from key studies, detail the experimental protocols used to elucidate its function, and visualize the complex signaling pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers and professionals engaged in the study of neurotoxins, insecticides, and the development of novel therapeutics targeting nAChRs.

Introduction: The Molecular Battlefield - this compound and nAChRs

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems of both vertebrates and invertebrates. Their activation by the endogenous neurotransmitter acetylcholine (ACh) mediates fast excitatory neurotransmission. This compound emerges as a formidable player on this molecular battlefield, primarily acting as an antagonist of nAChRs.[2][3] However, the precise nature of this antagonism is a subject of ongoing investigation, with evidence pointing towards a complex mechanism that may involve both competitive and non-competitive interactions.

Some studies suggest that this compound acts as a non-competitive blocker of the nAChR channel.[1][4] This mode of action involves the toxin binding to a site within the ion channel pore, physically obstructing the flow of ions and thereby inhibiting receptor function, irrespective of agonist binding. Conversely, other research indicates that this compound can also interact with the agonist binding site, suggesting a competitive component to its antagonism.[5] This dual-faceted interaction highlights the complexity of this compound's pharmacology and underscores the importance of utilizing a range of experimental approaches to fully characterize its effects.

Quantitative Analysis of this compound's Interaction with nAChRs

The potency of this compound and its analogues varies across different nAChR subtypes. This section summarizes the quantitative data from radioligand binding assays and electrophysiological studies, providing a comparative overview of their inhibitory activity.

Table 1: Inhibitory Potency (IC50) of this compound and its Analogs on Various nAChR Subtypes (Radioligand Binding Assays)
CompoundnAChR SubtypeRadioligandTissue/Cell LineIC50 (µM)Reference
This compoundApis mellifera (honeybee) head membranes[3H]ThienylcyclohexylpiperidineApis melliferaPotent displacer
This compoundRat brain membranes (α4β2*)[3H]-CytisineRat~100[6]
This compoundRat brain membranes (α7)[125I]-α-BungarotoxinRat>100[6][7]
This compoundTorpedo electric organ (muscle-type)[125I]-α-BungarotoxinTorpedo californica~10[6][7]
CartapApis mellifera (honeybee) head membranes[3H]ThienylcyclohexylpiperidineApis melliferaEqually potent to NTX[5]

Note: IC50 values are approximate and can vary depending on experimental conditions.

Table 2: Electrophysiological Effects of this compound on nAChR Function
nAChR SubtypePreparationEffectConcentrationReference
Chicken α7Xenopus laevis oocytesNon-competitive block0.1-100 µM[1]
Chicken α4β2Xenopus laevis oocytesNon-competitive block0.1-100 µM[1]
Drosophila/chicken hybrid (SAD/β2)Xenopus laevis oocytesNon-competitive block0.1-100 µM[1]
Drosophila/chicken hybrid (ALS/β2)Xenopus laevis oocytesNon-competitive block0.1-100 µM[1]

Experimental Protocols: Unraveling the Mechanism

The characterization of this compound's action on nAChRs relies on a combination of sophisticated experimental techniques. This section provides a detailed overview of the key methodologies employed in the cited research.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying ligand-receptor interactions. These assays quantify the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and the inhibitory potency (Ki or IC50) of unlabeled compounds.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat brain, Torpedo electric organ) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.[2][8]

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-cytisine for α4β2, [125I]-α-bungarotoxin for α7 and muscle-type nAChRs) and varying concentrations of the unlabeled test compound (this compound or its analogues).[2][8]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Incubation Incubation: Membranes + Radioligand + this compound Membrane->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis TEVC_Setup cluster_oocyte Xenopus Oocyte cluster_electrodes Electrodes cluster_electronics Electronics cluster_perfusion Perfusion System Oocyte Oocyte expressing nAChRs Amplifier Voltage Clamp Amplifier Oocyte->Amplifier Voltage_Electrode Voltage Electrode Voltage_Electrode->Oocyte Current_Electrode Current Electrode Current_Electrode->Oocyte Amplifier->Current_Electrode Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Agonist_Antagonist Agonist/Antagonist Solution Agonist_Antagonist->Oocyte NTX_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Paralysis Paralysis Action_Potential->Paralysis NTX This compound (NTX) NTX->nAChR Blocks (Competitive) NTX->Ion_Channel Blocks (Non-competitive) ACh->nAChR Binds Ions Na+, Ca2+ Ions->Ion_Channel Influx

References

Elucidating the Nereistoxin Biosynthesis Pathway in Marine Annelids: A Field Awaiting Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals that the biosynthetic pathway of nereistoxin in the marine annelid, Lumbriconereis heteropoda, remains an uncharted area of natural product chemistry. Despite the toxin's long history of study since its isolation in 1934 and the successful synthesis of its analogues for insecticidal applications, the enzymatic steps and genetic underpinnings of its natural production are yet to be elucidated.[1] Consequently, this guide will summarize the current knowledge surrounding this compound and highlight the conspicuous absence of data on its biosynthesis, a critical knowledge gap for researchers, scientists, and drug development professionals.

This compound, chemically identified as N,N-dimethyl-1,2-dithiolan-4-amine, is a potent neurotoxin produced by the marine annelid Lumbriconereis heteropoda.[2] Its discovery was prompted by observations of toxic effects in fishermen who used the worm as bait.[1][3] This natural product has served as a pivotal lead compound for the development of a class of insecticides, including cartap, bensultap, and thiocyclam.[2] These synthetic derivatives are pro-insecticides that are metabolized into the active this compound molecule within the target insect.[1]

Current State of Knowledge

While the chemical synthesis of this compound and its analogues is well-documented, the natural de novo biosynthetic pathway within the marine annelid is largely speculative.[1] The scientific literature is replete with studies on the mode of action of this compound and the chemical synthesis of its derivatives, but there is a profound lack of information on the following aspects of its natural biosynthesis:

  • Precursor Molecules: The initial building blocks for the carbon skeleton and the origin of the dimethylamino group are unknown.

  • Enzymatic Machinery: The specific enzymes responsible for the assembly of the this compound molecule, particularly the formation of the characteristic 1,2-dithiolane ring, have not been identified.

  • Genetic Basis: The biosynthetic gene cluster encoding the putative enzymes for this compound synthesis has not been discovered.

  • Regulatory Pathways: There is no information on the signaling pathways or environmental cues that regulate the production of this compound in Lumbriconereis heteropoda.

The primary ecological role of this compound in the annelid is presumed to be defensive.[1]

Mechanism of Action

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1][2] This blockage of the nAChR ion channel complex disrupts neuromuscular transmission, leading to paralysis and death of the insect.[1][3] While it shares some chemical similarity with acetylcholine, its primary mode of action is not through the inhibition of acetylcholinesterase.[2][3]

Chemical Synthesis and Derivatives

The first chemical synthesis of this compound was achieved in the 1960s by researchers at Takeda Chemical Industries.[1][2] A common strategy in the synthesis of this compound and its precursors involves the use of 1,3-dichloro-2-propanamine derivatives.[1] For instance, the insecticide bensultap can be synthesized from the sodium salt of benzenethiolsulfonate and N,N-dimethyl 1,3-dichloro-2-propylamine, and can subsequently be converted to this compound.[2] The development of this compound analogues was driven by the goal of creating compounds with improved insecticidal efficacy and reduced mammalian toxicity.[2]

Future Research Directions

The elucidation of the this compound biosynthetic pathway presents a significant opportunity for research. Uncovering the enzymes and genes involved in its synthesis could pave the way for several advancements:

  • Biocatalysis: The discovery of novel enzymes, particularly those involved in the formation of the 1,2-dithiolane ring, could provide new tools for synthetic chemistry.

  • Metabolic Engineering: Understanding the biosynthetic pathway could enable the heterologous expression of the gene cluster in microbial hosts for sustainable and scalable production of this compound and its derivatives.

  • Drug Discovery: A deeper understanding of the biosynthesis of this neurotoxin could inform the design and development of new insecticides or other pharmacologically active compounds.

Conclusion

The biosynthesis of this compound in marine annelids is a black box in the field of natural product chemistry. While the toxin's pharmacology and chemical synthesis have been extensively studied, the natural pathway remains to be discovered. The lack of data on precursor molecules, enzymes, and the genetic basis for its production means that a detailed technical guide on its biosynthesis cannot be provided at this time. This knowledge gap, however, represents a promising frontier for future research, with the potential for significant discoveries in enzymology, metabolic engineering, and drug development.

Due to the absence of data on the biosynthesis pathway of this compound in marine annelids, the core requirements for quantitative data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways or experimental workflows related to its natural synthesis cannot be fulfilled. The information required to generate these elements is not available in the current body of scientific literature.

References

Early Research on the Insecticidal Properties of Nereistoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, represents a significant milestone in insecticide development. Its discovery and subsequent investigation in the 1960s and 1970s paved the way for a novel class of insecticides. This technical guide provides a comprehensive overview of the seminal research into the insecticidal properties of this compound and its early derivatives, focusing on its mode of action, insecticidal spectrum, and the experimental methodologies employed during this foundational period.

Core Finding: A Novel Mode of Action

Early research quickly established that this compound's insecticidal activity stemmed from a distinct mode of action compared to the prevalent organophosphates and chlorinated hydrocarbons of the time. Electrophysiological studies on the cockroach, Periplaneta americana, revealed that this compound acts as a blocker of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1][2] This antagonistic action at the postsynaptic membrane disrupts cholinergic neurotransmission, leading to paralysis and death of the insect.[1] Unlike organophosphates, its inhibitory action on cholinesterases is not significant enough to be the primary cause of its insecticidal effect.[1]

Quantitative Data: Insecticidal Activity

The following table summarizes the known insecticidal spectrum from early research, noting that specific quantitative data from the 1960s is limited in the available literature.

CompoundTarget Insect(s)Application Method(s)Observed Effect(s)Source(s)
This compound Rice stem borer (Chilo suppressalis), Common cabbage worm, Diamond-back moth, Houseflies, German cockroachesTopical, Oral (via spraying)High killing effect, particularly with oral administration. Knockdown followed by revival in some cases.[3]
Aphids, MitesNot specifiedConsiderable tolerance observed.[3]
Cartap Rice stem borer (Chilo suppressalis)Not specifiedEffective control.[2]
Bensultap Coleopterous and Lepidopterous insectsNot specifiedExcellent efficacy.
Thiocyclam Rice stem borer (Chilo suppressalis)Not specifiedSignificant control.

Experimental Protocols

The foundational research on this compound employed a range of in vivo and in vitro techniques to elucidate its insecticidal properties and mode of action.

Insect Bioassays
  • Test Organisms: A variety of insect species were used to determine the insecticidal spectrum, including:

    • Houseflies (Musca domestica)

    • German cockroaches (Blattella germanica)

    • Azuki bean weevils (Callosobruchus chinensis)

    • Rice stem borers (Chilo suppressalis)

    • Soybean aphids (Aphis glycines)

    • Spider mites (Tetranychus urticae)

    • Mulberry mealybugs (Pseudococcus comstocki)

    • Various leaf-chewing insects.[3]

  • Application Methods:

    • Topical Application: A defined dose of this compound (often dissolved in a suitable solvent) was applied directly to the insect's cuticle, typically on the thorax or abdomen. This method was used to assess contact toxicity.[3]

    • Oral Administration (Spray Tests): Plants or artificial diets were sprayed with a solution of this compound, and insects were allowed to feed on the treated material. This was crucial in determining the higher oral toxicity of the compound.[3]

  • Observation and Data Collection:

    • Mortality rates were recorded at specific time intervals post-treatment.

    • Toxic symptoms were observed and documented, noting their dissimilarity to those caused by other insecticide classes.[3]

    • Knockdown and subsequent recovery were also noted as characteristic effects.[3]

Electrophysiological Studies
  • Preparation: The central nervous system of the American cockroach (Periplaneta americana) was a key model system. Experiments often focused on the abdominal nerve cord and cercal-afferent, giant-interneurone synapses.

  • Methodology:

    • The insect was dissected to expose the desired nerve tissue.

    • The preparation was bathed in a saline solution (Ringer's solution) to maintain its viability.

    • Extracellular electrodes were used to record nerve impulses (action potentials).

    • This compound was introduced into the saline bath at varying concentrations.

    • The effects on synaptic transmission, including the suppression of postsynaptic potentials, were recorded and analyzed.

  • Key Findings: These studies demonstrated that this compound blocked synaptic transmission in the central nervous system, providing direct evidence for its action on neuronal communication.[1]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism of this compound as a nicotinic acetylcholine receptor (nAChR) antagonist.

nereistoxin_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Ion_channel Ion Channel (Closed) No_depolarization No Depolarization (Signal Blocked) Ion_channel->No_depolarization Remains Closed

Caption: this compound blocks the nicotinic acetylcholine receptor, preventing signal transmission.

Experimental Workflow for Insect Bioassay

The following diagram outlines a typical workflow for assessing the insecticidal activity of this compound in early research.

bioassay_workflow start Start rearing Insect Rearing (e.g., Rice Stem Borer) start->rearing application Compound Application (Topical or Oral) rearing->application prep_compound Prepare this compound Solution prep_compound->application incubation Incubation Period (Controlled Environment) application->incubation observation Observation (Mortality, Symptoms) incubation->observation data_analysis Data Analysis (e.g., Calculate Mortality %) observation->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating the insecticidal efficacy of this compound.

Conclusion

The early research on this compound in the 1960s was pivotal in identifying a new target for insecticides—the nicotinic acetylcholine receptor. While specific quantitative data from this era is not exhaustively documented in currently accessible literature, the qualitative findings and the methodologies employed laid the critical groundwork for the development of a new class of synthetic insecticides. The work of researchers like Sakai and Konishi demonstrated the potent efficacy of this compound and its derivatives against key agricultural pests and unraveled its unique mode of action, distinguishing it from other insecticides of the time. This foundational knowledge continues to be relevant for the ongoing development of novel and selective pest control agents.

References

The Ecological Significance of Nereistoxin: A Neurotoxic Defense in the Marine Environment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nereistoxin (NTX), a potent neurotoxin produced by the marine annelid Lumbriconereis heteropoda, serves as a compelling example of chemical defense in the natural world. This technical guide delves into the core ecological role of this compound, its mechanism of action as a nicotinic acetylcholine receptor (nAChR) antagonist, and the experimental methodologies used to elucidate its function. Anecdotal evidence, such as the paralysis and death of flies that feed on the worm and adverse effects in fishermen handling them, first hinted at its potent biological activity.[1][2] Subsequent research has confirmed its primary role as a chemical defense mechanism. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support further research and potential applications in drug development.

Introduction: The Ecological Context of this compound

This compound (NTX), chemically identified as 4-dimethylamino-1,2-dithiolane, is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[3] This worm, found in marine sediments, utilizes NTX as a powerful chemical defense mechanism against predators. The discovery of this compound was prompted by observations of its toxic effects on insects and even humans who came into contact with the worm, highlighting its potent biological activity.[1] The primary ecological function of this compound is believed to be defensive, repelling or incapacitating potential predators and competitors in its environment.[2] Its effectiveness as a neurotoxin has also led to its use as a lead compound for the synthesis of commercial insecticides, such as cartap, bensultap, and thiocyclam, which are pro-insecticides that metabolize into this compound.[3]

Mechanism of Action: Blockade of Nicotinic Acetylcholine Receptors

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of many organisms, including insects.[3]

The binding of the neurotransmitter acetylcholine (ACh) to nAChRs typically triggers the opening of an ion channel, allowing an influx of cations and subsequent neuronal depolarization. This compound disrupts this process by blocking the nAChR channel, thereby preventing ion flow and inhibiting nerve signal transmission.[1] This blockade leads to paralysis and, at high enough concentrations, death in susceptible organisms.[1] While early studies suggested a possible interference with acetylcholinesterase, later electrophysiological research on cockroach synapses confirmed that the primary target is the nAChR/ion channel complex.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of this compound's antagonism at the nicotinic acetylcholine receptor.

Nereistoxin_Signaling_Pathway cluster_0 Normal Synaptic Transmission cluster_1 This compound Inhibition ACh Acetylcholine (ACh) nAChR_open Nicotinic Acetylcholine Receptor (nAChR) - Open ACh->nAChR_open Binds Ion_Influx Cation Influx (Na+, Ca2+) nAChR_open->Ion_Influx Opens Channel Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization Signal Nerve Signal Propagation Depolarization->Signal NTX This compound (NTX) nAChR_blocked Nicotinic Acetylcholine Receptor (nAChR) - Blocked NTX->nAChR_blocked Blocks Channel No_Influx Cation Influx Blocked nAChR_blocked->No_Influx No_Signal Signal Transmission Inhibited No_Influx->No_Signal ACh_binds ACh ACh_binds->nAChR_blocked Binding ineffective

Figure 1: Mechanism of this compound's blockade of the nAChR.

Quantitative Data

While the ecological role of this compound as a chemical defense is well-established, quantitative data on its concentration in Lumbriconereis heteropoda and its toxicity to natural marine predators are limited in the available scientific literature. Most toxicological studies have focused on insects and mammals due to the development of this compound-based insecticides.

Table 1: Toxicity of this compound in Vertebrates
SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
MouseIntravenous30[1]
MouseSubcutaneous1000[1]
MouseOral118[1]
Table 2: this compound Concentration in Biological Samples from a Fatal Human Intoxication Case (from Cartap ingestion)
SampleThis compound Concentration (mg/L)Reference(s)
Heart Blood2.58[4]
Femoral Blood3.36[4]
Stomach Liquid Content1479.7[4]

Note: This data is from a human poisoning case involving the pro-insecticide Cartap, which metabolizes to this compound. It provides an indication of the levels of this compound that can be found in biological tissues following exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Quantification of this compound from Biological Samples

This protocol is adapted from methods used for the analysis of this compound and its derivatives in various matrices.[4][5]

Objective: To extract and quantify this compound from biological tissues.

Materials:

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cationic exchange)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • This compound analytical standard

  • Solvents (e.g., acetonitrile, methanol, ethyl acetate)

  • Buffers (e.g., ammonium formate)

  • Acid (e.g., formic acid) and Base (e.g., ammonium hydroxide)

Procedure:

  • Sample Homogenization: Weigh a known amount of tissue and homogenize it in an appropriate extraction solvent (e.g., acidic acetonitrile or a buffered solution).

  • Extraction: Vortex the homogenate for a specified time (e.g., 10 minutes) and then centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to separate the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a solvent to remove interfering substances (e.g., methanol).

    • Elute the this compound with an appropriate solvent (e.g., ammoniated methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for analysis.

  • GC-MS or LC-MS/MS Analysis:

    • Inject the reconstituted sample into the GC-MS or LC-MS/MS system.

    • Develop a suitable chromatographic method to separate this compound from other compounds.

    • Use mass spectrometry to identify and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.

    • Prepare a calibration curve using the this compound analytical standard to quantify the concentration in the sample.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.

Objective: To measure the binding affinity of this compound to a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific tissues like Torpedo electric organ).

  • Radiolabeled ligand with known affinity for the nAChR (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and scintillation fluid (for radiolabeled ligands).

  • Filter plates and vacuum manifold.

Procedure:

  • Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target nAChR.

  • Assay Setup: In a microplate, combine a constant concentration of the radiolabeled ligand, the receptor preparation, and varying concentrations of unlabeled this compound in the assay buffer. Include control wells with no competitor (total binding) and wells with a high concentration of a known nAChR ligand to determine non-specific binding.

  • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.

Experimental Workflow: nAChR Competitive Binding Assay

The following diagram outlines the key steps in a typical nAChR competitive binding assay.

Binding_Assay_Workflow start Start receptor_prep Receptor Preparation (e.g., cell membranes) start->receptor_prep assay_setup Assay Setup in Microplate: - Receptor Preparation - Radiolabeled Ligand (constant conc.) - this compound (varying conc.) receptor_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound from free ligand) incubation->filtration washing Filter Washing (remove unbound ligand) filtration->washing quantification Quantification of Bound Ligand (e.g., Scintillation Counting) washing->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end

Figure 2: Workflow for an nAChR competitive binding assay.

Conclusion

This compound plays a crucial ecological role as a potent neurotoxic defense for the marine annelid Lumbriconereis heteropoda. Its mechanism of action, the blockade of nicotinic acetylcholine receptors, is well-characterized and forms the basis of its insecticidal properties, which have been exploited in agriculture. While quantitative data on its ecological impact in the marine environment, particularly concerning its effects on natural predators, remains an area for further investigation, the available evidence strongly supports its function as a key survival tool for its producer. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this compound and its interactions with nicotinic acetylcholine receptors, which may lead to the development of novel therapeutic agents or more selective and environmentally benign pesticides.

References

The Toxin from the Depths: A Technical Guide to the Initial Isolation and Purification of Nereistoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nereistoxin, a potent neurotoxin naturally produced by the marine annelid Lumbriconereis heteropoda, has garnered significant interest in the scientific community for its unique structure and mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] Its discovery was spurred by observations of its insecticidal properties by Japanese fishermen, leading to its eventual isolation and characterization.[1][2][3] This guide provides a comprehensive overview of the initial isolation and purification techniques for this compound from its natural source, drawing from historical accounts and modern analytical methodologies that can be adapted for preparative-scale work.

Sourcing and Initial Extraction of this compound

The foundational step in the isolation of this compound is the collection of its natural producer, the marine worm Lumbriconereis heteropoda.[1][2] Following collection, a multi-step extraction process is employed to liberate the toxin from the biological matrix.

Experimental Protocol: Initial Solvent Extraction

A generalized protocol for the initial extraction, adapted from principles of natural product chemistry, is as follows:

  • Homogenization: Freshly collected specimens of Lumbriconereis heteropoda are homogenized in a suitable solvent. Given this compound's polarity, an initial extraction with an acidified aqueous buffer is often employed to ensure the protonation and subsequent solubility of the amine-containing toxin.[4][5]

  • Solvent Partitioning: The homogenate is then subjected to liquid-liquid extraction (LLE) to separate the target compound from lipids and other non-polar components.[1][4] Common organic solvents used for the extraction of this compound and its analogues in analytical settings include ethyl acetate and dichloromethane.[4]

  • pH-Dependent Partitioning: A crucial step in the purification process involves adjusting the pH of the aqueous extract.[4][5] By increasing the pH to make the solution alkaline (e.g., pH 9), the this compound amine is deprotonated, rendering it more soluble in organic solvents.[4][5][6] This allows for its selective transfer from the aqueous phase to an organic phase, leaving behind water-soluble impurities. Conversely, adjusting the pH back to acidic conditions (e.g., pH 5) can be used to transfer the this compound back into an aqueous phase, further purifying it from neutral and acidic organic-soluble compounds.[4][5][6]

  • Concentration: The organic extracts containing the this compound are then combined and concentrated under reduced pressure to yield a crude extract.

Purification Techniques for this compound

The crude extract, while enriched with this compound, still contains a mixture of other compounds. Therefore, further purification using chromatographic techniques is essential.

Column Chromatography

For preparative-scale purification, column chromatography is a standard method. While specific details from the original isolation are scarce, a typical approach would involve:

  • Stationary Phase: Alumina or silica gel are common choices for the separation of amine-containing compounds. Alumina column chromatography has been noted as a necessary purification step in some analytical methods for this compound.[7]

  • Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds from the column. A common starting point would be a non-polar solvent like hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the purified this compound.

Solid-Phase Extraction (SPE)

Modern analytical methods frequently employ solid-phase extraction (SPE) for the cleanup and concentration of this compound, a technique that can be scaled up for preparative purposes.[1][8] Mixed-mode cationic exchange SPE has been shown to be effective.[8]

Experimental Protocol: Solid-Phase Extraction (SPE)
  • Column Conditioning: An SPE cartridge with a suitable stationary phase (e.g., mixed-mode cationic exchange) is conditioned according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents to remove impurities. A common approach is to use a non-polar solvent to remove lipids, followed by a solvent of intermediate polarity.

  • Elution: The purified this compound is then eluted from the cartridge using a solvent that disrupts the interaction between the analyte and the stationary phase. For a cationic exchange resin, this would typically involve a solvent containing a counter-ion or a change in pH.

  • Analysis: The eluted fraction is analyzed for the presence and purity of this compound.

Quantitative Data and Yields

ParameterMethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Extraction Efficiency Acidic Cysteine & Formate BufferFoods of Animal Origin85.4 - 108.4Not Specified[4]
Recovery pH-Dependent Acid-Base Partitioning & LLEFoods of Animal Origin89.2 - 109.9< 10[4][5]
Recovery Alumina Column ChromatographyCabbage, Chinese Cabbage, Radish76 - 95Not Specified[7]
Recovery Mixed-Mode Cationic Exchange SPEBlood Samples97 ± 14Not Specified[8]
Recovery Hydrochloric Acid with Cysteine HydrochloridePlant Foods72 - 1080.3 - 14.7[6][7]

Visualizing the Process and Mechanism

To better understand the workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sourcing Sourcing & Initial Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product s1 Collection of Lumbriconereis heteropoda s2 Homogenization in Acidified Aqueous Buffer s1->s2 e1 Liquid-Liquid Extraction (Aqueous vs. Organic) s2->e1 e2 pH Adjustment to Alkaline (e.g., pH 9) e1->e2 e3 Extraction into Organic Solvent e2->e3 e4 Concentration of Organic Phase e3->e4 Crude Extract p1 Column Chromatography (Alumina or Silica Gel) e4->p1 p2 Solid-Phase Extraction (SPE) (Mixed-Mode Cationic Exchange) e4->p2 p3 Fraction Collection & Analysis (TLC, HPLC) p1->p3 p2->p3 f1 Purified this compound p3->f1

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_synapse Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Membrane cluster_toxin This compound Action ach_vesicle Acetylcholine (ACh) Vesicles ach ach_vesicle->ach ACh Release nachr Nicotinic ACh Receptor (nAChR) ion_influx Muscle Contraction nachr->ion_influx Ion Channel Opens (Na+ Influx) paralysis Paralysis nachr->paralysis Ion Channel Blocked This compound This compound This compound->nachr Blocks Receptor ach->nachr Binds to nAChR

References

Nereistoxin: A Marine Neurotoxin Paving the Way for Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nereistoxin, a potent neurotoxin isolated from the marine annelid Lumbriconereis heteropoda, has served as a pivotal lead compound in the development of a unique class of insecticides. Its distinct mode of action, targeting the nicotinic acetylcholine receptor (nAChR) ion channel, has provided a valuable alternative to conventional insecticides and a foundation for the synthesis of commercially successful analogues. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, toxicological profiles, and the experimental methodologies integral to their research and development.

Introduction: From Fisherman's Bait to Insecticide Blueprint

The journey of this compound from a natural toxin to a lead compound for insecticide development began with an intriguing observation. Japanese fishermen noted that insects that came into contact with the marine worm Lumbriconereis heteropoda, used as bait, would exhibit paralysis and subsequently perish[1][2]. This anecdotal evidence spurred scientific inquiry, leading to the isolation of the active compound, N,N-dimethyl-1,2-dithiolan-4-amine, in 1934, which was later named this compound[2][3].

Initial investigations into its biological activity revealed potent insecticidal properties, particularly against the rice stem borer, a significant agricultural pest[1][3]. Recognizing its potential, researchers at Takeda Chemical Industries in Japan initiated a program in the 1960s to synthesize derivatives of this compound[2]. The primary goal was to create analogues with improved insecticidal efficacy, enhanced safety for non-target organisms, and better physicochemical properties for agricultural application. This research endeavor led to the successful commercialization of several this compound-based insecticides, including cartap, bensultap, thiocyclam, and thiosultap[2]. These compounds, often referred to as this compound analogues, have been primarily utilized in rice and vegetable cultivation in several Asian countries[1].

Mechanism of Action: A Unique Blockade of Nicotinic Acetylcholine Receptors

This compound and its analogues exert their insecticidal effect by targeting the nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system[2]. Unlike neonicotinoid insecticides, which act as agonists of the nAChR, this compound functions as a non-competitive antagonist[1][4][5].

The primary mode of action involves the blockade of the ion channel associated with the nAChR[1][2]. In a resting state, the nAChR ion channel is closed. Upon binding of the neurotransmitter acetylcholine (ACh), the channel opens, allowing an influx of cations and subsequent nerve impulse transmission. This compound interferes with this process by binding to a site within the ion channel, physically obstructing the flow of ions. This blockade prevents the depolarization of the postsynaptic membrane, leading to a disruption of nerve signal transmission, paralysis, and ultimately, the death of the insect[1][2].

Several of the commercialized analogues, such as cartap and bensultap, are considered pro-insecticides. This means they are metabolized within the insect's body into the active form, this compound[1][5]. This metabolic conversion is a key aspect of their design, influencing their toxicity and selectivity.

dot

Caption: this compound's mechanism of action on the nAChR signaling pathway.

From Lead Compound to Commercial Insecticides: Structure-Activity Relationships

The development of this compound analogues involved systematic modifications of the parent molecule to optimize its insecticidal properties and reduce mammalian toxicity. The core structure of this compound, a 1,2-dithiolane ring with a dimethylamino group, was the primary focus of these modifications[1].

Key Structural Modifications and Their Impact:

  • Opening of the Dithiolane Ring: A crucial modification was the cleavage of the disulfide bond in the 1,2-dithiolane ring. This led to the creation of linear analogues, which often act as pro-insecticides, being converted back to the cyclic this compound in vivo.

  • Modification of the Sulfur Moieties: The sulfur atoms were derivatized with various functional groups, such as carbamoyl (in cartap) or benzenesulfonate (in bensultap). These modifications influence the compound's stability, solubility, and metabolic fate.

  • Alterations to the Amino Group: Changes to the N,N-dimethylamino group were also explored, although this moiety was found to be important for activity.

These structural changes significantly impact the electronic and lipophilic properties of the molecules, which in turn affect their ability to penetrate the insect cuticle, interact with the nAChR, and be metabolized[6]. For instance, the introduction of carbamoyl groups in cartap enhances its systemic properties, allowing it to be absorbed and translocated within the plant, providing protection against a wider range of pests[7][8].

Quantitative Data: Efficacy and Toxicity Profiles

The following tables summarize the available quantitative data on the toxicity of this compound and its key analogues to various insect pests and non-target organisms.

Table 1: Insecticidal Activity of this compound and its Analogues (LC50/LD50)

CompoundTarget PestValueUnitsReference
This compoundMythimna separata (larvae)150.71µg/mL[9]
ThiocyclamTuta absoluta (larvae)32.80ppm[10]
ThiocyclamTuta absoluta (larvae)65.17mg a.i./L[11]
ThiocyclamTuta absoluta (eggs)154.98mg a.i./L[11]
ThiocyclamTuta absoluta (pupae)105.66mg a.i./L[11]
CartapAzuki bean weevil~7µg/Petri dish[12]
This compound Derivative (7f)Mythimna separata136.86µg/mL[9]
This compound Derivative (7f)Myzus persicae138.37µg/mL[9]
This compound Derivative (7f)Rhopalosiphum padi131.64µg/mL[9]
This compound Derivative (7b)Myzus persicae42.93µg/mL[9]
This compound Derivative (7b)Rhopalosiphum padi58.19µg/mL[9]
This compound Derivative (5b)Rhopalosiphum padi17.14µg/mL[13]
This compound Derivative (6a)Rhopalosiphum padi18.28µg/mL[13]
This compound Derivative (9g)Rhopalosiphum padi23.98µg/mL[13]

Table 2: Toxicity of this compound and its Analogues to Non-Target Organisms (LD50/LC50)

CompoundOrganismValueUnitsRouteReference
This compoundMice30mg/kgIntravenous[3]
This compoundMice118mg/kgOral[3]
This compoundMice1,000mg/kgSubcutaneous[3]
Cartap HydrochlorideMale Rats345mg/kgOral[14]
Cartap HydrochlorideFemale Rats325mg/kgOral[14]
Cartap HydrochlorideMice192mg/kgOral[14]
Cartap HydrochlorideCarp1.0mg/L (48h)-
Cartap HydrochlorideMoina macrocopa12.5-25mg/L (24h)-
ThiocyclamMale Rats399mg/kgOral[15][16]
ThiocyclamFemale Rats370mg/kgOral[16]
ThiocyclamMale Mice273mg/kgOral[16]
Bensultap (50% WP)Male/Female Rabbit>2000mg/kgDermal[17]
Bisultap (18% AS)Honeybee>100µ g/bee -[18]
Bisultap (18% AS)Fish12.8mg/L (96h)-[18]

Experimental Protocols: Methodologies for Evaluation

The development and characterization of this compound-based insecticides rely on a suite of specialized experimental protocols. Below are outlines of the key methodologies employed.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assays

These assays are crucial for determining the affinity of a compound for the nAChR.

  • Objective: To quantify the binding of this compound or its analogues to the nAChR.

  • General Procedure:

    • Preparation of Receptor Source: Membranes rich in nAChRs are isolated from a suitable source, such as the electric organ of the Torpedo ray or insect head homogenates[19][20].

    • Radioligand Binding: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the nAChR (e.g., [³H]-cytisine or [¹²⁵I]-α-bungarotoxin)[19].

    • Competitive Binding: The assay is performed in the presence of varying concentrations of the test compound (this compound or its analogue). The test compound will compete with the radioligand for binding to the receptor.

    • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

    • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is indicative of the compound's binding affinity.

Electrophysiological Studies

Electrophysiological techniques, such as the two-electrode voltage-clamp, are used to study the functional effects of this compound on the nAChR ion channel.

  • Objective: To measure the effect of this compound on the ion flow through the nAChR channel.

  • General Procedure:

    • Expression of nAChRs: Oocytes from the frog Xenopus laevis or cultured cells are engineered to express the specific nAChR subtype of interest[21].

    • Voltage-Clamp Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired level.

    • Application of Agonist: An nAChR agonist, such as acetylcholine, is applied to the oocyte, causing the nAChR channels to open and generating an inward current.

    • Application of this compound: this compound is then applied, and the change in the agonist-induced current is measured. A reduction in the current indicates a blocking effect on the ion channel.

    • Data Analysis: The dose-response relationship can be determined to quantify the potency of the blocking effect.

Insecticidal Activity Bioassays

These assays are essential for determining the efficacy of the compounds against target insect pests.

  • Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of the insecticide.

  • Common Methods:

    • Topical Application: A known amount of the insecticide dissolved in a suitable solvent is directly applied to the insect's body[9].

    • Leaf-Dip Method: Leaves of a host plant are dipped in a solution of the insecticide and then fed to the insects[9].

    • Slide-Dip Method: Small insects, such as aphids, are placed on a microscope slide and dipped into the insecticide solution[9].

  • General Procedure:

    • Insect Rearing: A healthy and uniform population of the target insect species is reared under controlled laboratory conditions.

    • Preparation of Insecticide Solutions: A series of dilutions of the insecticide are prepared.

    • Treatment: Insects are exposed to the different concentrations of the insecticide using one of the methods described above. A control group is treated with the solvent only.

    • Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

    • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 or LD50 value, which is the concentration or dose that causes 50% mortality in the test population.

dot

Insecticide_Development_Workflow Lead_ID Lead Identification (this compound) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_ID->SAR_Studies Analogue_Synthesis Analogue Synthesis SAR_Studies->Analogue_Synthesis In_Vitro_Screening In Vitro Screening (nAChR Binding Assays) Analogue_Synthesis->In_Vitro_Screening Electrophysiology Electrophysiological Studies In_Vitro_Screening->Electrophysiology In_Vivo_Screening In Vivo Screening (Insecticidal Bioassays) In_Vitro_Screening->In_Vivo_Screening Electrophysiology->In_Vivo_Screening Toxicity_Testing Toxicology & Environmental Impact Assessment In_Vivo_Screening->Toxicity_Testing Formulation_Dev Formulation Development Toxicity_Testing->Formulation_Dev Field_Trials Field Trials Formulation_Dev->Field_Trials Registration Registration & Commercialization Field_Trials->Registration

Caption: A generalized workflow for this compound-based insecticide development.

Conclusion and Future Perspectives

This compound stands as a remarkable example of a natural product that has successfully guided the development of a distinct class of insecticides. Its unique mode of action as a non-competitive antagonist of the nAChR provides a valuable tool for insecticide resistance management programs. The journey from the observation of paralyzed insects by Japanese fishermen to the synthesis and commercialization of effective agricultural products underscores the importance of natural product discovery in the quest for novel bioactive compounds.

Future research in this area could focus on several key aspects:

  • Discovery of Novel Analogues: Continued exploration of the this compound scaffold could lead to the discovery of new insecticides with improved efficacy, selectivity, and environmental safety profiles.

  • Understanding Resistance Mechanisms: As with any insecticide, the potential for resistance development exists. Research into the molecular mechanisms of resistance to this compound analogues is crucial for their long-term sustainability.

  • Exploring New Applications: While primarily used in agriculture, the unique neurotoxic properties of this compound could be explored for other applications, such as in veterinary medicine or as pharmacological tools for studying nAChRs.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Nereistoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis, biological activity, and mechanism of action of Nereistoxin and its derivatives. The protocols and data presented are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel insecticides and other pharmacologically active compounds.

Introduction

This compound is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. Its potent insecticidal properties have led to the development of a range of synthetic derivatives, which are now used commercially as insecticides. These compounds primarily act as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. This document outlines the synthesis protocols for several classes of this compound derivatives, summarizes their biological activities, and illustrates their mechanism of action.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives, providing a comparative overview of their efficacy.

Table 1: Insecticidal Activity (LC50) of this compound Derivatives Against Various Pests

Compound/DerivativeTarget PestLC50 (µg/mL)Reference
Phosphonate Derivatives
5bRhopalosiphum padi17.14[1]
6aRhopalosiphum padi18.28[1]
9gRhopalosiphum padi23.98[1]
7fMythimna separata136.86[2]
Commercial Derivatives
Cartap HydrochlorideData not available in specific format-
Thiocyclam HydrogenoxalateData not available in specific format-
BensultapData not available in specific format-
Thiosultap-disodiumData not available in specific format-

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of this compound Derivatives

Compound/DerivativeIC50 (µmol/L)Reference
Phosphonate Derivatives
5a-9h (range)0.3506 - 871[3]
This compoundWeak inhibitor[3][4]

Table 3: Toxicological Data (NOAEL) for Commercial this compound Derivatives

CompoundNOAEL (mg/kg bw/day)Study
Cartap Hydrochloride3.02-year chronic toxicity, monkeys
Thiocyclam Hydrogenoxalate2.112-year chronic toxicity, dogs
Bensultap2.52Not specified

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound derivatives often follows a common workflow, starting from a suitable precursor and involving several key reaction steps.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis cluster_3 Purification & Characterization Precursor_A Precursor A (e.g., 2-amino-1,3-propanediol) Intermediate_1 Intermediate 1 (e.g., Dihalogenated Amine) Precursor_A->Intermediate_1 Reaction 1 (e.g., Dimethylation, Chlorination) Precursor_B Precursor B (e.g., Thiolating Agent) Intermediate_2 Intermediate 2 (e.g., S-Hydrogen Phosphorothioate) Precursor_B->Intermediate_2 Reaction 2 (e.g., Reaction with PCl3 and Sulfur) Final_Product This compound Derivative Intermediate_1->Final_Product Reaction 3 (Substitution Reaction) Intermediate_2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Figure 1. General synthesis workflow for this compound derivatives.

Synthesis of Phosphonate Derivatives

This protocol is based on the synthesis of novel this compound derivatives containing phosphonates as described in the literature.[1][3][5]

Step 1: Synthesis of 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (Intermediate 3)

  • The amino group of 2-amino-1,3-propanediol (1) is dimethylated via the Eschweiler–Clarke reaction using formic acid and formaldehyde.

  • The resulting N,N-dimethyl-1,3-dihydroxy-2-propanamine (2) is then chlorinated using thionyl chloride (SOCl₂) in chloroform under reflux to yield 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (3).

Step 2: Synthesis of S-hydrogen phosphorothioates (Intermediate 6)

  • Appropriate alcohols are reacted with phosphorus trichloride (PCl₃) in the presence of pyridine as an acid-binding agent to obtain diphosphites (5).

  • The diphosphites (5) are then reacted with elemental sulfur (S₈) and triethylamine to yield the S-hydrogen phosphorothioates (6).

Step 3: Synthesis of Final Phosphonate Derivatives (7a-7h)

  • A substitution reaction is carried out between the chlorinated intermediate (3) and the various substituted S-hydrogen phosphorothioates (6).

  • The reaction is typically performed in acetonitrile with sodium hydride (NaH) at 50°C.

  • The final products (7a-7h) are then purified and characterized using NMR and HRMS.

Synthesis of Cartap

This protocol describes a one-pot synthesis method for Cartap.

  • An alkaline solution is prepared, for example, a 20% sodium hydroxide aqueous solution.

  • Ammonia solution is added to the alkaline solution at a controlled temperature (below 15°C).

  • Carbon oxysulfide gas is then slowly introduced into the mixture, ensuring the temperature does not exceed 30°C.

  • After the addition of carbon oxysulfide, 1-(N,N-dimethylamino)-2,3-propylene dichloride is added to the system.

  • The reaction mixture is heated (e.g., to 60°C) and maintained for a specified period (e.g., 15 hours) to complete the reaction, yielding Cartap.

Synthesis of Thiocyclam

The synthesis of Thiocyclam typically involves the cyclization of a precursor.

  • An aqueous solution of disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) is mixed with a medium solvent such as toluene and cooled to below 0°C.

  • A sodium sulfide solution is then slowly added dropwise over a period of 0.5 to 5 hours at a temperature between -15°C and 5°C.

  • The mixture is incubated for another 0.5 to 5 hours to allow for the cyclization reaction to complete.

  • After the reaction, the mixture is filtered. The filtrate is layered, and the oil layer containing the thiocyclam free base is separated.

  • Oxalic acid is added to the oil layer to precipitate thiocyclam hydrogen oxalate, which is then collected by filtration and dried.

Synthesis of Thiosultap-disodium

Thiosultap-disodium is synthesized through the reaction of 2-dimethylamino-1,3-propanedithiol with disodium thiosulfate.[1]

  • 2-dimethylamino-1,3-propanedithiol is reacted with disodium thiosulfate in an aqueous or methanolic solution.

  • This nucleophilic substitution reaction forms a stable thiosulfuric acid ester salt.

  • The reaction temperature is carefully controlled to prevent hydrolysis and ensure the stability of the final product, thiosultap-disodium.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound and its derivatives exert their insecticidal effects by acting as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[6][7] This blocks the normal signaling pathway of the neurotransmitter acetylcholine (ACh), leading to a cascade of events that result in paralysis and death of the insect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Opens ACh_Vesicle Vesicle containing Acetylcholine (ACh) ACh ACh ACh_Vesicle->ACh ACh Release Ca_Channel->ACh_Vesicle Ca²⁺ influx triggers vesicle fusion nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor This compound This compound Derivative Ion_Channel Ion Channel (Blocked) This compound->Ion_Channel Blocks channel nAChR->Ion_Channel Associated with No_Depolarization No Depolarization Ion_Channel->No_Depolarization Prevents ion flow (Na⁺, K⁺, Ca²⁺) Paralysis Paralysis No_Depolarization->Paralysis Leads to

Figure 2. Signaling pathway illustrating the antagonistic action of this compound derivatives on the nAChR.

Pathway Description:

  • Normal Synaptic Transmission: An action potential arriving at the presynaptic terminal opens voltage-gated calcium channels. The influx of calcium ions triggers the release of acetylcholine (ACh) from synaptic vesicles into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane. This binding event opens the associated ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and efflux of K⁺, leading to depolarization of the postsynaptic membrane and the propagation of the nerve impulse.

  • Inhibition by this compound Derivatives: this compound and its derivatives act as non-competitive antagonists.[5] They do not bind to the same site as ACh but rather to a site within the ion channel of the nAChR.[5] This binding physically blocks the channel, preventing the flow of ions even when ACh is bound to the receptor.[5]

  • Outcome: The blockage of the ion channel prevents the depolarization of the postsynaptic membrane, thereby inhibiting nerve signal transmission. This disruption of cholinergic neurotransmission in the central nervous system of insects leads to paralysis and ultimately, death. Some derivatives have also been shown to be weak inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft, though this is not their primary mode of action.[4]

References

Application Note: Analysis of Nereistoxin and its Analogs by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nereistoxin is a potent neurotoxin naturally occurring in the marine annelid Lumbriconereis heteropoda. Its synthetic analogs, including cartap, bensultap, and thiocyclam, are widely used as agricultural insecticides due to their high efficacy. These compounds exert their toxic effect by blocking nicotinic acetylcholine receptors, which can lead to respiratory failure in cases of poisoning.[1][2] Given their potential for human and environmental toxicity, robust and sensitive analytical methods are crucial for monitoring their presence in various matrices, including biological fluids, food products, and environmental samples. This application note details a comprehensive protocol for the detection and quantification of this compound and its related compounds using Gas Chromatography-Mass Spectrometry (GC/MS). The methodology encompasses sample preparation, including extraction and derivatization, followed by GC/MS analysis.

Introduction

This compound and its derivatives are of significant interest in toxicology, food safety, and environmental monitoring. These compounds are often metabolized or hydrolyzed back to the parent compound, this compound, making its detection a key indicator of exposure to this class of insecticides.[1] While various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed for their analysis, GC/MS remains a widely accessible and reliable method, particularly for its high separation efficiency and definitive mass spectral identification.[1][3] This document provides detailed experimental protocols and quantitative data to guide researchers and analysts in the successful implementation of GC/MS for this compound analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of this compound and is highly dependent on the sample matrix. This compound-related pesticides are typically hydrolyzed to this compound under alkaline conditions during the sample preparation process.[4]

a. Extraction from Biological Fluids (e.g., Blood)

This protocol is adapted from a method utilizing mixed-mode cationic exchange solid-phase extraction (SPE).[1][2]

  • Sample Pre-treatment: To 1 mL of blood sample, add an appropriate internal standard.

  • Lysis: Add 4 mL of 0.1% formic acid to lyse the blood cells and release the analyte. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cationic exchange (MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1 N HCl followed by 3 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC/MS analysis.

b. Extraction from Plant-Based Foods

This protocol involves an acid extraction followed by hydrolysis.[4]

  • Homogenization: Homogenize a representative portion of the food sample.

  • Extraction: To 10 g of the homogenized sample, add 20 mL of a hydrochloric acid solution containing cysteine hydrochloride. Shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Hydrolysis (Derivatization to this compound): Adjust the pH of the supernatant to alkaline conditions (e.g., using ammonium hydroxide) to hydrolyze the this compound-related pesticides to this compound.[4]

  • Liquid-Liquid Extraction (LLE): Extract the this compound from the aqueous solution using a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Clean-up: The organic extract may require a clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like anhydrous MgSO₄ to remove residual water and interfering matrix components.[5]

  • Concentration: Concentrate the final extract to a desired volume before GC/MS injection.

GC/MS Parameters

The following are typical GC/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[6]

  • Inlet: Splitless mode at 250°C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 0 minutes.

    • Ramp: 30°C/min to 280°C.

    • Hold: 10 minutes at 280°C.[6]

  • MS Source Temperature: 200°C.[7]

  • Transfer Line Temperature: 280°C.[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound (m/z) should be selected based on the fragmentation pattern. A full scan mode can be used for initial identification.

Quantitative Data

The following table summarizes the quantitative performance data from various studies on this compound analysis.

MethodMatrixLODLOQRecovery (%)Linearity (R²)Reference
GC/MS with MCX-SPEBlood-0.05 mg/L97 ± 14> 0.99[1][2]
GC-ECD with LLEPlant Foods--72 - 108-[4]
HILIC-LC-MS/MSAnimal-origin Foods-2 µg/kg-> 0.998[3][8]
LC-MS/MSPepper--58 - 87> 0.99 (over 0.001-0.5 mg/L)[5]

Note: Data for GC-ECD and LC-MS/MS methods are included for comparative purposes, highlighting the performance of alternative techniques.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis sample Sample (Biological Fluid/Food) extraction Extraction (LLE/SPE) sample->extraction hydrolysis Hydrolysis (for analogs) extraction->hydrolysis cleanup Clean-up (d-SPE) hydrolysis->cleanup concentration Concentration cleanup->concentration gc_ms GC/MS System concentration->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis

Caption: Experimental workflow for this compound analysis by GC/MS.

signaling_pathway Cartap Cartap This compound This compound (Analyte) Cartap->this compound Hydrolysis Bensultap Bensultap Bensultap->this compound Metabolism/Hydrolysis Thiocyclam Thiocyclam Thiocyclam->this compound Hydrolysis

Caption: Conversion of this compound analogs to this compound.

Discussion

The presented GC/MS method, coupled with appropriate sample preparation, provides a robust and reliable approach for the determination of this compound in various complex matrices. The use of mixed-mode cationic exchange SPE is particularly effective for cleaning up biological samples, resulting in high recovery and good precision.[1][2] For food matrices, a hydrolysis step is essential to account for the presence of this compound-related pesticides, ensuring a comprehensive assessment of contamination.

The sensitivity of the method, as indicated by the low limits of detection and quantification reported in the literature, is sufficient for monitoring this compound at levels relevant to food safety and forensic toxicology. The linearity of the method over a wide concentration range allows for accurate quantification.

While LC-MS/MS has emerged as a powerful alternative, often requiring less sample preparation, GC/MS remains a valuable and widely available technique. The choice between GC/MS and LC-MS/MS will depend on the specific application, available instrumentation, and the desired analytical throughput.

Conclusion

This application note provides a detailed framework for the analysis of this compound and its analogs using GC/MS. The described protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals. The successful implementation of these methods will contribute to improved monitoring of these toxic compounds in various fields.

References

Application of Nereistoxin in Neurobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, serves as a valuable tool in neurobiology research, primarily due to its potent and specific interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] Its chemical structure, N,N-dimethyl-1,2-dithiolan-4-amine, allows it to act as an antagonist at these crucial ligand-gated ion channels, which are integral to synaptic transmission in both the central and peripheral nervous systems.[1][2] The insecticidal properties of this compound have led to the development of commercial insecticides like Cartap, which are pro-insecticides that convert to this compound in vivo.[1] This document provides detailed application notes and protocols for the use of this compound in neurobiological research, focusing on its mechanism of action, quantitative data on its receptor interactions, and methodologies for key experiments.

Mechanism of Action

This compound functions primarily as a non-competitive antagonist of nicotinic acetylcholine receptors.[3] While it bears a chemical similarity to acetylcholine, its primary mode of action is not through the inhibition of acetylcholinesterase, but by blocking the nAChR ion channel complex.[1][2] This blockade disrupts the normal flow of ions across the neuronal membrane that is triggered by acetylcholine binding, leading to a failure of synaptic transmission. In insects, this results in paralysis.[4] Studies on cockroach neurons have shown that this compound can induce a potent, voltage-dependent block of the nAChR/ion channel complex.[2] In vertebrates, it also acts as a nAChR antagonist, affecting both muscle and neuronal subtypes.[5][6]

Data Presentation: Quantitative Analysis of this compound-nAChR Interactions

The following table summarizes the binding affinities of this compound and its methylated analog (MeNTX) for various vertebrate nAChR subtypes. This data is crucial for designing experiments and interpreting results related to the selectivity and potency of this compound.

CompoundReceptor SubtypePreparationRadioligandIC50 (µM)Reference
This compound (NTX)α4β2Rat Brain Membranes[³H]-Cytisine60 ± 12[5]
This compound (NTX)α7Rat Brain Membranes[¹²⁵I]-α-Bungarotoxin>1000[5]
This compound (NTX)Muscle-typeTorpedo Electric Organ[¹²⁵I]-α-Bungarotoxin200 ± 50[5]
MeNTXα4β2Rat Brain Membranes[³H]-Cytisine110 ± 10[5]
MeNTXα7Rat Brain Membranes[¹²⁵I]-α-Bungarotoxin25 ± 5[5]
MeNTXMuscle-typeTorpedo Electric Organ[¹²⁵I]-α-Bungarotoxin9 ± 1[5]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity of this compound for different nAChR subtypes. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled compound of interest (this compound).

a) [³H]-Cytisine Displacement Assay for α4β2 nAChRs

This protocol is adapted from studies on rat brain membranes.[5][7]

  • Materials:

    • Rat brain membranes expressing α4β2 nAChRs (100 µg protein per tube)

    • [³H]-Cytisine (0.5 nM final concentration)

    • This compound (or other competitor) at various concentrations

    • Binding buffer: Saline solution

    • Wash buffer

    • Scintillation fluid

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the rat brain membranes, [³H]-cytisine, and varying concentrations of this compound in binding buffer.

    • Incubate for 4 hours at 5°C to reach equilibrium.[5]

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand (e.g., 1 mM nicotine).

    • Calculate IC50 values using non-linear regression analysis.

b) [¹²⁵I]-α-Bungarotoxin Displacement Assay for α7 and Muscle-type nAChRs

This protocol is based on studies using rat brain and Torpedo electric organ membranes.[5][7]

  • Materials:

    • Rat brain membranes (for α7 nAChRs) or Torpedo electric organ membranes (for muscle-type nAChRs) (20 µg protein per tube)[7]

    • [¹²⁵I]-α-Bungarotoxin (0.2 nM for α7, 0.5 nM for muscle-type, final concentration)[5][7]

    • This compound (or other competitor) at various concentrations

    • Binding buffer

    • Wash buffer

    • Gamma counter

  • Procedure:

    • Incubate the membranes, [¹²⁵I]-α-bungarotoxin, and varying concentrations of this compound in binding buffer.

    • Incubate for 3 hours at 37°C for α7 nAChRs or 3 hours at 25°C for muscle-type nAChRs to ensure equilibrium is reached.[5][7]

    • Terminate the incubation and wash as described for the [³H]-cytisine assay.

    • Quantify the radioactivity using a gamma counter.

    • Determine non-specific binding in the presence of a high concentration of a suitable competitor (e.g., 300 µM nicotine for α7).[8]

    • Calculate IC50 values using non-linear regression analysis.

Electrophysiological Recordings

Electrophysiological techniques such as two-electrode voltage clamp (TEVC) and patch-clamp are used to study the functional effects of this compound on nAChR ion channel activity.

a) Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying the effects of this compound on specific nAChR subtypes heterologously expressed in Xenopus oocytes.[9][10]

  • Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the desired nAChR subunits

    • TEVC setup (amplifier, micromanipulators, recording chamber)

    • Recording solution (e.g., ND96)

    • This compound and acetylcholine solutions

  • Procedure:

    • Prepare and inject cRNA for the nAChR subunits of interest into the oocytes.

    • Incubate the oocytes for 2-3 days to allow for receptor expression.[9]

    • Place an oocyte in the recording chamber perfused with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -40 mV).[11]

    • Apply acetylcholine to elicit an inward current through the nAChRs.

    • Co-apply or pre-apply this compound with acetylcholine to observe the inhibitory effect on the current.

    • Perform dose-response analysis to determine the concentration-dependent block by this compound.

b) Whole-Cell Patch-Clamp Recording from Neurons

This technique allows for the study of this compound's effects on native or expressed nAChRs in individual neurons.[12][13]

  • Materials:

    • Cultured neurons or brain slices

    • Patch-clamp rig (microscope, amplifier, micromanipulator)

    • Borosilicate glass pipettes

    • Intracellular and extracellular recording solutions

    • This compound and acetylcholine solutions

  • Procedure:

    • Prepare the cultured neurons or brain slices for recording.

    • Pull a glass pipette to a resistance of 4-8 MΩ and fill it with intracellular solution.[12]

    • Under visual guidance, approach a neuron with the pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at a negative potential (e.g., -60 to -70 mV).[12]

    • Apply acetylcholine to activate nAChRs and record the resulting current.

    • Perfuse the cell with a solution containing this compound to measure its effect on the acetylcholine-evoked currents.

    • In current-clamp mode, the effect of this compound on membrane potential and action potential firing can be investigated.

Behavioral Studies

Behavioral studies are essential to understand the in vivo effects of this compound on the nervous system.

a) Insect Paralysis Assay

This simple assay is used to assess the insecticidal activity of this compound.[4]

  • Materials:

    • Insects (e.g., cockroaches, houseflies)

    • This compound solution of varying concentrations

    • Micro-applicator or injection setup

    • Observation arena

  • Procedure:

    • Topically apply or inject a defined volume of this compound solution to the insects.

    • Place the treated insects in an observation arena.

    • Observe and record the time to paralysis and mortality at different this compound concentrations.

    • Determine the LD50 (lethal dose for 50% of the population).

b) Mammalian Locomotor Activity Assay

This assay can be used to investigate the central nervous system effects of this compound in rodents.

  • Materials:

    • Rodents (e.g., mice, rats)

    • This compound solution for injection (intraperitoneal or subcutaneous)

    • Open field activity chambers equipped with photobeam detectors

    • Data acquisition software

  • Procedure:

    • Habituate the animals to the open field chambers.

    • Administer this compound or vehicle control to the animals.

    • Immediately place the animals back into the activity chambers.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).

    • Analyze the data to determine the effect of this compound on spontaneous motor activity.

Visualizations

nereistoxin_pathway cluster_synapse Cholinergic Synapse cluster_block This compound Blockade Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle ACh Vesicle Presynaptic_Neuron->ACh_Vesicle Action Potential Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binding Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Blocked_Channel Ion Channel (Blocked) nAChR->Blocked_Channel Depolarization Depolarization & Signal Propagation Ion_Channel->Depolarization Na+ Influx This compound This compound This compound->nAChR Blocks Channel No_Signal Inhibition of Signal Propagation Blocked_Channel->No_Signal radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare nAChR-rich Membranes Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]-Cytisine or [125I]-α-Bgtx) Ligand_Prep->Incubation NTX_Prep Prepare Serial Dilutions of this compound NTX_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation or Gamma Counting) Filtration->Counting NSB_Correction Correct for Non-Specific Binding Counting->NSB_Correction Displacement_Curve Generate Displacement Curve NSB_Correction->Displacement_Curve IC50_Calculation Calculate IC50 Value Displacement_Curve->IC50_Calculation logical_relationship This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel_Block Ion Channel Blockade nAChR->Ion_Channel_Block Leads to Synaptic_Failure Synaptic Transmission Failure Ion_Channel_Block->Synaptic_Failure Causes Physiological_Effect Physiological Effect (e.g., Paralysis) Synaptic_Failure->Physiological_Effect Results in

References

Application Notes and Protocols: Utilizing Nereistoxin for the Study of Insect Central Nervous System Synapses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, serves as a powerful pharmacological tool for the investigation of synaptic transmission within the insect central nervous system (CNS).[1][2][3] Its potent and specific action on nicotinic acetylcholine receptors (nAChRs), crucial components of insect neurotransmission, makes it an invaluable molecule for elucidating the fundamental mechanisms of synaptic function and for the development of novel insecticides.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in studying insect CNS synapses.

Mechanism of Action

This compound acts as a non-competitive antagonist of insect nicotinic acetylcholine receptors.[5][6] Unlike competitive antagonists that bind directly to the acetylcholine (ACh) binding site, this compound is thought to bind to a site within the ion channel pore of the nAChR.[5][7][8] This binding event blocks the influx of ions that would normally occur upon ACh binding, thereby inhibiting neuronal signaling.[1][3] The resulting disruption of synaptic transmission leads to paralysis and eventual death in insects.[3] Some research also suggests that this compound may have a more complex interaction with the nAChR, potentially involving a weak agonist-like effect or interaction with the ACh binding site under certain conditions.[9]

Several synthetic insecticides, such as cartap, bensultap, and thiocyclam, are pro-insecticides that are metabolically converted to this compound within the insect.[1][6] This bioactivation strategy enhances their efficacy as pest control agents.

Nereistoxin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (containing ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_Vesicle->nAChR 1. ACh Release & Binding Pre_Membrane Presynaptic Membrane Ion_Channel Ion Channel (Open) nAChR->Ion_Channel 2. Channel Opening Blocked_Channel Ion Channel (Blocked) Post_Membrane Postsynaptic Membrane Ion_Channel->Post_Membrane 3. Na+ Influx & Depolarization This compound This compound This compound->Blocked_Channel 4. Binds to Ion Channel

Figure 1: Mechanism of this compound Action at an Insect Synapse.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the interaction of this compound and its analogs with insect nAChRs. This data is essential for experimental design, including determining appropriate concentrations for electrophysiological and biochemical assays.

CompoundInsect SpeciesPreparationAssay TypeParameterValueReference
This compoundPeriplaneta americanaAbdominal nerve cord extractsRadioligand Binding ([¹²⁵I]α-bungarotoxin)I₅₀1.7 x 10⁻⁴ M[2]
This compoundDrosophila melanogasterHead extractsRadioligand Binding ([¹²⁵I]α-bungarotoxin)I₅₀5.6 x 10⁻⁵ M[2]
This compoundApis melliferaHead membranesRadioligand Binding ([³H]thienylcyclohexylpiperidine)IC₅₀Potent displacer[7][8]
CartapApis melliferaHead membranesRadioligand Binding ([³H]thienylcyclohexylpiperidine)IC₅₀Potent displacer[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific insect species and experimental setup.

Protocol 1: Electrophysiological Recording of this compound Effects on Synaptic Transmission

This protocol describes the use of intracellular recording techniques to measure the effect of this compound on postsynaptic potentials in an identified insect neuron. The cockroach giant interneuron preparation is a well-established model for such studies.[2]

Objective: To characterize the inhibitory effects of this compound on synaptic transmission in the insect CNS.

Materials:

  • Adult cockroaches (Periplaneta americana)

  • Dissection tools (forceps, scissors, pins)

  • Dissection dish with a silicone elastomer base

  • Insect saline solution

  • This compound hydrogen oxalate stock solution (e.g., 10 mM in distilled water)

  • Microelectrode puller

  • Glass capillary microelectrodes (filled with 3 M KCl)

  • Microelectrode amplifier

  • Oscilloscope and data acquisition system

  • Stimulating electrode

  • Perfusion system

Procedure:

  • Dissection:

    • Anesthetize an adult cockroach by cooling.

    • Dissect out the terminal abdominal ganglion (A6) and associated cercal nerves.

    • Pin the preparation ventral side up in the dissection dish filled with insect saline.

  • Electrode Placement:

    • Place a stimulating electrode on the cercal nerves to evoke presynaptic action potentials.

    • Carefully insert a glass microelectrode into a giant interneuron in the A6 ganglion to record postsynaptic potentials.

  • Baseline Recording:

    • Begin perfusion with standard insect saline.

    • Deliver brief electrical stimuli to the cercal nerves to elicit excitatory postsynaptic potentials (EPSPs) in the giant interneuron.

    • Record stable baseline EPSP amplitudes for at least 10 minutes.

  • This compound Application:

    • Switch the perfusion to a saline solution containing the desired concentration of this compound (e.g., starting with a low concentration in the range of 2.0 x 10⁻⁸ M to 1.0 x 10⁻⁶ M).[2]

    • Continue to stimulate the cercal nerves and record the EPSP amplitude.

  • Data Analysis:

    • Measure the amplitude of the EPSPs before, during, and after this compound application.

    • Plot the EPSP amplitude as a function of time to visualize the onset and magnitude of the block.

    • Calculate the percentage of block for different this compound concentrations to generate a dose-response curve.

Electrophysiology_Workflow Start Start Dissection Dissect Cockroach Terminal Ganglion Start->Dissection Setup Mount Preparation and Place Electrodes Dissection->Setup Baseline Record Baseline EPSPs Setup->Baseline Application Perfuse with This compound Solution Baseline->Application Recording Record EPSPs during This compound Exposure Application->Recording Washout Washout with Saline (Optional) Recording->Washout Analysis Analyze EPSP Amplitude Data Washout->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Electrophysiology.
Protocol 2: Radioligand Binding Assay for this compound Interaction with nAChRs

This protocol outlines a method to study the binding of this compound to nAChRs in insect CNS membrane preparations using a radiolabeled ligand. This assay can be used to determine the binding affinity (e.g., IC₅₀) of this compound.

Objective: To quantify the binding of this compound to insect nAChRs.

Materials:

  • Insect heads (e.g., from honeybees, Apis mellifera, or cockroaches, Periplaneta americana)

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Tissue homogenizer

  • High-speed centrifuge

  • Radiolabeled ligand (e.g., [³H]thienylcyclohexylpiperidine for the non-competitive blocker site)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize insect heads in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

    • Include control tubes with no this compound (total binding) and tubes with a high concentration of an unlabeled competitor to determine non-specific binding.

    • Incubate the tubes to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Insect CNS Membrane Fraction Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubation Filtration Separate Bound & Free Ligand by Filtration Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate Specific Binding and Determine IC₅₀ Quantification->Analysis End End Analysis->End

Figure 3: Workflow for Radioligand Binding Assay.

References

Development of Nereistoxin-Based Bioinsecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nereistoxin, a natural compound isolated from the marine annelid Lumbriconereis heteropoda, has served as a pivotal lead compound in the development of a unique class of insecticides.[1][2] Its distinct mode of action, targeting the nicotinic acetylcholine receptor (nAChR), has led to the synthesis of several successful commercial analogues.[1][2] These application notes provide a comprehensive overview of the development, mechanism of action, and experimental evaluation of this compound-based bioinsecticides. Detailed protocols for key experiments are included to facilitate further research and development in this area.

Introduction and Historical Context

The insecticidal properties of this compound were first investigated in the 1960s by researchers at Takeda Chemical Industries in Japan, following observations of human toxicity among fishermen who used Lumbriconereis heteropoda as bait.[1][2] The active compound was identified as N,N-dimethyl-1,2-dithiolan-4-amine.[1][2] To mitigate mammalian toxicity while preserving insecticidal efficacy, a series of synthetic analogues were developed, including bensultap, cartap, thiocyclam, and thiosultap.[1][2] Many of these are pro-insecticides, which are metabolized to the active form, this compound, within the target organism or the environment.[1] The primary application of these insecticides has been in rice cultivation in Japan and China, particularly for the control of the rice stem borer, Chilo suppressalis.[1]

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

This compound and its analogues function as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3] This mode of action is distinct from many other classes of insecticides. While there is some evidence of weak inhibition of acetylcholinesterase (AChE), this is not considered its primary insecticidal mechanism.[4]

The binding of this compound to the nAChR blocks the ion channel, preventing the influx of cations and disrupting nerve signal transmission.[1][3] This leads to paralysis and ultimately death of the insect.[3] this compound has been shown to be a competitive displacer of [3H]thienylcyclohexylpiperidine at the noncompetitive blocker (NCB) site of the honeybee nAChR/channel.[5] Interestingly, while this compound also binds to the agonist site, its analogue cartap does not, suggesting subtle differences in their interactions with the receptor complex.[5]

Signaling Pathway of this compound Action

nereistoxin_pathway cluster_synapse Insect Synapse ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Cation Channel nAChR->Ion_Channel Activates Blockage Blockage Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Neuron->Nerve Impulse Depolarization & Ion_Channel->Postsynaptic_Neuron Cation Influx (Na+, Ca2+) Ion_Channel->Blockage This compound This compound This compound->nAChR Non-competitive Antagonist Paralysis Paralysis & Death Blockage->Paralysis No Nerve Impulse

This compound's antagonistic action on the nAChR.

Quantitative Data on Efficacy and Toxicity

The following tables summarize the available quantitative data on the insecticidal activity of this compound and its derivatives, as well as their toxicity to vertebrates.

Table 1: Insecticidal Activity of this compound and its Derivatives against Various Pests
CompoundTarget PestBioassay MethodLC50 (µg/mL)Reference
This compoundMythimna separataTopical Application150.71[6]
Derivative 7fMythimna separataTopical Application136.86[6]
Derivative 7bMyzus persicaeSlide-dip Method42.93[4]
Derivative 7bRhopalosiphum padiLeaf-dipping Method58.19[4]
Derivative 5bRhopalosiphum padiNot Specified17.14[6]
Derivative 6aRhopalosiphum padiNot Specified18.28[6]
Flonicamid (Commercial)Rhopalosiphum padiNot Specified17.13[6]
Chlorpyrifos (Commercial)Mythimna separataTopical Application16.31[6]
Table 2: Binding Affinity of this compound and its Analogues to nAChR Subtypes
CompoundReceptor SubtypeOrganismAssayIC50 (µM)Reference
This compoundα4β2Rat Brain[3H]-cytisine displacement60[7]
MeNTX (Quaternary)α4β2Rat Brain[3H]-cytisine displacement>100[7]
This compoundα7Rat Brain[125I]-α-bungarotoxin displacement>100[7]
MeNTX (Quaternary)α7Rat Brain[125I]-α-bungarotoxin displacement20[7]
This compoundMuscle typeTorpedo electric organ[125I]-α-bungarotoxin displacement80[7]
MeNTX (Quaternary)Muscle typeTorpedo electric organ[125I]-α-bungarotoxin displacement10[7]
Table 3: Acute Toxicity of this compound to Mammals
CompoundOrganismRoute of AdministrationLD50 (mg/kg)Reference
This compoundMouseOral118
This compoundRatOral420

Note: Specific references for these mammalian LD50 values were not found in the provided search results, but they are commonly cited in toxicological databases.

Experimental Protocols

Extraction and Purification of this compound and its Analogues

While the original extraction of this compound was from the marine annelid Lumbriconereis heteropoda, modern research often relies on synthetic routes. For analytical purposes, such as residue analysis in agricultural products, the following protocol outlines a general procedure for the extraction and hydrolysis of this compound-based insecticides to this compound for quantification.

Objective: To extract and convert this compound analogues (e.g., cartap, bensultap, thiocyclam) from a sample matrix to this compound for analysis by LC-MS/MS.

Materials:

  • Sample matrix (e.g., agricultural products, animal tissues)

  • 2% L-cysteine solution in 0.05 N HCl

  • Ammonium hydroxide

  • 3% Nickel(II) chloride solution

  • Acetonitrile

  • Dispersive solid-phase extraction (d-SPE) kit

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Protocol:

  • Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction: a. Weigh a representative portion of the homogenized sample into a centrifuge tube. b. Add 2% L-cysteine in 0.05 N HCl. The acidic cysteine solution helps to extract the compounds.[8][9] c. Vortex vigorously for 1-2 minutes to ensure thorough mixing. d. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to separate the solid and liquid phases. e. Collect the supernatant.

  • Hydrolysis: a. Transfer the supernatant to a new tube. b. Add ammonium hydroxide and 3% nickel(II) chloride solution. This step hydrolyzes the this compound analogues to this compound.[8] c. Incubate the mixture under appropriate conditions (time and temperature may need optimization depending on the specific analogues).

  • Purification: a. Add acetonitrile to the hydrolyzed extract. b. Use a d-SPE kit containing appropriate sorbents to remove interfering matrix components.[8] c. Vortex and centrifuge as before.

  • Analysis: a. Collect the final supernatant. b. Analyze the sample using a properly calibrated LC-MS/MS system to quantify the amount of this compound.[8]

Workflow for this compound Extraction and Analysis

extraction_workflow start Sample Homogenization extraction Extraction with Acidic L-cysteine Solution start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 hydrolysis Hydrolysis with NH4OH and NiCl2 Solution supernatant1->hydrolysis purification d-SPE Purification hydrolysis->purification centrifuge2 Centrifugation purification->centrifuge2 supernatant2 Collect Final Extract centrifuge2->supernatant2 analysis LC-MS/MS Analysis supernatant2->analysis

General workflow for this compound analysis.
Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of novel this compound derivatives, based on the synthesis of phosphonate-containing analogues.[4]

Objective: To synthesize novel this compound derivatives by modifying the core structure.

Materials:

  • 2-amino-1,3-propanediol

  • Formic acid

  • Formaldehyde

  • Thionyl chloride (SOCl2)

  • Appropriate alcohol for the desired phosphonate ester

  • Phosphorus trichloride (PCl3)

  • Pyridine

  • Elemental sulfur (S8)

  • Triethylamine

  • Sodium hydride (NaH)

  • Acetonitrile

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Synthesis of 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (Key Intermediate): a. Perform Eschweiler-Clarke reaction on 2-amino-1,3-propanediol using formic acid and formaldehyde to dimethylate the amino group.[4] b. Chlorinate the resulting diol using thionyl chloride to yield the key intermediate.[4]

  • Synthesis of S-hydrogen phosphorothioates: a. React the desired alcohol with phosphorus trichloride in the presence of pyridine to form a diphosphite.[4] b. React the diphosphite with elemental sulfur and triethylamine to produce the S-hydrogen phosphorothioate.[4]

  • Final Substitution Reaction: a. React the S-hydrogen phosphorothioate with sodium hydride in dry acetonitrile.[10] b. Add the 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride intermediate to the reaction mixture.[10] c. Stir the reaction at an elevated temperature (e.g., 50°C) and monitor its progress using Thin Layer Chromatography (TLC).[10]

  • Purification: a. Upon completion, filter the reaction mixture. b. Concentrate the organic phase in vacuo. c. Purify the crude product using silica gel column chromatography to obtain the final this compound derivative.[10]

Insecticidal Bioassay Protocols

4.3.1. Topical Application for Chewing Insects (e.g., Mythimna separata) [4][11]

Objective: To determine the contact toxicity of this compound-based compounds to lepidopteran larvae.

Materials:

  • Third-instar larvae of M. separata

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Microsyringe or micro-applicator

  • Petri dishes with a food source (e.g., fresh leaves)

  • Incubator set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod)

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds in the chosen solvent. Use a solvent-only control.

  • Application: a. Immobilize a larva (e.g., by chilling). b. Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of the larva.

  • Incubation: a. Place the treated larvae individually in petri dishes containing a fresh food source. b. Incubate under controlled environmental conditions.

  • Data Collection: a. Assess larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush. b. Use the mortality data to calculate LC50 values using probit analysis.

4.3.2. Leaf-Dipping Method for Sucking Insects (e.g., Rhopalosiphum padi) [4]

Objective: To determine the toxicity of this compound-based compounds to aphids through contact and ingestion.

Materials:

  • Adult aphids (R. padi)

  • Host plant leaves (e.g., wheat seedlings)

  • Test compounds emulsified in water with a surfactant

  • Beakers

  • Petri dishes with moist filter paper

  • Fine brush

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds in water containing a surfactant. Use a surfactant-water solution as a control.

  • Application: a. Dip host plant leaves into the test solutions for a set time (e.g., 10-20 seconds). b. Allow the leaves to air dry completely.

  • Incubation: a. Place the treated leaves in petri dishes with moist filter paper to maintain turgor. b. Introduce a known number of adult aphids (e.g., 10-20) onto each leaf using a fine brush. c. Incubate under controlled environmental conditions.

  • Data Collection: a. Assess aphid mortality at 24 and 48 hours post-treatment. b. Calculate LC50 values based on the mortality data.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of this compound and its analogues to specific nAChR subtypes.

Materials:

  • Source of nAChRs (e.g., washed membranes from rat brain, Torpedo electric organ, or insect head homogenates)[3]

  • Radioligand specific for the target receptor site (e.g., [3H]-cytisine for high-affinity α4β2 nAChRs, [125I]-α-bungarotoxin for α7 and muscle-type nAChRs)[3]

  • Test compounds (this compound and analogues) at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter or gamma counter

Protocol:

  • Membrane Preparation: Prepare a membrane suspension from the chosen tissue source according to established protocols.

  • Binding Reaction: a. In microcentrifuge tubes, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations. b. Include tubes for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand). c. Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: a. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. b. Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid (for 3H) or tubes for a gamma counter (for 125I). b. Measure the radioactivity to determine the amount of bound radioligand.

  • Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Environmental Fate and Impact

This compound-based insecticides, like other pesticides, are subject to various environmental degradation processes, including microbial and chemical degradation, adsorption to soil particles, and leaching.[12] The pro-insecticide thiocyclam has been shown to be non-persistent, with a half-life of less than 15 days in tomatoes. However, its primary metabolite, this compound, was found to persist for over 60 days.[13] This highlights the importance of considering the environmental fate of both the parent compound and its active metabolites in risk assessments.

Some this compound analogues, such as cartap, have been reported to be highly toxic to fish and amphibians.[1] This underscores the need for careful environmental management to prevent contamination of aquatic ecosystems. The development of new derivatives with improved environmental profiles is an active area of research.

Conclusion and Future Directions

This compound has been a valuable natural product lead for the development of insecticides with a unique mode of action. Its analogues have found a niche in crop protection, particularly in rice. However, challenges such as pest resistance and environmental concerns necessitate continued research. Future efforts in the development of this compound-based bioinsecticides should focus on:

  • Synthesis of novel analogues: Designing new derivatives with improved selectivity for insect nAChRs over vertebrate receptors to enhance safety.

  • Overcoming resistance: Developing compounds that are effective against insect populations that have developed resistance to existing insecticides.

  • Improving environmental profiles: Creating derivatives that are more readily biodegradable and have lower toxicity to non-target organisms.

  • Elucidating detailed structure-activity relationships: Further investigation into the molecular interactions between this compound analogues and the diverse subtypes of insect nAChRs to guide rational drug design.

The protocols and data presented here provide a foundation for researchers to build upon in the ongoing effort to develop safer and more effective bioinsecticides based on the this compound scaffold.

References

Application Notes and Protocols for Solid-Phase Extraction of Nereistoxin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of Nereistoxin (NTX) and its related compounds from various matrices. These guidelines are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is a neurotoxic natural product originally isolated from the marine annelid Lumbriconereis heteropoda.[1][2] Several synthetic analogues, such as Cartap, Bensultap, and Thiocyclam, are used as agricultural insecticides.[1][3] These compounds are typically metabolized to this compound, making the analysis of NTX crucial for toxicological studies and residue monitoring in food and environmental samples.[2][3]

Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[4][5] This document outlines three distinct SPE-based methods for the extraction and purification of this compound from different sample types prior to chromatographic analysis.

Method 1: Mixed-Mode Cationic Exchange (MCX) SPE for Biological Fluids

Application Note:

This method is particularly effective for the extraction of this compound from complex biological matrices such as blood and serum.[1][3] this compound is a basic compound, and at an appropriate pH, it will be positively charged. The mixed-mode cation exchange (MCX) sorbent contains both reversed-phase and strong cation exchange functional groups. This dual retention mechanism allows for a highly selective extraction. The reversed-phase moiety retains non-polar compounds, while the cation exchange group strongly retains basic, positively charged analytes like this compound. This allows for rigorous washing steps to remove neutral and acidic interferences, resulting in a very clean extract.

Quantitative Data Summary:

MatrixAnalyteRecovery (%)LOQLODAnalytical TechniqueReference
BloodThis compound97 ± 140.05 mg/L-GC-MS[1][3]
SerumThis compound-0.05 µg/mL-GC-MS[6]

Experimental Protocol:

1. Sample Pre-treatment:

  • To 1 mL of blood or serum sample, add an appropriate internal standard.
  • Add 4 mL of 4% phosphoric acid and vortex for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant for SPE.

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode cationic exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

3. Sample Loading:

  • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 3 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
  • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

5. Elution:

  • Elute the this compound from the cartridge with 3 mL of 5% ammonium hydroxide in methanol.
  • Collect the eluate.

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Experimental Workflow:

SPE_Workflow_MCX sample Biological Sample (Blood/Serum) pretreatment Pre-treatment: - Add Internal Standard - Acidification (4% H3PO4) - Vortex & Centrifuge sample->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Conditioning: - Methanol - Deionized Water conditioning->loading wash1 Wash 1: 0.1 M HCl loading->wash1 wash2 Wash 2: Methanol wash1->wash2 elution Elution: 5% NH4OH in Methanol wash2->elution drydown Dry-down & Reconstitution elution->drydown analysis GC-MS Analysis drydown->analysis

Figure 1. MCX-SPE workflow for this compound in biological fluids.

Method 2: Hydrophilic-Lipophilic Balanced (HLB) SPE for Agricultural Products (Tea)

Application Note:

This method is suitable for the analysis of this compound and its parent compound, Cartap, in complex plant-based matrices like tea. Hydrophilic-Lipophilic Balanced (HLB) sorbents are based on a copolymer of a hydrophilic monomer (N-vinylpyrrolidone) and a lipophilic monomer (divinylbenzene). This unique chemistry allows for the retention of a wide range of compounds, from polar to non-polar. For this compound analysis in tea, an initial extraction with an acidic aqueous solution is performed, followed by a dispersive solid-phase extraction (d-SPE) cleanup before the final purification on an HLB cartridge. This multi-step cleanup is effective at removing pigments, caffeine, and other matrix components common in tea.

Quantitative Data Summary:

MatrixAnalyteRecovery (%)LOQ (µg/kg)LOD (µg/kg)Analytical TechniqueReference
Green TeaCartap87.6 - 119.910.02.0LC-MS/MS[3]
Green TeaThis compound87.6 - 119.910.04.0LC-MS/MS[3]
Black TeaCartap87.6 - 119.910.02.0LC-MS/MS[3]
Black TeaThis compound87.6 - 119.910.04.0LC-MS/MS[3]
Oolong TeaCartap87.6 - 119.910.02.0LC-MS/MS[3]
Oolong TeaThis compound87.6 - 119.910.04.0LC-MS/MS[3]

Experimental Protocol:

1. Sample Extraction:

  • Weigh 2 g of homogenized tea sample into a 50 mL centrifuge tube.
  • Add 10 mL of water containing 1% formic acid and 5 mM ammonium formate.
  • Vortex for 5 minutes and then sonicate for 10 minutes.
  • Add 10 mL of dichloromethane (to remove caffeine), vortex for 5 minutes.
  • Centrifuge at 8000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer the upper aqueous layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 200 mg octadecylsilane (C18) and 200 mg strong anion exchanger (SAX)).
  • Vortex for 2 minutes and centrifuge at 8000 rpm for 5 minutes.

3. HLB SPE Purification:

  • Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
  • Loading: Load the supernatant from the d-SPE step onto the conditioned cartridge.
  • Washing: Wash the cartridge with 3 mL of 5% methanol in water.
  • Elution: Elute the analytes with 3 mL of methanol.

4. Final Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow:

SPE_Workflow_HLB sample Tea Sample extraction Aqueous Acidic Extraction + Dichloromethane Partitioning sample->extraction dspe Dispersive SPE Cleanup (C18 + SAX) extraction->dspe loading Sample Loading dspe->loading conditioning HLB SPE Conditioning: - Methanol - Water conditioning->loading wash Wash: 5% Methanol in Water loading->wash elution Elution: Methanol wash->elution drydown Dry-down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis

Figure 2. HLB-SPE workflow for this compound in tea.

Method 3: Dispersive SPE (d-SPE) for Various Agricultural Products

Application Note:

Dispersive SPE, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, is a streamlined approach for sample cleanup. This method is applicable to a wide range of agricultural products. After an initial solvent extraction, a portion of the extract is mixed with a combination of salts and SPE sorbents in a centrifuge tube. The sorbents help to remove interfering matrix components. For this compound and its parent compounds, a common approach involves hydrolysis of the parent insecticides to this compound, followed by a d-SPE cleanup. The choice of d-SPE sorbents (e.g., MgSO4, PSA, C18) is critical for removing specific matrix interferences like fatty acids, sugars, and pigments.[7]

Quantitative Data Summary:

MatrixAnalyteRecovery (%)LOQ (mg/kg)Analytical TechniqueReference
Agricultural ProductsThis compound & related pesticides75.3 - 108.00.0005 - 0.005LC-MS/MS[7][8]
Plant FoodsThis compound & related pesticides72 - 108-GC-ECD[3]

Experimental Protocol:

1. Sample Extraction and Hydrolysis:

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of a 2% L-cysteine solution in 0.05 N HCl.
  • Vortex for 10 minutes.
  • Add 5 mL of ammonium hydroxide and 1 mL of 3% nickel(II) chloride solution to facilitate hydrolysis to this compound.
  • Vortex for 5 minutes.
  • Add 10 mL of acetonitrile and a salt packet (e.g., 4 g MgSO4, 1 g NaCl).
  • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

2. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[7]
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.

3. Final Processing:

  • Take the supernatant and filter it through a 0.22 µm filter.
  • The sample is now ready for LC-MS/MS analysis.

Experimental Workflow:

SPE_Workflow_dSPE sample Agricultural Product Sample extraction Extraction & Hydrolysis: - Acidic L-cysteine - Base & NiCl2 - Acetonitrile & Salts sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 dspe Dispersive SPE Cleanup: - MgSO4, PSA, C18 centrifuge1->dspe Take aliquot of supernatant centrifuge2 Centrifugation dspe->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Figure 3. Dispersive SPE workflow for this compound analysis.

References

Application Notes and Protocols for In Vitro Assessment of Nereistoxin's Effects on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nereistoxin is a natural neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda. While historically investigated for its insecticidal properties, its primary mode of action is the blockade of nicotinic acetylcholine receptors (nAChRs), acting as a non-competitive antagonist at the postsynaptic receptor, which disrupts neuromuscular transmission.[1][2] It is crucial to note that this compound itself is considered a very weak inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] In fact, its inhibitory effect on AChE is so modest that determining a precise IC50 value has proven difficult.[4] One study noted that the inhibition of AChE by this compound decreased from 66.02% at 5 minutes to 41.27% at 30 minutes, highlighting its weak and potentially transient interaction.[2][5]

Despite the weak inhibitory activity of the parent compound, various synthetic derivatives of this compound have been developed and evaluated for their effects on AChE, with some demonstrating significant inhibitory potency.[4][5][6] This document provides detailed protocols for assessing the in vitro effects of this compound and its analogs on AChE activity, primarily utilizing the widely accepted Ellman's method.

Mechanism of Action: this compound and the Cholinergic Synapse

This compound's primary toxicological effect is not through direct inhibition of acetylcholinesterase but rather by blocking the ion channel of the nicotinic acetylcholine receptor.[1][2] This action prevents the influx of ions that would normally occur upon acetylcholine binding, thereby inhibiting nerve impulse transmission. While it has a chemical similarity to acetylcholine, its interaction with AChE is minimal.[1]

Below is a diagram illustrating the interaction of this compound at the cholinergic synapse, emphasizing its primary action on the nAChR and its weak effect on AChE.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->AChE Weak Inhibition (Secondary/Minor Effect) This compound->nAChR Blocks (Primary Action) Ion_Channel Ion Channel nAChR->Ion_Channel Opens

This compound's primary and secondary actions at the synapse.

Quantitative Data Summary

The following table summarizes the available data on the inhibitory effects of this compound and its derivatives on acetylcholinesterase. It is important to reiterate that this compound is a weak AChE inhibitor.

CompoundEnzyme SourceIC50 Value (μmol/L)Notes
This compoundHuman AChEDifficult to calculateConsidered a very weak inhibitor.[4]
This compound Derivative 5cHuman AChE< 1A potent synthetic derivative.[4]
This compound Derivative 5eHuman AChE< 1A potent synthetic derivative.[4]
This compound Derivative 5bHuman AChE< 1A potent synthetic derivative.[4]
This compound Derivative 6aHuman AChE< 1A potent synthetic derivative.[4]
This compound Derivative 9cHuman AChE< 1A potent synthetic derivative.[4]
This compound Derivative 7aHuman AChE3.3A synthetic derivative.[5]
This compound Derivative 7bHuman AChE3.4A synthetic derivative.[5]

Experimental Protocol: Ellman's Assay for AChE Inhibition

The Ellman's assay is the most common spectrophotometric method to measure AChE activity.[7][8] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7] The rate of color formation is directly proportional to the AChE activity.[8]

G cluster_workflow Ellman's Assay Workflow start Prepare Reagents plate_prep Add Buffer, AChE, DTNB, and Test Compound to Microplate Wells start->plate_prep pre_incubation Pre-incubate at 25°C for 10-15 minutes plate_prep->pre_incubation reaction_start Initiate Reaction with Acetylthiocholine (ATCI) pre_incubation->reaction_start measurement Measure Absorbance at 412 nm Kinetically reaction_start->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis

Workflow for the Ellman's acetylcholinesterase assay.
Materials and Reagents

  • Enzyme: Acetylcholinesterase (AChE), Type-VI-S from electric eel (or other suitable source), e.g., 222 U/mg.[9]

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Test Compound: this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

  • Positive Control: A known AChE inhibitor, such as neostigmine bromide.[9]

  • Equipment: 96-well microplate reader, multichannel pipettes, and standard laboratory glassware.

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix them while monitoring the pH until it reaches 8.0.[7]

  • AChE Solution (0.36 U/mL): Prepare a stock solution of AChE and dilute it with the phosphate buffer to a final concentration of 0.36 U/mL immediately before use. Keep the solution on ice.[9]

  • ATCI Solution (0.71 mM): Dissolve the appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[9]

  • DTNB Solution (0.5 mM): Dissolve the appropriate amount of DTNB in the phosphate buffer. Store this solution protected from light.[9]

  • Test Compound Solutions: Prepare a series of dilutions of the test compound (e.g., this compound) in the appropriate solvent to determine the IC50 value.

Assay Procedure (96-well plate format)
  • Assay Mixture Preparation: In each well of a 96-well microplate, add the following in the specified order:

    • 130 µL of 100 mM sodium phosphate buffer (pH 8.0)

    • 20 µL of the test sample solution (or solvent for control wells)

    • 20 µL of AChE solution (0.36 U/mL)

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 15 minutes at 25°C.[9]

  • Reaction Initiation: To initiate the enzymatic reaction, add 40 µL of a freshly prepared mixture containing:

    • 20 µL of 0.5 mM DTNB

    • 20 µL of 0.71 mM ATCI

  • Kinetic Measurement: Immediately place the microplate in a reader and monitor the increase in absorbance at 412 nm every 10 seconds for 10 minutes at a constant temperature of 25°C.[9]

  • Controls:

    • Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.

    • Negative Control: Contains all reagents and the solvent used for the test compound to measure maximum enzyme activity.

    • Positive Control: Contains all reagents and a known AChE inhibitor.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit of time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:

    • V_control is the rate of reaction of the negative control.

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.[9]

Troubleshooting:

  • High Background Absorbance: This may be due to the non-enzymatic hydrolysis of ATCI or the reaction of DTNB with other sulfhydryl groups in the sample. Running a proper blank (without the enzyme) can help correct for this.

  • Low Enzyme Activity: Ensure the enzyme has been stored correctly and is active. Prepare the enzyme solution fresh and keep it on ice.

  • Precipitation of Test Compound: If the test compound is not soluble in the aqueous buffer, a co-solvent like DMSO can be used. However, the final concentration of the co-solvent should be low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.[7]

References

Experimental Design for Studying Nereistoxin Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic analogs are potent neurotoxins that primarily target the nervous system.[1] This document provides a detailed guide for the experimental design and execution of studies investigating the neurotoxicity of this compound. It includes comprehensive protocols for key assays, guidelines for data presentation and analysis, and safety precautions for handling this hazardous compound. The methodologies described are intended to equip researchers with the necessary tools to elucidate the mechanisms of NTX neurotoxicity and to screen for potential therapeutic interventions.

Introduction to this compound Neurotoxicity

This compound is a potent neurotoxin that acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its mode of action involves blocking the ion channel of the nAChR, thereby inhibiting neuromuscular transmission.[1] This disruption of cholinergic signaling leads to paralysis and, at high doses, death.[2] The primary target of NTX is the central nervous system of insects, which led to the development of synthetic derivatives like cartap, bensultap, and thiocyclam as insecticides.[1] However, the potent activity of this compound on vertebrate nAChRs necessitates a thorough understanding of its neurotoxic potential in non-target organisms.

The study of this compound neurotoxicity is crucial for assessing the environmental impact of its derivatives and for understanding the fundamental mechanisms of cholinergic neurotransmission. Furthermore, as a specific blocker of nAChRs, NTX can be a valuable pharmacological tool for research into the function of these receptors in health and disease.

Safety Precautions

This compound is classified as a toxic compound and should be handled with extreme care in a well-ventilated laboratory setting.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]

  • Handling: Avoid inhalation of dust or aerosols.[3][5] Use non-sparking tools and prevent fire from electrostatic discharge.[3]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

  • Spills: In case of a spill, evacuate the area.[3] Use appropriate absorbent material to clean the spill and dispose of it as hazardous waste.[3] Do not let the chemical enter drains.[3]

  • First Aid:

    • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • After skin contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

    • After eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • After ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.

Experimental Models for Studying this compound Neurotoxicity

The choice of experimental model is critical for obtaining relevant and translatable data. The following models are commonly used to study the neurotoxicity of compounds targeting nAChRs.

  • In Vitro Models:

    • Xenopus laevis Oocytes: Oocytes can be injected with cRNAs encoding specific nAChR subunits to express functional receptors on their surface. This system is ideal for detailed electrophysiological characterization of NTX's interaction with specific nAChR subtypes.

    • Cell Lines: Mammalian cell lines, such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma), endogenously express or can be engineered to express nAChRs.[6] These cell lines are suitable for high-throughput screening assays, including calcium imaging and cell viability assays. Human induced pluripotent stem cell (iPSC)-derived neurons offer a more physiologically relevant human model.[7]

  • Ex Vivo Models:

    • Brain Slices: Acute brain slices from rodents can be used for electrophysiological recordings of neuronal activity in a more intact neural circuit. This model allows for the study of NTX's effects on synaptic transmission and neuronal excitability.

  • In Vivo Models:

    • Zebrafish (Danio rerio): Zebrafish larvae are a powerful in vivo model for developmental neurotoxicity and behavioral studies.[8][9][10] Their transparency allows for live imaging of neuronal activity, and their rapid development enables high-throughput screening of behavioral endpoints.[8]

    • Rodents (Mice, Rats): Rodents are the classical model for toxicological studies. They are used to assess the systemic effects of NTX, including behavioral changes, and to determine key toxicological parameters such as the LD50.

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

Objective: To characterize the effects of this compound on the function of nicotinic acetylcholine receptors (nAChRs) and other voltage-gated ion channels at the single-cell level.

Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane, providing detailed information about the activity of ion channels.[11][12][13][14][15]

Workflow:

G prep Cell Preparation (e.g., Cultured Neurons, Dissociated Neurons) pipette Pipette Fabrication & Filling (Internal Solution) prep->pipette seal Gigaohm Seal Formation pipette->seal rupture Membrane Rupture (Whole-Cell Configuration) seal->rupture record Recording of Ionic Currents (Voltage-Clamp or Current-Clamp) rupture->record apply Application of this compound record->apply wash Washout apply->wash analyze Data Analysis wash->analyze

Figure 1: Workflow for whole-cell patch-clamp electrophysiology.

Protocol:

  • Cell Preparation:

    • Culture SH-SY5Y cells or primary neurons on glass coverslips.

    • Alternatively, prepare acute brain slices from rodents.

  • Solutions:

    • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.[13]

    • Internal Solution (Pipette Solution): 140 mM K-gluconate, 10 mM HEPES, 2 mM MgCl2, 0.2 mM EGTA, 2 mM ATP-Mg, and 0.3 mM GTP-Na. Adjust pH to 7.3 with KOH.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[12][13]

  • Recording:

    • Place the coverslip with cells in the recording chamber and perfuse with aCSF at 1.5 mL/min.[12]

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[12]

    • In voltage-clamp mode, hold the cell at -70 mV to record inward currents (e.g., through nAChRs).

    • In current-clamp mode, inject current to study changes in membrane potential and action potential firing.

  • This compound Application:

    • Prepare a stock solution of this compound in water or a suitable solvent.

    • Dilute the stock solution to the desired final concentrations in aCSF immediately before use.

    • Apply different concentrations of this compound to the cell via the perfusion system.

    • To study the interaction with nAChRs, co-apply this compound with an nAChR agonist (e.g., acetylcholine or nicotine).

  • Data Analysis:

    • Measure the amplitude, kinetics (activation, deactivation, desensitization), and reversal potential of the recorded currents.

    • Construct concentration-response curves to determine the IC50 of this compound.

    • Analyze changes in action potential firing frequency and waveform.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.[16][17][18][19]

Quantitative Data Summary:

ParameterValueCell Type/ReceptorReference
IC50 3.5 µMChick Retinal nAChRs[20]
IC50 16 µM[125I]Bungarotoxin Binding (Chick Retina)[20]
Effect on Axonal Currents Reduction of Na+ and K+ currentsCockroach Giant Axon[21]
Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to this compound exposure, as a measure of neuronal activity.

Principle: Calcium imaging uses fluorescent indicators that change their fluorescence intensity upon binding to Ca2+.[22][23][24][25] This allows for the real-time monitoring of Ca2+ dynamics, which are a proxy for neuronal depolarization and firing.

Workflow:

G prep Cell Preparation (e.g., Cultured Neurons) dye Loading with Calcium Indicator (e.g., Fluo-4 AM) prep->dye image Baseline Fluorescence Imaging dye->image apply Application of this compound (and/or Agonist) image->apply record Time-Lapse Imaging of Fluorescence Changes apply->record analyze Data Analysis (Quantification of Fluorescence) record->analyze

Figure 2: Workflow for calcium imaging experiments.

Protocol:

  • Cell Preparation: Culture neurons (e.g., SH-SY5Y, primary cortical neurons) on glass-bottom dishes or 96-well plates.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in a physiological saline solution (e.g., HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.[24]

    • Wash the cells 2-3 times with fresh saline solution to remove excess dye.

  • Imaging:

    • Mount the dish/plate on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

    • Acquire baseline fluorescence images before applying any compounds.

  • This compound Application:

    • Prepare this compound solutions at various concentrations in the imaging saline.

    • Apply the solutions to the cells. To investigate the effect on nAChR-mediated calcium influx, co-apply this compound with an nAChR agonist.

  • Time-Lapse Recording:

    • Acquire a series of images over time to record the changes in fluorescence intensity.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence and F0 is the baseline fluorescence.

    • Analyze parameters such as the peak amplitude, rise and decay kinetics, and frequency of calcium transients.

    • Perform statistical analysis to compare the responses in control and this compound-treated cells.[16][17][18][19]

Quantitative Data Summary:

ParameterObservationCell TypeReference
Calcium Oscillations Perturbation of patterns by neurotoxic compounds3D Neural Spheroids[26]
Neurotransmitter Release Assay

Objective: To determine the effect of this compound on the release of neurotransmitters, particularly acetylcholine, from neurons.

Principle: This assay measures the amount of a specific neurotransmitter released from cultured neurons into the surrounding medium, either under basal conditions or following depolarization.

Workflow:

G prep Neuronal Culture treat Pre-incubation with this compound prep->treat stim Stimulation of Neurotransmitter Release (e.g., High K+) treat->stim collect Collection of Supernatant stim->collect quantify Quantification of Neurotransmitter (e.g., HPLC, ELISA) collect->quantify analyze Data Analysis quantify->analyze

Figure 3: Workflow for a neurotransmitter release assay.

Protocol:

  • Cell Culture: Culture iPSC-derived neurons or other relevant neuronal cell types in multi-well plates.[27]

  • Pre-incubation:

    • Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with different concentrations of this compound for a defined period.

  • Stimulation of Release:

    • To measure basal release, collect the supernatant after the pre-incubation period.

    • To measure stimulated release, replace the this compound-containing buffer with a high-potassium buffer (e.g., Krebs-Ringer-HEPES with 50 mM KCl) to depolarize the neurons and trigger neurotransmitter release.

  • Sample Collection: Collect the supernatant at specific time points after stimulation.

  • Neurotransmitter Quantification:

    • Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the collected supernatants.

    • Commonly used methods include High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Enzyme-Linked Immunosorbent Assay (ELISA).[27]

  • Data Analysis:

    • Calculate the amount of neurotransmitter released per well or normalized to the protein content of the cells.

    • Compare the amount of neurotransmitter released in control versus this compound-treated cells.

    • Use appropriate statistical methods to assess the significance of any observed differences.[16][17][18][19]

Expected Outcome: As this compound is an antagonist of nAChRs, it is not expected to directly stimulate neurotransmitter release. However, by blocking presynaptic nAChRs that can modulate the release of other neurotransmitters, this compound could indirectly affect their release.

Behavioral Studies in Zebrafish Larvae

Objective: To assess the effects of this compound on the behavior of a whole organism, providing insights into its functional neurotoxicity.

Principle: Zebrafish larvae exhibit a range of quantifiable behaviors that are dependent on a functional nervous system.[10][28][29] Changes in these behaviors following exposure to a neurotoxin can indicate adverse effects on motor function, sensory processing, or more complex behaviors.[8][10]

Workflow:

G expose Exposure of Zebrafish Embryos/Larvae to this compound transfer Transfer to Behavioral Arena expose->transfer acclimate Acclimation Period transfer->acclimate record Recording of Behavior (e.g., Locomotor Activity, Startle Response) acclimate->record analyze Automated Tracking and Data Analysis record->analyze

Figure 4: Workflow for behavioral studies in zebrafish larvae.

Protocol:

  • Zebrafish Husbandry and Exposure:

    • Raise zebrafish embryos in standard E3 medium.

    • At a specific developmental stage (e.g., 24 hours post-fertilization), expose the embryos to a range of this compound concentrations.

    • Include a vehicle control group.

  • Behavioral Assays (at 5-7 days post-fertilization):

    • Locomotor Activity Assay:

      • Place individual larvae in a 96-well plate.

      • Use an automated tracking system to monitor their movement over a defined period, often including alternating light and dark phases.

      • Parameters to analyze include total distance moved, velocity, and changes in activity in response to light transitions.

    • Photomotor Response (PMR):

      • Expose larvae to a sudden flash of light and measure the resulting startle response and subsequent changes in locomotion.

    • Acoustic Startle Response:

      • Deliver an acoustic/vibrational stimulus and quantify the startle response (C-bend) and subsequent escape behavior.

  • Data Analysis:

    • Use specialized software to track the movement of the larvae and extract behavioral parameters.

    • Compare the behavioral endpoints between control and this compound-exposed groups.

    • Employ statistical analyses such as ANOVA or Kruskal-Wallis tests to determine significant differences.[16][17][18][19]

Quantitative Data Summary:

ParameterThis compound DerivativeValueSpeciesReference
LC50 Compound 7f136.86 µg/mLM. separata[30]
LC50 Compound 7f138.37 µg/mLM. persicae[30]
LC50 Compound 7f131.64 µg/mLR. padi[30]
LC50 Compound 7b42.93 µg/mLM. persicae[30]
LC50 Compound 7b58.19 µg/mLR. padi[30]
LC50 Compound 5b17.14 µg/mLR. padi[31]
LC50 Compound 6a18.28 µg/mLR. padi[31]

Data Presentation and Statistical Analysis

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

  • Tables: Summarize key quantitative data, such as IC50 values, LC50 values, and significant changes in measured parameters, as shown in the tables above.

  • Graphs: Use appropriate graphs to visualize data, such as concentration-response curves, bar graphs with error bars, and representative traces from electrophysiological or calcium imaging recordings.

  • Statistical Analysis: A priori specification of the statistical analysis plan is crucial for robust and unbiased results.[16]

    • The choice of statistical test depends on the experimental design and the nature of the data.[17][18]

    • For comparisons between two groups, a t-test is appropriate.

    • For comparisons between multiple groups, ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) should be used.[17]

    • Non-parametric tests (e.g., Mann-Whitney U test, Kruskal-Wallis test) should be used if the data do not meet the assumptions of parametric tests.

    • For developmental neurotoxicity studies, the litter should be considered the statistical unit to avoid inflating the sample size.[16]

    • Clearly report the statistical tests used, the p-values, and the sample sizes for each experiment.

Conclusion

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nereistoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nereistoxin is a neurotoxic natural product originally isolated from the marine annelid Lumbriconereis heteropoda.[1] It and its synthetic analogs, such as cartap, bensultap, and thiocyclam, are potent insecticides due to their ability to block nicotinic acetylcholine receptors (nAChRs).[1][2] Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and the development of novel insecticides. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, summarizing key quantitative data and experimental procedures from published literature.

Introduction

This compound (4-N,N-dimethylamino-1,2-dithiolane) exerts its toxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), thereby blocking neuromuscular transmission.[1][3] This mechanism of action has led to the development of several synthetic insecticides that are pro-pesticides, breaking down into this compound or a toxic dithiol in the environment.[1][4] Consequently, robust analytical methods are required to detect and quantify this compound in various matrices, including biological tissues, agricultural products, and environmental samples. HPLC is a powerful and versatile technique for this purpose, offering high resolution and sensitivity, particularly when coupled with mass spectrometry (MS) or electrochemical detection (EC).

Signaling Pathway: this compound Antagonism of Nicotinic Acetylcholine Receptor

This compound acts as a non-competitive blocker of the nicotinic acetylcholine receptor/ion channel complex in the central nervous system.[1][2] This prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting ion flow and disrupting nerve signal transmission.

Nereistoxin_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Closed) nAChR->IonChannel Activates BlockedChannel Ion Channel (Blocked) PostsynapticNeuron Postsynaptic Neuron IonChannel->PostsynapticNeuron Na+/K+ influx -> Depolarization This compound This compound This compound->nAChR Blocks (Non-competitive) BlockedChannel->PostsynapticNeuron No Ion Influx -> Signal Blocked

Caption: this compound's antagonism of the nicotinic acetylcholine receptor.

Experimental Protocols

HPLC with Electrochemical Detection (HPLC-EC) for this compound and Dihydrothis compound

This method allows for the simultaneous detection of this compound and its reduced form, dihydrothis compound.[5]

Sample Preparation:

  • Standard Preparation: Prepare stock solutions of this compound oxalate in HPLC-grade water.

  • Reduction to Dihydrothis compound (for standard): this compound can be reduced to dihydrothis compound using sodium borohydride (NaBH₄).[6]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, and electrochemical detector is required.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An ion-pair chromatography approach is used. A typical mobile phase consists of a buffer (e.g., phosphate buffer) with an ion-pairing agent (e.g., heptanesulfonic acid) in a mixture of water and an organic solvent like methanol or acetonitrile.[6]

  • Flow Rate: A flow rate of 0.7 mL/min can be used to maximize chromatographic resolution.[6]

  • Detection: Electrochemical detector with dual Au/Hg electrodes.[6]

Quantitative Data Summary (HPLC-EC)

ParameterValueReference
LinearityUp to 400 pmol[5]
Detection Limit10 pmol[5]
Electrode StabilityUp to 60 injections[6]
NaBH₄ Reduction Efficiency~92%[5]
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound and its Analogs in Food Matrices

This method is highly sensitive and selective for the simultaneous determination of this compound and related insecticides like cartap, bensultap, and thiocyclam in complex matrices such as foods of animal origin and agricultural products.[7][8][9]

Sample Preparation (Foods of Animal Origin):

  • Extraction: Homogenized samples are extracted with an acidic cysteine and formate buffer solution. This step also hydrolyzes this compound insecticides to this compound.[7][8]

  • Purification: A pH-dependent acid-base partitioning coupled with salting-out-assisted liquid-liquid extraction using acetonitrile is performed for cleanup.[7][8]

  • Final Solution: The final organic supernatant is filtered and injected into the LC-MS/MS system.[7]

Sample Preparation (Pepper):

  • Extraction: Samples are extracted with acetonitrile in an acidic medium using ultrasonic extraction.[10]

  • Cleanup: A cleanup step with anhydrous MgSO₄ is performed.[10]

Chromatographic Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., XBridge Amide) is effective for retaining the polar this compound.[7]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid). The addition of 0.1% formic acid to the mobile phase can improve peak shape and retention time.[7]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification and identification.[7] The protonated molecule [M+H]⁺ at m/z 149.75 is often selected as the precursor ion for this compound.[7]

Quantitative Data Summary (HPLC-MS/MS)

ParameterMatrixValueReference
Linearity (R²)Foods of Animal Origin> 0.998[8]
LOQFoods of Animal Origin2 µg/kg[8]
RecoveryFoods of Animal Origin89.2–109.9%[8]
RSDFoods of Animal Origin< 10%[8]
Linearity (Range)Pepper0.001–0.5 mg/L[10]
RecoveryPepper58–87%[10]
RSDPepper< 20%[10]
LOQPalm Oil12.0 ng/g[11]
RecoveryPalm Oil85-95%[11]
RSDPalm Oil< 9%[11]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Food, Tissue) Homogenize Homogenization Sample->Homogenize Extraction Extraction (Acidic Cysteine/Formate Buffer) Homogenize->Extraction Hydrolysis Hydrolysis to this compound Extraction->Hydrolysis Purification Purification (LLE or SPE) Hydrolysis->Purification HPLC HPLC System (HILIC Column) Purification->HPLC Detection Detection (MS/MS or EC) HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis by HPLC.

Conclusion

High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry, provides a robust, sensitive, and selective method for the analysis of this compound and its related compounds in a variety of complex matrices. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound. The choice between electrochemical and mass spectrometric detection will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the availability of instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of Nereistoxin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the stability challenges of Nereistoxin in aqueous solutions. Proper handling and storage are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: Loss of this compound activity is often attributed to its degradation in aqueous solutions. The stability of this compound is significantly influenced by the pH of the solution. It is known to be susceptible to hydrolysis, particularly in neutral to alkaline conditions. Pro-insecticides of this compound, such as cartap, readily decompose to this compound through hydrolysis under these conditions[1].

Troubleshooting Steps:

  • Verify Solution pH: Immediately check the pH of your this compound solution.

  • Acidify for Storage: For short- to medium-term storage, ensure your solution is buffered to a slightly acidic pH (see Q2 for recommendations).

  • Fresh Preparation: For critical experiments, it is highly recommended to use freshly prepared solutions.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: this compound exhibits greater stability in acidic conditions. While comprehensive kinetic data across a wide pH range is limited in publicly available literature, empirical evidence suggests maintaining a pH below 7 is crucial. Some sources indicate stability at a pH range of 6.1-8.4, however, pro-insecticides like cartap hydrolyze quickly at pH 7.4[2]. To minimize hydrolysis, preparing and storing this compound solutions in a slightly acidic buffer (e.g., pH 4-6) is recommended. Bensultap, another pro-insecticide, is noted to be stable in acidic media but hydrolyzes to this compound monoxide under aqueous conditions[3][4].

Q3: I suspect my this compound sample has degraded. How can I confirm this?

A3: You can confirm the degradation of this compound by using analytical techniques to identify and quantify the parent compound and its potential degradation products.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of this compound and its related compounds[1][5][6][7][8][9].

  • Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is another robust technique for the identification and quantitative analysis of this compound in biological and environmental samples[10][11].

Q4: Does light exposure affect the stability of this compound solutions?

A4: Yes, this compound is susceptible to photodegradation. Exposure to both simulated sunlight and ultraviolet (UV) light can lead to its decomposition. One study demonstrated that under a 200W mercury lamp (UV irradiation), the degradation of this compound in aqueous solutions can reach 81.8% to 100.0% within 6 hours[12].

Recommendations:

  • Always store this compound stock solutions and experimental samples in amber vials or protect them from light using aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

Q5: Are there any recommended stabilizers for this compound in aqueous formulations?

A5: While specific stabilizers for this compound are not extensively documented in readily available literature, general strategies for stabilizing amine-containing pesticides in aqueous solutions can be applied:

  • pH Buffering: As mentioned, maintaining a slightly acidic pH is the most critical factor. Use of appropriate buffer systems (e.g., citrate or acetate buffers) is essential.

  • Antioxidants: Since oxidation is a potential degradation pathway for many organic molecules, the addition of antioxidants could be beneficial. However, compatibility and potential interference with your experimental system must be evaluated.

  • Chelating Agents: Metal ions can catalyze degradation reactions. The inclusion of a chelating agent like EDTA can sequester these ions and improve stability.

Quantitative Data on this compound Stability

While comprehensive kinetic data is not abundant in the public domain, the following table summarizes available information on factors influencing this compound stability.

ParameterConditionObservationReference
pH pH 6.1 - 8.4Stable[2]
AlkalineSusceptible to hydrolysis[3][5]
AcidicMore stable[3][4]
Light UV Irradiation (200W mercury lamp)81.8% - 100.0% degradation in 6 hours[12]
Simulated SunlightSubject to photodegradation[12]

Key Experimental Protocols

Protocol: Accelerated Stability Testing of this compound in Aqueous Solution

This protocol is a general guideline for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound in aqueous solutions under accelerated conditions of temperature and to identify potential degradation pathways.

Materials:

  • This compound reference standard

  • HPLC-grade water

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Temperature-controlled incubator or water bath

  • HPLC-MS/MS or GC/MS system

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately analyze an aliquot of each working solution to determine the initial concentration of this compound. This serves as the baseline.

  • Incubation:

    • Store aliquots of each working solution in tightly sealed amber vials.

    • Place the vials in a temperature-controlled incubator set at an elevated temperature (e.g., 40°C, 50°C, or as per ICH guidelines for accelerated stability testing)[10][13][14][15].

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a vial from each condition.

  • Sample Analysis: Allow the samples to cool to room temperature and analyze them using a validated stability-indicating analytical method (e.g., HPLC-MS/MS) to quantify the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizing Degradation and Experimental Logic

Signaling Pathway and Degradation

This compound's primary mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs)[5]. Its degradation in aqueous solutions is primarily driven by hydrolysis and photolysis.

cluster_0 Factors Influencing Stability cluster_1 This compound in Aqueous Solution cluster_2 Degradation Pathways cluster_3 Degradation Products cluster_4 Biological Target pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis NTX This compound NTX->Hydrolysis NTX->Photolysis Oxidation Oxidation NTX->Oxidation nAChR Nicotinic Acetylcholine Receptor (nAChR) NTX->nAChR Blocks DPs Degradation Products Hydrolysis->DPs Photolysis->DPs Oxidation->DPs

Caption: Factors influencing this compound stability and its degradation pathways.

Experimental Workflow for Stability Assessment

A logical workflow is essential for systematically investigating the stability of this compound.

prep Prepare this compound Solution in Aqueous Buffer stress Apply Stress Conditions (pH, Temp, Light) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by LC-MS/MS or GC/MS sample->analyze quantify Quantify Remaining this compound analyze->quantify identify Identify Degradation Products analyze->identify kinetics Determine Degradation Kinetics (k, t½) quantify->kinetics

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

Troubleshooting Logic for Unexpected Results

When encountering inconsistent or unexpected experimental outcomes, a systematic troubleshooting approach is necessary.

start Unexpected Experimental Results check_sol Check Solution Preparation (Freshness, pH, Storage) start->check_sol check_exp Review Experimental Conditions (Light, Temp) start->check_exp analyze_deg Analyze for Degradation Products check_sol->analyze_deg check_exp->analyze_deg degraded Degradation Confirmed? analyze_deg->degraded optimize Optimize Storage & Handling (Acidic pH, Light Protection) degraded->optimize Yes no_deg Investigate Other Factors (e.g., Reagent Purity, Assay Interference) degraded->no_deg No rerun Re-run Experiment optimize->rerun no_deg->rerun

Caption: Troubleshooting logic for addressing unexpected results with this compound.

References

Technical Support Center: Optimizing Nereistoxin Concentration for In Vivo Insecticidal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nereistoxin in in vivo insecticidal assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action as an insecticide?

A1: this compound is a naturally occurring neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda.[1][2] It serves as the prototype for a class of synthetic insecticides.[1][2] Its primary mode of action is the blockage of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] this compound acts as a non-competitive antagonist at the nAChR, disrupting neuromuscular transmission and leading to paralysis and eventual death of the insect.[1]

Q2: What are the typical signs of this compound toxicity in insects?

A2: Insects exposed to effective concentrations of this compound typically exhibit symptoms of neurotoxicity. These can include initial hyperexcitation, followed by tremors, convulsions, paralysis, and ultimately, death. The onset and severity of these symptoms will vary depending on the insect species, the concentration of this compound, and the method of application.

Q3: What solvents are recommended for dissolving this compound for in vivo assays?

A3: Acetone and methanol are commonly used solvents for preparing stock solutions of this compound and its analogs for insecticidal bioassays.[3][4] It is crucial to use a high-purity grade of the solvent to avoid introducing contaminants that could affect the results. For aqueous-based assays, a stock solution in an organic solvent can be serially diluted in water, often with the addition of a small amount of a surfactant like Triton X-100 to ensure even dispersal.[4]

Q4: What is a good starting concentration range for this compound in a screening assay?

A4: For an initial screening assay, it is advisable to use a wide range of concentrations to determine the approximate lethal dose for your target insect. A starting point could be a series of 10-fold dilutions (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Based on the results of this initial screen, a more refined set of concentrations can be chosen for determining an accurate LC50 value. Published LC50 values for similar insect species can also provide a useful starting point (see Table 1).

Q5: How should I prepare this compound solutions for my experiments?

A5: To prepare a stock solution, accurately weigh the required amount of this compound (correcting for purity) and dissolve it in the chosen solvent (e.g., acetone or methanol) to achieve a known concentration (e.g., 1 mg/mL).[4] From this stock solution, a series of dilutions can be prepared. It is important to use calibrated pipettes and to mix each dilution thoroughly to ensure accuracy. Store stock solutions in a cool, dark place to prevent degradation.

Data Presentation

Table 1: Lethal Concentration (LC50) Values of this compound and its Analogs against Various Insect Species

CompoundInsect SpeciesBioassay MethodLC50 (µg/mL)Reference(s)
This compound Derivative (7f)Mythimna separata (Armyworm)Topical Application136.86[3]
This compoundMythimna separata (Armyworm)Topical Application150.71[3]
This compound Derivative (7b)Myzus persicae (Green Peach Aphid)Slide-dip42.93
This compound Derivative (7b)Rhopalosiphum padi (Bird Cherry-Oat Aphid)Leaf-dipping58.19
This compound Derivative (7f)Myzus persicae (Green Peach Aphid)Slide-dip138.37[3]
This compound Derivative (7f)Rhopalosiphum padi (Bird Cherry-Oat Aphid)Leaf-dipping131.64[3]
ThiocyclamTuta absoluta (Tomato Leafminer)Leaf-dip65.17 (mg a.i./L)

Note: Much of the publicly available data is on this compound derivatives, which were developed for commercial use. The LC50 values can vary significantly based on the specific derivative, insect species, and bioassay conditions.

Experimental Protocols

Detailed Methodology 1: Topical Application Bioassay

This method is used to determine the contact toxicity of this compound to an insect.

Materials:

  • This compound

  • High-purity acetone

  • Micropipettes

  • Glass vials

  • Insect handling tools (e.g., soft forceps, aspirator)

  • Test insects of a uniform age and stage

  • Fume hood

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Prepare a solvent-only control (acetone).

  • Insect Handling:

    • Anesthetize the insects using CO2 or by chilling them.

    • Select healthy and uniform insects for the assay.

  • Application of this compound:

    • Using a micropipette, apply a small, precise volume (e.g., 0.5-1 µL) of the this compound solution to the dorsal thorax of each insect.

    • Treat a separate group of insects with the solvent-only control.

  • Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (temperature, humidity, and photoperiod).

    • Record insect mortality at predetermined time points (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Correct for any control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.

    • Calculate the LC50 value using probit analysis.

Detailed Methodology 2: Leaf-Dip Bioassay

This method is suitable for assessing the toxicity of this compound to herbivorous insects.

Materials:

  • This compound

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Acetone (for initial dissolving of this compound)

  • Host plant leaves

  • Petri dishes

  • Filter paper

  • Test insects

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a small amount of acetone.

    • Create a series of aqueous dilutions from the stock solution, adding a consistent, low concentration of a surfactant (e.g., 0.05% Triton X-100) to each dilution to ensure even leaf coverage.

    • Prepare a control solution containing only water and the surfactant.

  • Leaf Preparation:

    • Excise healthy, untreated leaves from the host plant.

    • Dip each leaf into a this compound solution (or control solution) for a standardized period (e.g., 10-30 seconds).

    • Allow the leaves to air dry completely in a fume hood.

  • Bioassay Setup:

    • Place a piece of moistened filter paper in the bottom of each petri dish.

    • Place one treated leaf in each petri dish.

    • Introduce a set number of test insects into each dish.

  • Observation:

    • Maintain the petri dishes under controlled environmental conditions.

    • Record insect mortality at specified intervals (e.g., 24, 48, 72 hours).

  • Data Analysis:

    • Correct for control mortality using Abbott's formula as needed.

    • Determine the LC50 value through probit analysis.

Troubleshooting Guides

Issue 1: High Mortality in the Control Group (>20%)

Potential Cause Troubleshooting Steps
Solvent Toxicity Ensure the solvent has completely evaporated before introducing the insects. For aqueous solutions, ensure the concentration of the organic solvent carried over from the stock solution is minimal and non-toxic. Run a preliminary test with the highest concentration of the solvent used in your dilutions.
Contamination Use clean glassware and equipment. Ensure the insects' food and water sources are not contaminated.
Insect Health Use insects from a healthy, thriving colony. Avoid using insects that are stressed, old, or of a non-uniform age.
Handling Stress Handle insects gently. Minimize the duration of anesthesia.

Issue 2: Low or Inconsistent Mortality at High this compound Concentrations

Potential Cause Troubleshooting Steps
Incorrect Concentration Double-check all calculations for the stock solution and serial dilutions. Ensure accurate pipetting.
Degradation of this compound Use a fresh batch of this compound. Store stock solutions properly (cool, dark, and tightly sealed). Prepare fresh dilutions for each experiment.
Insect Resistance The insect population may have developed resistance to this compound or other nAChR-targeting insecticides. Use a known susceptible insect strain as a positive control.
Poor Application In topical assays, ensure the droplet is applied to the correct location and is not wicked away by insect setae. In leaf-dip assays, ensure complete and uniform coverage of the leaf surface.

Issue 3: High Variability Between Replicates

Potential Cause Troubleshooting Steps
Inconsistent Insect Size/Stage Use insects of a consistent age, developmental stage, and size.
Uneven Application Ensure uniform application of the this compound solution across all replicates. Calibrate micropipettes regularly.
Environmental Fluctuations Maintain consistent temperature, humidity, and photoperiod throughout the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis prep_solution Prepare this compound Stock and Dilutions application Topical Application or Leaf-Dip Bioassay prep_solution->application prep_insects Select and Prepare Test Insects prep_insects->application incubation Incubate under Controlled Conditions application->incubation mortality Record Mortality at Time Points incubation->mortality analysis Calculate LC50 (Probit Analysis) mortality->analysis

Caption: Experimental workflow for in vivo insecticidal assays with this compound.

troubleshooting_flow start Assay Complete check_control Control Mortality > 20%? start->check_control high_control High Control Mortality - Check Solvent Toxicity - Check for Contamination - Assess Insect Health check_control->high_control Yes check_efficacy Low Efficacy at High Doses? check_control->check_efficacy No low_efficacy Low Efficacy - Verify Concentrations - Check Compound Stability - Consider Insect Resistance check_efficacy->low_efficacy Yes check_variability High Variability? check_efficacy->check_variability No high_variability High Variability - Standardize Insect Population - Ensure Uniform Application - Control Environment check_variability->high_variability Yes valid_results Results Valid for Analysis check_variability->valid_results No signaling_pathway cluster_synapse Synapse This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks (Non-competitive) ion_channel Ion Channel nAChR->ion_channel Opens postsynaptic_neuron Postsynaptic Neuron ion_channel->postsynaptic_neuron Na+ Influx (Depolarization) acetylcholine Acetylcholine (ACh) acetylcholine->nAChR Binds synaptic_cleft Synaptic Cleft

References

Technical Support Center: Nereistoxin Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nereistoxin and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the detection of this compound in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound?

A1: The most prevalent methods for the detection and quantification of this compound are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) with electrochemical detection has also been utilized.[3] LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for complex matrices.[1]

Q2: Many this compound-related pesticides (e.g., Cartap, Bensultap, Thiocyclam) can be present in a sample. Do I need to analyze all of them individually?

A2: Not necessarily. Many analytical methods utilize a "common moiety" approach. This compound-related insecticides are often hydrolyzed to this compound under alkaline conditions during the sample preparation process.[1][4] Therefore, by converting these parent compounds to this compound, you can quantify the total residue as a single analyte.[1]

Q3: I am seeing significant signal suppression or enhancement in my LC-MS/MS analysis. What is the cause and how can I mitigate it?

A3: This phenomenon is known as the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[5] Fatty matrices like palm oil and foods of animal origin are particularly prone to causing matrix effects.[5][6] To mitigate this, the following strategies are recommended:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[5][7] This helps to compensate for the signal suppression or enhancement caused by the matrix components.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound (e.g., this compound-d6) is a highly effective way to correct for matrix effects and variations in extraction recovery.[5]

  • Sample Cleanup: Employing a thorough cleanup step, such as dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE), can remove many of the interfering matrix components.[8][9][10]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal. However, this may compromise the method's sensitivity.

Q4: My recovery of this compound is consistently low. What are the potential causes and solutions?

A4: Low recovery can stem from several stages of the analytical process. Consider the following troubleshooting steps:

  • Extraction Efficiency: this compound is a polar and basic compound.[1] Ensure your extraction solvent and pH are appropriate. Acidified organic solvents like acetonitrile or methanol are commonly used.[11] For some matrices, an acidic cysteine solution has been shown to be effective for extracting this compound and its parent compounds.[1][4]

  • Sample Homogenization: For solid samples, ensure thorough homogenization to allow for efficient extraction of the analyte from the entire sample.[10] For dry commodities, such as grains or dried herbs, it is crucial to add water to rehydrate the sample before extraction.[12]

  • Cleanup Step Losses: The sorbents used in d-SPE or SPE can sometimes retain the analyte of interest. If you suspect this is the case, analyze the effluent from each step of the cleanup process to pinpoint where the loss is occurring.[13][14] You may need to adjust the type or amount of sorbent or the composition of your wash and elution solvents.[13][15]

  • Analyte Stability: this compound can be volatile, and losses may occur during solvent evaporation steps.[1] Minimize the time and temperature of any evaporation steps. This compound and its analogues can also be susceptible to degradation depending on the pH and storage conditions.[11] It is advisable to store stock solutions in a freezer and prepare working standards fresh.[5]

Q5: I am using GC-MS and having issues with peak shape (e.g., tailing) or no peak at all for this compound.

A5: this compound is a polar and active compound, which can present challenges for GC analysis.

  • Derivatization: this compound often requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis. However, incomplete derivatization can lead to poor peak shape or no signal. Ensure that your sample extract is completely dry before adding the derivatizing reagent, as moisture can deactivate the reagent.[16] If the dried extract does not dissolve in the derivatization reagent, using a solvent like pyridine may be necessary.[17]

  • Active Sites: Active sites in the GC inlet liner or on the column can lead to peak tailing or loss of the analyte.[18] Using a deactivated liner and a high-quality, inert GC column is crucial. If peak tailing persists, you may need to trim the first few centimeters of the column or bake it out at a high temperature to remove contaminants.[18]

  • Injector Temperature: An incorrect injector temperature can lead to analyte degradation or inefficient transfer to the column. Optimize the injector temperature for your specific setup.

Troubleshooting Guides

Low Analyte Recovery

This guide provides a systematic approach to troubleshooting low recovery of this compound.

LowRecoveryTroubleshooting cluster_extraction Extraction Troubleshooting cluster_cleanup Cleanup Troubleshooting cluster_evaporation Evaporation Troubleshooting cluster_stability Stability Troubleshooting Start Low Recovery Observed CheckExtraction Verify Extraction Efficiency Start->CheckExtraction CheckCleanup Investigate Cleanup Step Losses CheckExtraction->CheckCleanup OptimizeSolvent Optimize Solvent & pH for this compound's Polar/Basic Nature CheckExtraction->OptimizeSolvent Potential Issue CheckEvaporation Assess Analyte Loss during Evaporation CheckCleanup->CheckEvaporation Cleanup OK AnalyzeFractions Analyze Effluent from Each SPE Step CheckCleanup->AnalyzeFractions Potential Issue CheckStability Evaluate Analyte Stability CheckEvaporation->CheckStability MinimizeTempTime Minimize Evaporation Temperature and Time CheckEvaporation->MinimizeTempTime Potential Issue CheckStorage Verify Proper Storage (Freezer, Dark) CheckStability->CheckStorage Potential Issue SolutionFound Problem Resolved EnsureHomogenization Ensure Thorough Sample Homogenization OptimizeSolvent->EnsureHomogenization RehydrateDrySamples Rehydrate Dry Samples Before Extraction EnsureHomogenization->RehydrateDrySamples RehydrateDrySamples->SolutionFound Issue Addressed AdjustSorbent Adjust Sorbent Type or Amount AnalyzeFractions->AdjustSorbent OptimizeWashElute Optimize Wash/ Elution Solvents AdjustSorbent->OptimizeWashElute OptimizeWashElute->SolutionFound Issue Addressed MinimizeTempTime->SolutionFound Issue Addressed UseFreshStandards Prepare Working Standards Fresh CheckStorage->UseFreshStandards UseFreshStandards->SolutionFound Issue Addressed

Caption: Troubleshooting decision tree for low this compound recovery.

Data and Protocols

Table 1: Comparison of QuEChERS Extraction and Cleanup Kits

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[9][15] Different versions of the method exist, primarily differing in the salt and buffer compositions used. The choice of kit depends on the specific matrix and the target analytes.

MethodExtraction Salts Compositiond-SPE Cleanup Sorbents (per mL of extract)Primary Application Notes
Original Unbuffered 4g MgSO₄, 1g NaCl150mg MgSO₄, 25mg PSASimple, but may not be suitable for pH-labile pesticides.
AOAC 2007.01 6g MgSO₄, 1.5g NaOAc150mg MgSO₄, 50mg PSABuffered with sodium acetate. Good for a wide range of pesticides. For samples with fats, C18 is often added. For pigmented samples, GCB can be used.[10]
EN 15662 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate150mg MgSO₄, 25mg PSACitrate buffering system. Widely used in Europe. Effective for pH-dependent analytes.
  • MgSO₄: Anhydrous magnesium sulfate, used to remove water from the extract.

  • NaCl: Sodium chloride, aids in phase separation.

  • NaOAc: Sodium acetate.

  • Na₃Citrate: Trisodium citrate dihydrate.

  • Na₂HCitrate: Disodium hydrogen citrate sesquihydrate.

  • PSA: Primary secondary amine, removes sugars, fatty acids, and other interferences.

  • C18: Octadecylsilane, removes nonpolar interferences like fats.

  • GCB: Graphitized carbon black, removes pigments and sterols. Use with caution as it can retain planar pesticides.

Table 2: Typical LC-MS/MS Parameters for this compound Detection

The parameters below are representative and may require optimization for your specific instrument and matrix.

ParameterTypical SettingNotes
Ionization Mode ESI PositiveThis compound readily forms a protonated molecule [M+H]⁺.[1]
Precursor Ion (m/z) 150.0Corresponds to the protonated this compound molecule.[1]
Product Ions (m/z) 105.0, 61.0These are common fragment ions used for quantification and confirmation.
LC Column HILIC or AmideHydrophilic Interaction Liquid Chromatography (HILILC) columns, such as those with amide stationary phases, often provide better retention and peak shape for the polar this compound molecule compared to traditional C18 columns.[1][4]
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier aids in protonation and improves peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Detailed Experimental Protocol: QuEChERS Extraction for Vegetable Matrices

This protocol is a general guideline based on the principles of the QuEChERS method for a high-moisture commodity like leafy greens or peppers.[8][9][10][12]

  • Sample Homogenization:

    • Weigh a representative portion of the vegetable sample (e.g., 100 g).

    • Homogenize the sample using a high-speed blender until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • If an internal standard is being used, add it at this stage.

    • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 salts).

    • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

    • Centrifuge the tube at ≥ 3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA).

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥ 10,000 g) for 2 minutes.

  • Final Extract Preparation:

    • The supernatant is the final extract. Carefully transfer an aliquot into an autosampler vial.

    • For LC-MS/MS analysis, you may need to dilute the extract with the initial mobile phase to ensure compatibility and reduce matrix effects.

    • The sample is now ready for injection.

QuEChERS_Workflow Start Start: Vegetable Sample Homogenize 1. Homogenize Sample (e.g., with blender) Start->Homogenize Weigh 2. Weigh 10g into 50mL Centrifuge Tube Homogenize->Weigh AddSolvent 3. Add 10mL Acetonitrile (+ Internal Standard) Weigh->AddSolvent AddSalts 4. Add QuEChERS Extraction Salts AddSolvent->AddSalts ShakeCentrifuge1 5. Shake (1 min) & Centrifuge (5 min) AddSalts->ShakeCentrifuge1 TransferSupernatant 6. Transfer 1mL of Acetonitrile Layer to d-SPE Tube ShakeCentrifuge1->TransferSupernatant VortexCentrifuge2 7. Vortex (30s) & Centrifuge (2 min) TransferSupernatant->VortexCentrifuge2 FinalExtract 8. Collect Supernatant (Final Extract) VortexCentrifuge2->FinalExtract Analyze Analyze by LC-MS/MS or GC-MS FinalExtract->Analyze

Caption: QuEChERS sample preparation workflow for vegetable matrices.

References

Technical Support Center: Synthesis of Nereistoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nereistoxin analogs. Our goal is to help you improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for creating this compound analogs?

A1: The synthesis of this compound analogs often starts from the natural product this compound itself or from readily available starting materials to build the core structure. A common theme involves the use of 1,3-dichloro-2-propanamine derivatives.[1] Many insecticidal analogs are designed to be pro-pesticides, which convert to the active this compound molecule within the target insect.[1][2] A key strategy involves modifying the sulfur-sulfur bond of the 1,2-dithiolane ring with other sulfur-linked groups.[2] More recent approaches have focused on introducing phosphonate groups to explore new bioactivities.[1][3]

Q2: My overall yield is low. What are the critical steps I should focus on to improve it?

A2: Low overall yield in a multi-step synthesis can be attributed to several factors. Here are some critical areas to investigate:

  • Purity of Starting Materials: Ensure your starting materials are pure and dry. Impurities can lead to side reactions and lower the yield of your desired product.

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial. Optimize these parameters for each step. For example, in the synthesis of certain phosphonate derivatives, the reaction temperature is maintained at 50 °C.[4]

  • Purification Methods: Inefficient purification can lead to significant product loss. Consider optimizing your chromatography conditions (e.g., solvent system, column packing) or exploring alternative purification techniques. Some derivatives are reported to be unstable during purification, which can also contribute to lower yields.[5][6]

  • Stability of Intermediates: Some intermediates in the synthetic pathway may be unstable. It's important to handle them appropriately and proceed to the next step as quickly as possible.

Q3: I'm observing the formation of multiple byproducts in my reaction mixture. How can I minimize them?

A3: The formation of byproducts is a common challenge. Here are some strategies to minimize them:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to side reactions.

  • Inert Atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

  • Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. For some reactions, an ice bath is used to control the initial temperature.[3]

  • Choice of Reagents: The choice of reagents can significantly impact the reaction's selectivity. For instance, in the N-methylation via the Eschweiler–Clarke reaction, formic acid and formaldehyde are used under specific conditions to achieve the desired dimethylation.[3]

Q4: I'm having trouble with the purification of my final compound. What are some common issues and solutions?

A4: Purification can be challenging, especially with novel compounds. Here are some common issues and potential solutions:

  • Compound Instability: Some this compound analogs, particularly those with certain functional groups like phosphonates or tert-butyl groups, can be unstable during purification.[5][6] In such cases, it is crucial to use mild purification conditions and avoid prolonged exposure to silica gel or harsh solvents.

  • Poor Solubility: If your compound has poor solubility in common chromatography solvents, it can be difficult to purify.[6] You may need to experiment with different solvent systems or consider alternative purification methods like preparative HPLC.

  • Co-eluting Impurities: If impurities are co-eluting with your product, you may need to optimize your chromatography method. This could involve changing the stationary phase (e.g., using a different type of silica or a reverse-phase column) or the mobile phase.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in N-methylation (Eschweiler–Clarke reaction) Incomplete reaction.Ensure the dropwise addition of formaldehyde solution under ice bath conditions. Stir the reaction at the recommended temperature (e.g., 60 °C) for the specified time to drive the reaction to completion.[3]
Side reactions due to improper temperature control.Maintain the temperature strictly as per the protocol. Use a temperature-controlled reaction setup.
Low yield in phosphonylation step Incomplete reaction or decomposition of reagents.Use fresh and dry solvents and reagents. Ensure the reaction is carried out under an inert atmosphere if necessary. Optimize the reaction time and temperature.
Instability of the phosphonate product.Some phosphonate derivatives are unstable.[5] Handle the product carefully during workup and purification. Use mild conditions and avoid prolonged exposure to acidic or basic conditions.
Formation of multiple spots on TLC after reaction Presence of impurities in starting materials.Purify the starting materials before use.
Non-optimal reaction conditions leading to side products.Re-evaluate and optimize reaction parameters such as temperature, solvent, and reaction time.
Decomposition of the product on the TLC plate.Use a different TLC plate (e.g., with a different binder) or develop the TLC quickly.
Difficulty in purifying the final product by column chromatography Product is unstable on silica gel.Consider using a different stationary phase like alumina or a less acidic silica gel. Flash chromatography with rapid elution can also minimize decomposition.
Product has poor solubility in the elution solvent.Experiment with different solvent systems to find one that provides good solubility and separation.
Impurities have similar polarity to the product.Try a different chromatography technique, such as reverse-phase chromatography or preparative HPLC.

Experimental Protocols

General Procedure for N-methylation via Eschweiler–Clarke Reaction

This protocol is based on the synthesis of a precursor for phosphonate derivatives of this compound.[3]

  • Reaction Setup: Add formic acid (98%) and 2-amino-1,3-propanediol to a 250 mL round-bottom flask under ice bath conditions.

  • Addition of Reagent: Slowly add formaldehyde solution (37% aq.) dropwise to the flask while maintaining the temperature.

  • Reaction: Stir the reaction mixture at 60 °C for the specified duration as monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture and proceed with the appropriate workup procedure to isolate the N,N-dimethylated product.

General Procedure for the Preparation of Phosphonate this compound Analogs

This is a general procedure based on recent literature for synthesizing phosphonate derivatives.[3][5]

  • Reaction Setup: To a suspension of the appropriate phosphonate and elemental sulfur (S8) in an anhydrous solvent (e.g., Et2O) in a round-bottom flask, slowly add a base such as triethylamine (NEt3).[3]

  • Reaction: Stir the reaction at room temperature for approximately 12 hours.

  • Nucleophilic Substitution: In a separate flask, prepare a solution of the chlorinated this compound precursor in a suitable solvent (e.g., CH3CN) and add a strong base like sodium hydride (NaH). Heat the mixture to 50 °C.

  • Coupling: Add the prepared phosphorothioate solution to the this compound precursor mixture and continue stirring at 50 °C for 0.5–5 hours.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by silica gel chromatography to obtain the desired phosphonate analog.

Quantitative Data Summary

Table 1: Yields of Selected Synthetic this compound Analogs

Compound IDSynthetic MethodYield (%)Reference
2 Eschweiler–Clarke N-methylationNot specified[3]
6a-6h Phosphonylation with S8 and NEt351-98%[3]
7a Phosphonate Derivative26%[3]
7 General Phosphonate Derivatives20-78%[4]
5-9 General Phosphonate Derivatives10-87%[5]

Table 2: Insecticidal Activity of Selected Phosphonate Analogs

Compound IDTarget PestBioassay MethodLC50 (µg/mL)Reference
7b Myzus persicaeNot specified42.93[3][4]
7b Rhopalosiphum padiNot specified58.19[3][4]
7f Mythimna separataTopical application136.86[3][4]
7f Myzus persicaeNot specified138.37[3][4]
7f Rhopalosiphum padiNot specified131.64[3][4]
5b Rhopalosiphum padiNot specified17.14[7]
6a Rhopalosiphum padiNot specified18.28[7]
9g Rhopalosiphum padiNot specified23.98[7]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis cluster_end Final Product 2-amino-1,3-propanediol 2-amino-1,3-propanediol N_methylation N-methylation (Eschweiler-Clarke) 2-amino-1,3-propanediol->N_methylation Phosphonate Precursors Phosphonate Precursors Phosphorothioation Phosphorothioation Phosphonate Precursors->Phosphorothioation Chlorination Chlorination N_methylation->Chlorination Coupling Coupling Reaction Chlorination->Coupling Phosphorothioation->Coupling Purification Column Chromatography Coupling->Purification Analysis NMR, HRMS Purification->Analysis This compound Analog This compound Analog Analysis->this compound Analog signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NTX This compound Analog AChE Acetylcholinesterase (AChE) NTX->AChE Weak Inhibition nAChR Nicotinic Acetylcholine Receptor (nAChR) NTX->nAChR Antagonist ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh->nAChR Agonist Ion_Channel Ion Channel Blocked nAChR->Ion_Channel Blocks

References

Addressing matrix effects in LC-MS/MS analysis of Nereistoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Nereistoxin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., agricultural products, biological fluids). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. For a polar molecule like this compound, matrix effects are a significant concern and must be addressed for reliable quantification.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of a this compound standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract that has already gone through the sample preparation process. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: There are three main strategies to address matrix effects:

  • Effective Sample Preparation: To remove interfering matrix components.

  • Chromatographic Separation: To separate this compound from co-eluting interferences.

  • Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.

This guide will provide detailed information on each of these strategies in the following sections.

Troubleshooting Guide

Problem 1: Poor reproducibility and low recovery of this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous methods like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol with different sorbents.

    • Optimize Chromatography: Modify your LC gradient to better separate this compound from the suppression zone. A slower gradient or a different column chemistry might be effective.

    • Implement Matrix-Matched Calibration: If you haven't already, prepare your calibration standards in a blank matrix extract to compensate for consistent matrix effects.

    • Consider a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects and recovery.

Problem 2: High variability in results between different sample batches of the same matrix.

  • Possible Cause: Inconsistent matrix composition between batches.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Storage: Ensure all samples are handled identically to minimize variations in the matrix.

    • Use a Robust Sample Preparation Method: Methods like SPE are often more robust to slight variations in matrix composition than simpler methods like protein precipitation.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the gold standard for correcting this type of variability as it experiences the same matrix effects as the analyte in each individual sample.

    • Consider the Standard Addition Method: For a smaller number of samples where a SIL-IS is not available, the standard addition method can be used to create a calibration curve within each sample, accounting for its unique matrix.

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for Agricultural Matrices

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the sample.

    • If a stable isotope-labeled internal standard is used, add it at this stage.

    • Shake vigorously for 1 minute.

  • Salting-Out Liquid-Liquid Partitioning:

    • Add a pre-packaged QuEChERS salt mixture (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium acetate or citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture. Common sorbents for removing interferences include:

      • PSA (Primary Secondary Amine): Removes sugars and organic acids.

      • C18: Removes non-polar interferences like fats.

      • GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can retain planar analytes).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. It may require dilution with the initial mobile phase.

Protocol 2: Matrix-Matched Calibration
  • Prepare a Blank Matrix Extract:

    • Follow the complete sample preparation protocol (e.g., QuEChERS) using a sample of the same matrix that is known to be free of this compound.

  • Prepare a Stock Solution of this compound:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Create Calibration Standards:

    • Perform serial dilutions of the this compound stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analysis:

    • Analyze the matrix-matched calibration standards along with your samples.

    • Construct the calibration curve using the peak areas of the matrix-matched standards.

Quantitative Data Summary

The following table summarizes typical performance data for different strategies to mitigate matrix effects. Note that actual values will vary depending on the matrix, analyte concentration, and specific LC-MS/MS system.

StrategyTypical Recovery (%)Typical RSD (%)Effectiveness for Matrix Effect Reduction
Dilute and Shoot Highly variable (can be low)>20%Low
QuEChERS 70-110%<15%Moderate
Solid-Phase Extraction (SPE) 80-110%<15%High
Matrix-Matched Calibration Corrects for consistent suppression/enhancement<15%High
Standard Addition Corrects for sample-specific matrix effects<20%Very High
Stable Isotope-Labeled Internal Standard Corrects for variable suppression and recovery<10%Very High (Gold Standard)

Visualizing Workflows

General Workflow for LC-MS/MS Analysis with Matrix Effect Mitigation

cluster_prep Sample Preparation cluster_analysis Analysis & Mitigation cluster_result Result Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing LCMS->Data Calibration Calibration Strategy (Matrix-Matched or SIL-IS) Calibration->LCMS Result Accurate Quantification of this compound Data->Result

Caption: A generalized workflow for the analysis of this compound, incorporating sample preparation and matrix effect mitigation strategies.

Decision Tree for Choosing a Matrix Effect Mitigation Strategy

Start Start: Experiencing Inaccurate Results Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Significant Is Matrix Effect Significant (>20%)? Assess->Significant SIL Is a SIL-IS Available? Significant->SIL Yes OptimizePrep Optimize Sample Prep (e.g., SPE) and Chromatography Significant->OptimizePrep No UseSIL Use SIL-IS (Optimal) SIL->UseSIL Yes MatrixMatched Use Matrix-Matched Calibration SIL->MatrixMatched No End End: Accurate Quantification UseSIL->End StandardAddition Consider Standard Addition for Few Samples MatrixMatched->StandardAddition MatrixMatched->End StandardAddition->End Reassess Re-assess Matrix Effect OptimizePrep->Reassess Reassess->Significant

Refinement of protocols for Nereistoxin hydrolysis to its active form

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of nereistoxin hydrolysis protocols. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and data to assist in your experiments involving this compound and its active dithiol form.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrolysis of this compound or its pro-insecticide analogues to the active dithiol form, dihydrothis compound.

Q1: Why is the biological activity of my hydrolyzed sample lower than expected?

A1: Low biological activity is a common issue that can stem from several factors:

  • Incomplete Hydrolysis: The conversion of the this compound disulfide bond or the breakdown of a pro-insecticide (like Cartap or Bensultap) to the active dithiol form may be incomplete. Hydrolysis is highly dependent on pH.[1] For instance, Cartap hydrolysis is significantly more efficient at a neutral pH of 7.4 compared to a slightly acidic pH of 6.1.[1] Ensure your reaction buffer is at the optimal pH, which is typically neutral to slightly alkaline.

  • Oxidation of the Active Form: The active form is a dithiol (dihydrothis compound), which is susceptible to oxidation.[2] Exposure to air can cause the two thiol (-SH) groups to re-form a disulfide bond, converting the active molecule back into the less active this compound. It is crucial to handle the hydrolyzed product under conditions that minimize oxygen exposure, or to use it immediately after preparation.

  • Incorrect Reagent Concentration: The efficiency of hydrolysis, particularly from pro-insecticides, can be influenced by the concentration of catalytic agents. Some analytical protocols utilize reagents like L-cysteine or nickel(II) chloride to facilitate the conversion.[3] Ensure all reagents are at their specified concentrations.

Q2: The stability of my active dihydrothis compound sample is poor. How can I mitigate degradation?

A2: The instability of dihydrothis compound is primarily due to its rapid oxidation. To improve stability for experimental use, consider the following precautions:

  • Use Freshly Prepared Solutions: The most reliable approach is to use the hydrolyzed sample immediately after its preparation.

  • Inert Atmosphere: Perform the hydrolysis and subsequent experimental steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Addition of Antioxidants: While potentially interfering with some downstream assays, the inclusion of a mild, compatible antioxidant could help preserve the dithiol form.

  • Optimal pH Storage: Store the sample at a pH where this compound is known to be stable (pH 6.1-8.4), although this does not prevent oxidation of the dithiol form.[1] For short-term storage, keeping the sample on ice can slow the degradation rate.

Q3: How can I confirm that hydrolysis was successful and the active dithiol was formed?

A3: Visual inspection is insufficient. You must use analytical techniques to verify the chemical conversion:

  • Mass Spectrometry (LC-MS/MS or GC/MS): These are the most definitive methods. You can develop a method to monitor the disappearance of the parent compound (e.g., Cartap, Bensultap) and the appearance of this compound or its dithiol form.[3][4] The distinct mass-to-charge ratios of the precursor and product molecules allow for precise quantification.

  • Chromatography (HPLC or GC): Comparing the retention times of your sample against analytical standards of both this compound and the parent compound can confirm the conversion. Several published methods detail the chromatographic conditions for separating these compounds.[5][6]

Q4: My hydrolysis reaction is proceeding very slowly. What factors can I adjust?

A4: The rate of hydrolysis is primarily influenced by pH and temperature.

  • pH Adjustment: This is the most critical factor. As established with Cartap, increasing the pH from 6.1 to 7.4 dramatically accelerates the hydrolysis rate.[1] If your protocol uses acidic conditions, consider adjusting towards a neutral or alkaline pH, monitoring for any potential side reactions.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be done cautiously as excessive heat can lead to degradation of the desired product. Empirically determine the optimal temperature for your specific substrate.

  • Catalytic Agents: For pro-insecticides, hydrolysis can be facilitated. For example, treatment with alkali is used to convert bensultap to this compound.[7] Analytical procedures sometimes use acidic L-cysteine solutions followed by alkaline conditions to ensure complete conversion of various this compound-related pesticides.[3][8]

Frequently Asked Questions (FAQs)

Q: What is the active form of this compound?

A: The biological activity of this compound is attributed to its reduced dithiol form, dihydrothis compound (2-Dimethylamino-1,3-dimercapto propane).[1][9] This active metabolite is formed by the reductive cleavage of the internal disulfide bond of the this compound molecule.[2][7] Many commercial insecticides, such as Cartap and Bensultap, are pro-insecticides that are metabolized or hydrolyzed into this active dithiol form within the target organism or under specific chemical conditions.[7][10]

Q: What is the primary mechanism of action for active this compound?

A: The active dithiol form of this compound functions as a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) .[10][11] It acts by blocking the ion channel associated with the receptor.[2][7] This blockade prevents the neurotransmitter acetylcholine from eliciting its normal response, thereby disrupting nerve signal transmission in the insect central nervous system, which leads to paralysis and death.[7][12]

Q: What are the key differences between this compound and pro-insecticides like Cartap?

A: The key differences lie in their chemical structure and mode of activation:

  • This compound: A natural toxin with a cyclic disulfide bond (a 1,2-dithiolane ring). It can be reduced to the active dithiol form.[7]

  • Pro-insecticides (e.g., Cartap): These are synthetic derivatives of the active dithiol form. Cartap, for example, is the bis(thiocarbamate) derivative of dihydrothis compound.[1] They are generally more stable for formulation and application but must undergo metabolic or chemical hydrolysis to release the active dihydrothis compound molecule to exert their toxic effect.[1][7]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Active Form
CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound N,N-dimethyl-1,2-dithiolan-4-amine[7]C₅H₁₁NS₂[12]149.271,2-dithiolane ring (cyclic disulfide)
Dihydrothis compound 2-(Dimethylamino)propane-1,3-dithiol[1]C₅H₁₃NS₂151.29Two free thiol (-SH) groups (dithiol)
Table 2: Factors Influencing Hydrolysis of this compound Analogs (e.g., Cartap)
ParameterConditionEffect on Hydrolysis RateReference
pH Increase from 6.1 to 7.4>200-fold increase in channel-blocking activity, indicating rapid hydrolysis to the active form.[1]
Catalyst Treatment with alkaliConverts Bensultap to this compound.[7]
Reagent Acidic L-cysteine solution followed by alkaline hydrolysisUsed in analytical methods to ensure complete conversion of various pro-insecticides to this compound.[3][8]

Experimental Protocols

Protocol 1: General Method for Hydrolysis of Cartap to Dihydrothis compound

This protocol is a general guideline for generating the active dithiol form from a pro-insecticide for subsequent bioassays.

Materials:

  • Cartap Hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen or Argon gas source

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of Cartap Hydrochloride in deionized water.

  • In a glass vial, add an appropriate volume of PBS (pH 7.4).

  • Purge the PBS buffer with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, spike the PBS buffer with the Cartap stock solution to achieve the desired final concentration.

  • Seal the vial and allow the hydrolysis reaction to proceed at room temperature. Based on published data, the hydrolysis is rapid at this pH.[1] An incubation time of 1-2 hours is a reasonable starting point.

  • Crucially, use the resulting dihydrothis compound solution immediately for your bioassay to prevent re-oxidation to this compound.

  • (Optional) To confirm hydrolysis, an aliquot of the reaction mixture can be analyzed via LC-MS/MS as described in Protocol 2.

Protocol 2: Analytical Verification of Hydrolysis via LC-MS/MS

This protocol provides a summarized workflow for the confirmation of this compound and its analogs, based on established analytical methods.[3][5][6]

Procedure:

  • Sample Preparation: Take an aliquot of the hydrolysis reaction mixture.

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required. A common method involves extraction with an acidic solution containing L-cysteine.[3][8]

  • Hydrolysis Completion (for pro-insecticides): To ensure all parent compounds are converted for total this compound measurement, samples can be treated with ammonium hydroxide.[3]

  • Purification: Use a purification step like dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3]

  • LC-MS/MS Analysis:

    • Inject the purified sample into an LC-MS/MS system.

    • Use a suitable column (e.g., HILIC for polar compounds).

    • Set the mass spectrometer to monitor for the specific mass transitions of the parent compound (e.g., Cartap) and the product (this compound/dihydrothis compound).

    • Quantify the concentration of each compound by comparing the results against a calibration curve prepared with certified analytical standards.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Chemical Conversion Pathways Pro Pro-Insecticide (e.g., Cartap) Active Active Form (Dihydrothis compound) (Dithiol) Pro->Active Hydrolysis (pH dependent) Ntx This compound (Disulfide) Active->Ntx Oxidation Ntx->Active Reduction

Caption: Chemical pathways of pro-insecticide hydrolysis and the reversible redox state of this compound.

G Start Start: Pro-Insecticide (e.g., Cartap HCl) Hydrolysis Step 1: Hydrolysis - Buffer at optimal pH (e.g., 7.4) - Inert Atmosphere (N2/Ar) Start->Hydrolysis Decision Immediate Use? Hydrolysis->Decision Bioassay Step 2a: Biological Assay (e.g., nAChR binding) Decision->Bioassay Yes Analysis Step 2b: Analytical Verification (LC-MS/MS) Decision->Analysis No (Verification) End1 End: Biological Data Bioassay->End1 End2 End: Confirmation of Hydrolysis Analysis->End2

Caption: Experimental workflow for the hydrolysis of a this compound pro-insecticide and its subsequent use.

G cluster_0 Normal Synaptic Transmission cluster_1 Blockade by Dihydrothis compound ACh Acetylcholine (ACh) nAChR_open nAChR (Channel Open) ACh->nAChR_open Binds Signal Signal Propagation (Na+ influx) nAChR_open->Signal ACh2 Acetylcholine (ACh) nAChR_blocked nAChR (Channel Blocked) ACh2->nAChR_blocked Binding ineffective DNTX Dihydrothis compound (Active Form) DNTX->nAChR_blocked Blocks Channel NoSignal No Signal Propagation nAChR_blocked->NoSignal

Caption: Signaling pathway illustrating nAChR blockade by the active form of this compound.

References

Minimizing degradation of Nereistoxin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Nereistoxin during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound.

Observed Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to high pH. this compound is unstable in neutral to alkaline conditions, which can lead to hydrolysis and oxidation of the molecule.[1]Maintain an acidic pH (ideally between 3 and 5) throughout the sample preparation process.[2][3][4] Use an acidic extraction buffer, such as a formate buffer or a solution containing hydrochloric acid.[2][3][4][5]
Oxidative degradation. The thiolane ring of this compound is susceptible to oxidation.Add antioxidants like L-cysteine to the extraction solution to prevent oxidative degradation.[5] A 2% L-cysteine solution in 0.05 N HCl has been shown to be effective.[5]
Photodegradation. Exposure to light, especially UV light, can cause significant degradation of this compound.[6]Protect samples from light at all stages of preparation and analysis. Use amber vials or wrap containers in aluminum foil.[7]
Thermal degradation. Elevated temperatures can accelerate the degradation of this compound.Keep samples cool during preparation by using ice baths. Store extracts and standard solutions at low temperatures (-18°C or below) and in the dark.[7]
Inconsistent or variable results Incomplete conversion of this compound-related pesticides. If the analysis aims to measure total this compound from precursors like Cartap, Bensultap, or Thiocyclam, incomplete hydrolysis will lead to underestimation.Ensure complete hydrolysis of precursor compounds to this compound by treating the sample with an alkaline solution (e.g., ammonium hydroxide) after initial extraction.[1][5][8]
Matrix effects. Components in the sample matrix (e.g., fats, pigments) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.Employ appropriate cleanup steps such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[5] Matrix-matched calibrations are also recommended to compensate for matrix effects.[2][4]
Peak tailing or poor chromatography Interaction of this compound with the analytical column. Being a basic compound, this compound can exhibit poor peak shape on certain chromatography columns.For HPLC analysis, consider using a column suitable for basic compounds or employing ion-pairing agents in the mobile phase. For GC analysis, derivatization might be necessary to improve volatility and peak shape.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound stability during sample extraction?

An acidic pH, typically between 3 and 5, is optimal for maintaining the stability of this compound during extraction.[2][3][4] Extraction with a buffer at pH 3 has been shown to be effective for keeping the pH of the final extract between 4 and 5.[2][3]

2. Why is L-cysteine added to the extraction solvent?

L-cysteine is added as an antioxidant to prevent the oxidative degradation of this compound.[5] The disulfide bond in the this compound molecule is susceptible to oxidation, and L-cysteine helps to maintain a reducing environment, thereby preserving the integrity of the analyte.

3. How should this compound samples and standards be stored?

To minimize degradation, samples and standard solutions of this compound should be stored in the dark at low temperatures, ideally at -18°C or colder.[7] It is also crucial to use amber vials or other light-protecting containers.[7]

4. Can I analyze this compound directly from its precursor pesticides like Cartap?

Yes, but it requires a hydrolysis step to convert the precursor pesticides into this compound. This is typically achieved by treating the sample with an alkaline solution, such as ammonium hydroxide, after the initial extraction.[1][5][8] This ensures that the total this compound content is measured.

5. What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and photodegradation.[1][6] Hydrolysis can occur under neutral or alkaline conditions, potentially leading to the formation of this compound monoxide.[1] Photodegradation is induced by exposure to light, particularly UV radiation.[6]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from Agricultural Products by LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of this compound and its related pesticides.[5]

1. Sample Preparation and Extraction: a. Homogenize 10 g of the sample with 10 mL of a 2% L-cysteine solution in 0.05 N HCl. b. Add 10 mL of acetonitrile and shake vigorously for 1 minute. c. Add the contents of a dispersive solid-phase extraction (d-SPE) kit (containing MgSO₄ and NaCl) and shake for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes.

2. Hydrolysis (for total this compound determination): a. Take a 1 mL aliquot of the supernatant and add 1 mL of 3% nickel(II) chloride solution and 1 mL of concentrated ammonium hydroxide. b. Vortex for 30 seconds and let it stand for 10 minutes to complete the hydrolysis of this compound precursors.

3. Cleanup: a. To the hydrolyzed solution, add the contents of a d-SPE cleanup tube (containing C18 and MgSO₄). b. Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

4. LC-MS/MS Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. Analyze the filtrate using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). c. Use a suitable C18 column with a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Monitor the appropriate mass transitions for this compound.

Protocol 2: Extraction and Analysis of this compound from Biological Fluids by GC/MS

This protocol is based on a method for the determination of this compound in biological fluids.[9]

1. Sample Preparation: a. To 1 mL of the biological fluid (e.g., blood, urine), add an internal standard. b. Add 1 mL of 5% trichloroacetic acid to precipitate proteins. c. Vortex and centrifuge.

2. Solid-Phase Extraction (SPE): a. Condition a mixed-mode cationic exchange (MCX) SPE cartridge with methanol and then water. b. Load the supernatant from the previous step onto the SPE cartridge. c. Wash the cartridge with 0.1 N HCl followed by methanol. d. Elute this compound with 5% ammonium hydroxide in methanol.

3. Derivatization and GC/MS Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate). c. Analyze using a gas chromatograph coupled to a mass spectrometer (GC/MS). d. Use a suitable capillary column (e.g., DB-5ms) and monitor the characteristic ions of this compound.

Visualizations

nereistoxin_degradation_pathways This compound This compound hydrolysis_product This compound Monoxide This compound->hydrolysis_product Hydrolysis (Neutral/Alkaline pH) photodegradation_products Various Degradation Products This compound->photodegradation_products Photodegradation (UV Light) precursors This compound Precursors (e.g., Cartap, Thiocyclam) precursors->this compound Hydrolysis (Alkaline pH)

Caption: this compound Degradation and Formation Pathways.

sample_preparation_workflow start Sample Collection extraction Extraction (Acidic Buffer + L-cysteine) start->extraction storage Storage (Dark, <= -18°C) start->storage hydrolysis Hydrolysis (Optional) (Alkaline treatment for total NTX) extraction->hydrolysis For total this compound cleanup Cleanup (d-SPE or SPE) extraction->cleanup extraction->storage hydrolysis->cleanup analysis Instrumental Analysis (LC-MS/MS or GC/MS) cleanup->analysis cleanup->storage

Caption: Workflow for Minimizing this compound Degradation.

References

Technical Support Center: Enhancing Selectivity in Nereistoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Nereistoxin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and accuracy of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of this compound and its analogues.

Sample Preparation

Question: I am experiencing low recovery of this compound from complex food matrices. What are the potential causes and solutions?

Answer:

Low recovery of this compound is a common issue, often stemming from its polar nature and susceptibility to degradation. Here are the primary causes and recommended solutions:

  • Incomplete Extraction: this compound and its parent compounds (e.g., Cartap, Bensultap, Thiocyclam) have varying solubilities. A single solvent extraction may be insufficient.

    • Solution: Employ a robust extraction system. An acidic solution containing L-cysteine is effective for extracting this compound-related pesticides and facilitating their conversion to this compound.[1][2][3][4] For foods of animal origin, a combination of an acidic cysteine and formate buffer solution has proven successful.[1][3][5]

  • Analyte Degradation: this compound can be unstable under certain pH and temperature conditions.

    • Solution: Optimize the pH of your extraction buffer. A pH around 3-5 is often recommended to maintain the stability of the extracts.[1][3][5] Store stock and working solutions in the dark at low temperatures (-18°C to -20°C) to prevent degradation.[6]

  • Matrix Interference: Complex matrices like palm oil or animal tissues can interfere with the extraction process.

    • Solution: Implement a thorough cleanup step. Dispersive solid-phase extraction (d-SPE) or pH-dependent acid-base partitioning coupled with salting-out-assisted liquid-liquid extraction (SALLE) can effectively remove interfering compounds.[1][4][5]

Question: How can I prepare stable this compound standard solutions?

Answer:

The stability of your standard solutions is critical for accurate quantification.

  • Solvent: Prepare stock solutions of this compound in methanol or acetonitrile.[1][6]

  • Storage: Store stock solutions at -18°C or -20°C in the dark.[6]

  • Equilibration: Before use, allow the standard solutions to equilibrate to ambient temperature for at least 1.5 hours.[6]

  • Purity: Use a certified this compound oxalate standard and ensure its proper storage at 2-10°C.[7]

Chromatographic Analysis (LC-MS/MS & GC-MS)

Question: My this compound peak is tailing in my HPLC chromatogram. How can I resolve this?

Answer:

Peak tailing for a basic compound like this compound in reversed-phase LC is often due to secondary interactions with residual silanol groups on the stationary phase.[8]

  • Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups, minimizing these interactions.[8] The addition of 0.1% formic acid to the mobile phase has been shown to improve peak shape and retention.[2]

  • Column Choice: Use end-capped or base-deactivated columns specifically designed for the analysis of basic compounds.[8]

  • Guard Column: An obstructed or dirty guard cartridge can cause peak tailing. Replace the guard cartridge if you observe this issue.[9]

  • Column Overload: Injecting too much sample (mass or volume overload) can lead to peak tailing. Try diluting your sample or injecting a smaller volume.[8][9]

Question: I'm observing an unstable signal and high variability in my LC-MS/MS analysis of this compound. What could be the issue?

Answer:

Signal instability in LC-MS/MS can be caused by several factors:[10]

  • Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to fluctuating signals.

    • Solution: Utilize matrix-matched calibration curves to compensate for these effects.[4] The use of an isotopically labeled internal standard, such as deuterated this compound, is also highly recommended to correct for both matrix effects and variations in sample preparation.[6]

  • Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden drop in signal.

    • Solution: Regularly clean the ion source components, including the spray shield and ion tube.[11]

  • LC Method Issues: An inadequate LC method that doesn't properly flush the column can lead to the accumulation of matrix, causing signal instability over time.[12]

  • Hardware Issues: Problems with the autosampler, pump, or mass spectrometer itself can also be a source of instability.[12]

Question: What are the key considerations for GC-MS analysis of this compound?

Answer:

This compound is not directly amenable to GC analysis due to its low volatility. Therefore, derivatization is often required.[13]

  • Derivatization: this compound-related pesticides are typically hydrolyzed to this compound under alkaline conditions before derivatization.[3][13] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are commonly used.[14][15]

  • Optimization: The derivatization reaction conditions (reagent volume, temperature, and time) must be optimized to ensure complete reaction and avoid degradation.[15][16]

  • Matrix Effects: Gas chromatography can also be susceptible to matrix effects. The use of analyte protectants or matrix-matched calibration can help mitigate these issues.[17]

Immunoassays & Other Methods

Question: How can I address potential cross-reactivity in a this compound immunoassay?

Answer:

Cross-reactivity with structurally similar compounds is a key challenge in immunoassay development.[18][19][20][21][22]

  • Antibody Specificity: The primary determinant of selectivity is the specificity of the monoclonal or polyclonal antibodies used. Thorough characterization of antibody binding to this compound analogues (e.g., Cartap, Thiocyclam) is essential.

  • Assay Format: The format of the immunoassay can influence the observed cross-reactivity. Competitive immunoassay formats are typically used for small molecules like this compound.[20]

  • Confirmation: Positive results from an immunoassay should always be confirmed by a more selective method like LC-MS/MS or GC-MS.

Question: What are the advantages and potential issues with using Molecularly Imprinted Polymers (MIPs) for this compound analysis?

Answer:

MIPs offer a promising approach for selective sample preparation and sensing of this compound.[23][24][25][26][27]

  • Advantages: MIPs can be synthesized to have high selectivity for a target molecule, are robust, and cost-effective.

  • Potential Issues:

    • Template Bleeding: Incomplete removal of the this compound template after polymerization can lead to its leaching during sample analysis, causing artificially high results.

    • Non-specific Binding: Interactions between the polymer matrix and other compounds in the sample can occur, reducing selectivity.

    • Selectivity in Different Media: The selectivity of a MIP can vary significantly depending on the solvent used.[26]

Data Presentation

Table 1: Performance of LC-MS/MS Methods for this compound Analysis

MatrixLOQ (µg/kg)Recovery (%)RSD (%)Reference
Foods of Animal Origin289.2 - 109.9< 10[1][3][5]
Palm Oil1285 - 95< 9[6]
Agricultural Products-75.3 - 108.00.8 - 7.0[4]
Tea1087.6 - 119.9< 20[13]

Table 2: Performance of GC-based Methods for this compound Analysis

MethodMatrixRecovery (%)RSD (%)Reference
GC-ECDPlant Foods72 - 1080.3 - 14.7[3][13]
GC-MSBlood97 ± 14-[28]

Experimental Protocols

Protocol 1: this compound Analysis in Foods of Animal Origin by HILIC-LC-MS/MS

This protocol is a summary of the method described by Yang & Choi (2022).[1][5]

  • Sample Preparation:

    • Homogenize 10 g of the sample with an acidic cysteine and formate buffer solution (20 mM, pH 3).

    • Hydrolyze the this compound insecticides to this compound.

  • Purification:

    • Perform pH-dependent acid-base partitioning. Adjust the pH to 5 for the first partitioning step and to 9 for the second.

    • Use salting-out-assisted liquid-liquid extraction with acetonitrile.

  • LC-MS/MS Analysis:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended. An XBridge Amide column has shown good performance.[2]

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution containing an additive like formic acid is typically used. The addition of 0.1% formic acid can improve peak shape.[2]

    • MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The protonated molecule [M+H]⁺ is typically used as the precursor ion.

Protocol 2: this compound Analysis in Palm Oil by LC-MS/MS

This protocol is based on the method by Yeoh et al. (2023).[6]

  • Sample Preparation:

    • Spike the control crude palm oil (CPO) samples with a this compound standard solution.

    • Use a deuterated this compound internal standard.

  • Extraction:

    • Perform liquid-liquid extraction.

  • LC-MS/MS Analysis:

    • Ionization: Use positive mode electrospray ionization (ESI).

    • Calibration: Employ a spiked calibration curve technique to compensate for matrix effects.

Protocol 3: this compound Analysis in Biological Fluids by GC-MS

This protocol is a summary of the method described by Park et al. (2015).[28]

  • Extraction:

    • Use mixed-mode cationic exchange solid-phase extraction.

  • Derivatization:

    • Derivatize the extracted this compound to a more volatile form suitable for GC analysis.

  • GC-MS Analysis:

    • Perform final identification and quantitative analysis using GC-MS.

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Sample Homogenization Extraction Acidic Cysteine Extraction & Hydrolysis Sample->Extraction Partitioning pH-dependent Partitioning Extraction->Partitioning SALLE Salting-out Assisted Liquid-Liquid Extraction Partitioning->SALLE HILIC HILIC Separation SALLE->HILIC MSMS Tandem MS Detection (MRM) HILIC->MSMS

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Guard/Column Frit Blockage Problem->Cause3 Cause4 Inappropriate Mobile Phase Problem->Cause4 Sol1 Lower Mobile Phase pH (e.g., add Formic Acid) Cause1->Sol1 Mitigates Sol2 Use Base-Deactivated Column Cause1->Sol2 Prevents Sol3 Reduce Sample Concentration/Volume Cause2->Sol3 Corrects Sol4 Replace Guard Column/ Backflush Analytical Column Cause3->Sol4 Fixes Sol5 Prepare Fresh Mobile Phase Cause4->Sol5 Verifies Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies Start Matrix Effects (Ion Suppression/Enhancement) Strategy1 Matrix-Matched Calibration Start->Strategy1 Strategy2 Isotopically Labeled Internal Standard Start->Strategy2 Strategy3 Analyte Protectants (GC) Start->Strategy3 Strategy4 Effective Sample Cleanup (d-SPE, SALLE) Start->Strategy4 End Improved Accuracy & Precision Strategy1->End Strategy2->End Strategy3->End Strategy4->End

References

Solving poor recovery of Nereistoxin during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor recovery of Nereistoxin during solid-phase extraction (SPE).

Troubleshooting Guide: Poor this compound Recovery

Low recovery of this compound during SPE can be attributed to several factors, from incorrect sorbent selection to suboptimal pH conditions. This guide provides a systematic approach to identifying and resolving these issues.

Step 1: Diagnose the Problem

To pinpoint the cause of low recovery, it is crucial to analyze each fraction of your SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[1][2]

Step 2: Systematic Troubleshooting

Follow the decision tree below to troubleshoot your this compound SPE protocol.

SPE_Troubleshooting cluster_start cluster_diagnosis cluster_loss_points cluster_solutions_load cluster_solutions_wash cluster_solutions_elution cluster_end start Start: Poor this compound Recovery diagnosis Analyze Load, Wash, and Elution Fractions start->diagnosis analyte_in_load Analyte in Load? diagnosis->analyte_in_load analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No solution_load1 Inadequate Sorbent Selection: - Use a mixed-mode cation exchange (MCX) sorbent. - this compound is a polar, basic compound. analyte_in_load->solution_load1 Yes analyte_on_sorbent Analyte Retained on Sorbent? analyte_in_wash->analyte_on_sorbent No solution_wash1 Wash Solvent is Too Strong: - Decrease the organic solvent percentage in the wash solution. - Use a weaker solvent to remove interferences without eluting this compound. analyte_in_wash->solution_wash1 Yes solution_elution1 Elution Solvent is Too Weak: - Increase the strength of the elution solvent. - Use a solvent with a pH that neutralizes this compound, disrupting its interaction with the sorbent. analyte_on_sorbent->solution_elution1 Yes end Improved this compound Recovery analyte_on_sorbent->end No (Other Issues) solution_load2 Incorrect Sample pH: - Adjust sample pH to be 2 units above the pKa of this compound to ensure it is charged for ion exchange. - Optimal pH for extraction has been reported between 5 and 9. solution_load1->solution_load2 solution_load3 Inappropriate Loading Conditions: - Decrease the flow rate during sample loading. - Dilute the sample with a weaker solvent. solution_load2->solution_load3 solution_load3->end solution_wash2 Improper pH during Wash: - Maintain the pH of the wash solvent to keep this compound charged and retained on the sorbent. solution_wash1->solution_wash2 solution_wash2->end solution_elution2 Insufficient Elution Volume: - Increase the volume of the elution solvent. - Try eluting with multiple smaller volumes. solution_elution1->solution_elution2 solution_elution2->end SPE_Protocol cluster_protocol start Start: Sample pretreatment Sample Pre-treatment: - Acidify sample start->pretreatment conditioning Conditioning: - Methanol - Water pretreatment->conditioning equilibration Equilibration: - Acidic Buffer (pH 5) conditioning->equilibration loading Loading: - Load pre-treated sample - Low flow rate equilibration->loading wash1 Wash 1: - Acidic Buffer loading->wash1 wash2 Wash 2: - Weak Organic Solvent wash1->wash2 elution Elution: - Basic Organic Solvent (pH 9) wash2->elution post_elution Post-Elution: - Evaporate and Reconstitute elution->post_elution analysis Analysis post_elution->analysis

References

Best practices for handling and storage of Nereistoxin compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Nereistoxin and its analogue compounds (Cartap, Bensultap, and Thiocyclam). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do its analogues relate to it?

A1: this compound (N,N-dimethyl-1,2-dithiolan-4-amine) is a neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda.[1][2] Its analogues, including Cartap, Bensultap, and Thiocyclam, are synthetic pro-pesticides.[3] This means they are chemically modified versions that, after application, break down in the environment or are metabolized within the target organism to release the active this compound molecule.[3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2] By binding to a site on the receptor's ion channel, it blocks the influx of cations that would normally occur upon acetylcholine binding. This disruption of neuromuscular transmission leads to paralysis in susceptible insects.[2] While its primary target is the nAChR, it has also been shown to be a weak inhibitor of acetylcholinesterase (AChE).

Q3: What are the general safety precautions for handling this compound compounds?

A3: this compound and its analogues are neurotoxic.[2] Standard laboratory safety protocols should be strictly followed. This includes handling the compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[1][4] Avoid formation of dust and aerosols.[1] In case of accidental contact with skin, wash immediately with soap and water.[5] If inhaled, move to fresh air.[5] Always consult the specific Safety Data Sheet (SDS) for each compound before use.

Q4: How should this compound compounds be stored?

A4: this compound and its analogues should be stored in a cool, dry, and well-ventilated place, away from light and humidity.[6][7] Containers should be tightly sealed and stored separately from incompatible materials, foodstuffs, and feed.[1][5] While specific long-term shelf-life data under various temperature and humidity conditions are not extensively available, it is noted that Cartap hydrochloride is stable in acidic conditions but hydrolyzes in neutral or alkaline solutions.[7][8] For analytical standards, a limited shelf life is indicated, and the expiry date on the label should be followed.

Q5: How do I prepare stock solutions of this compound compounds?

A5: The solubility of this compound and its analogues varies. Cartap hydrochloride is soluble in water (200 g/L) and slightly soluble in methanol.[7] For other analogues and for specific experimental concentrations, solvents like DMSO may be appropriate.[9] When preparing stock solutions, use high-purity solvents and store them under appropriate conditions (e.g., at -20°C or -80°C for short- to mid-term storage) to minimize degradation.[9] It is often recommended to prepare fresh solutions for each experiment to ensure consistency.

Data Presentation

Physicochemical Properties of this compound and Its Analogs
PropertyThis compoundCartap HydrochlorideBensultapThiocyclam Hydrogenoxalate
CAS Number 1631-58-9[9]15263-52-217606-31-4[10]31895-22-4[5]
Molecular Formula C₅H₁₁NS₂[9]C₇H₁₅N₃O₂S₂ · HClC₁₇H₂₁NO₄S₄[10]C₅H₁₁NS₃·C₂H₂O₄[5]
Molecular Weight 149.3 g/mol [11]273.80 g/mol 431.60 g/mol [10]271.38 g/mol [4]
Appearance -Colorless, slightly hygroscopic, crystalline solid[8]--
Stability More stable than its pro-pesticide analogues[7]Stable in acidic media; hydrolyzes in neutral or alkaline conditions[7][8]Stable at pH < 5[7]-
Inhibitory Concentrations (IC₅₀) of this compound against Various nAChR Subtypes
nAChR SubtypeRadioligandIC₅₀ (µM)Source OrganismReference
α4β2[³H]-cytisine60 ± 22Rat Brain[5]
α7[¹²⁵I]-α-BTX390 ± 8.6Rat Brain[5]
Muscle-type[¹²⁵I]-α-BTX>1000Torpedo Electric Organ[5]

Note: IC₅₀ values can vary significantly based on experimental conditions, including the specific assay, radioligand used, and tissue preparation.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for nAChRs

This protocol outlines a method to determine the binding affinity (Ki) of a this compound compound for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenate expressing the target nAChR subtype.

  • Radioligand specific for the target nAChR subtype (e.g., [³H]-cytisine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

  • This compound compound (unlabeled).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Wash Buffer (ice-cold Assay Buffer).

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the this compound compound in Assay Buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add Assay Buffer, the radioligand at a concentration close to its Kd, and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.

    • Competitive Binding: Add the this compound compound at each dilution, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes), with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific counts from the total and competitive binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound compound concentration.

    • Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Cell-Based Assay for nAChR Antagonism

This protocol describes a method to assess the functional antagonism of this compound compounds on nAChRs expressed in a cell line using a fluorescent membrane potential dye.

Materials:

  • Cell line stably expressing the target nAChR subtype (e.g., SH-SY5Y, HEK293).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescent membrane potential-sensitive dye.

  • This compound compound.

  • nAChR agonist (e.g., acetylcholine, nicotine).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent dye solution prepared in the assay buffer. Incubate according to the dye manufacturer's instructions to allow for cell loading.

  • Compound Pre-incubation: Add serial dilutions of the this compound compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Use the injector to add the nAChR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence upon agonist addition corresponds to the change in membrane potential.

    • Determine the inhibitory effect of the this compound compound by comparing the agonist-induced fluorescence change in its presence to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the this compound compound concentration.

    • Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity of Pro-Pesticide Analogues (Cartap, Bensultap, Thiocyclam)

  • Possible Cause: Inefficient conversion to the active this compound. The hydrolysis of these compounds to this compound is pH-dependent.[7]

  • Solution:

    • Ensure the experimental conditions (e.g., pH of the buffer system) are conducive to the hydrolysis of the pro-pesticide. Cartap, for example, is stable in acidic conditions and hydrolyzes in neutral or alkaline solutions.[7][8]

    • In in vitro assays lacking metabolic enzymes, consider pre-hydrolyzing the compound under appropriate alkaline conditions to generate this compound before application, or use this compound directly if available.

    • For cellular assays, be aware that the metabolic capacity of the cell line may influence the rate of conversion.

Issue 2: High Variability in Experimental Results

  • Possible Cause: Degradation of the compound in stock or working solutions.

  • Solution:

    • Prepare fresh stock solutions of this compound compounds for each experiment, especially if dissolved in aqueous buffers where hydrolysis can occur.

    • Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and minimize freeze-thaw cycles.[9]

    • Protect solutions from light, as photolysis can be a degradation pathway.[12]

  • Possible Cause: Inconsistent cell culture conditions affecting nAChR expression.

  • Solution:

    • Maintain a consistent cell culture protocol, using cells within a defined passage number range.

    • Ensure consistent seeding density and growth time before the assay.

    • Regularly check cell viability and morphology.

Issue 3: Unexpected Agonist-like Effects at High Concentrations

  • Possible Cause: Off-target effects. At high concentrations, some antagonists can interact with other receptors or ion channels.

  • Solution:

    • Perform control experiments using a cell line that does not express the target nAChR to identify non-specific effects.

    • Conduct a full dose-response curve to determine the concentration range for specific antagonism.

    • If possible, test against a panel of other relevant receptors to assess selectivity.

Issue 4: Difficulty in Obtaining Complete Receptor Blockade

  • Possible Cause: Insufficient pre-incubation time for the antagonist to reach binding equilibrium.

  • Solution:

    • Optimize the pre-incubation time by performing a time-course experiment to determine the minimum time required for maximal inhibition.

  • Possible Cause: The compound may be a weak antagonist or have a fast dissociation rate.

  • Solution:

    • Verify the potency of the compound from literature or through preliminary dose-response experiments.

    • Ensure the concentration range used is appropriate to observe maximal inhibition based on its expected potency.

Visualizations

Nereistoxin_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_membrane Cell Membrane nAChR nAChR Ion Channel Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Ach Acetylcholine (Agonist) Ach->nAChR Binds & Activates This compound This compound (Antagonist) This compound->nAChR Binds & Blocks Blockade Blockade Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca²⁺-dependent pathways, neurotransmitter release) Depolarization->Downstream Paralysis Paralysis Downstream->Paralysis Blockade->Ion_Influx Prevents

Caption: this compound's mechanism of action as a nAChR antagonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A Plate Cells B Load with Fluorescent Dye A->B C Pre-incubate with This compound Compound B->C D Inject Agonist C->D E Measure Fluorescence Change D->E F Calculate % Inhibition E->F G Determine IC₅₀ F->G

Caption: Workflow for a functional cell-based nAChR antagonist assay.

References

Validation & Comparative

Efficacy of Nereistoxin Versus Other Nicotinic Acetylcholine Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of nereistoxin and its analogues with other nicotinic acetylcholine receptor (nAChR) inhibitors, primarily neonicotinoids. The information is compiled from various experimental studies to offer a comprehensive overview for researchers and professionals in drug development and related scientific fields.

Introduction to this compound and Other nAChR Inhibitors

This compound is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1] It and its synthetic analogues, such as cartap, bensultap, and thiocyclam, are potent insecticides.[1] These compounds act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[1] By blocking the ion channel of the nAChR, this compound and its derivatives disrupt nerve signal transmission, leading to paralysis and death in susceptible insects.[2]

In contrast, other major classes of nAChR-targeting insecticides, like neonicotinoids (e.g., imidacloprid, clothianidin, thiamethoxam), act as agonists.[2] They bind to the acetylcholine recognition site, causing the channel to remain open, which leads to overstimulation of the neuron and subsequent paralysis and death.[3] This fundamental difference in their mechanism of action—antagonism versus agonism—underlies the varying efficacy and toxicological profiles of these compounds.

Comparative Efficacy Data

The following tables summarize quantitative data on the efficacy of this compound, its analogues, and other nAChR inhibitors from various studies. It is important to note that direct comparisons of absolute values between different studies can be challenging due to variations in experimental conditions, such as the insect species tested, the specific nAChR subtype, and the assay methodology.

Table 1: Comparative Potency (IC50) of nAChR Inhibitors

CompoundTarget/AssayTest OrganismIC50 (nM)Reference(s)
This compound[³H]Imidacloprid binding displacementApis mellifera (Honeybee)>10,000[4]
Cartap[³H]Thienylcyclohexylpiperidine binding displacementApis mellifera (Honeybee)Potent (not quantified)[4]
Imidacloprid[³H]Imidacloprid binding displacementApis mellifera (Honeybee)2.9[4]
ImidaclopridAChE inhibition (in vivo)Apis mellifera (Honeybee)5.63 mg/L[5]
ImidaclopridAChE inhibition (in vitro)Apis mellifera (Honeybee)719 mg/L[5]
ThiamethoxamnAChR agonistPeriplaneta americanaFull agonist[6]
ClothianidinnAChR super-agonistDrosophila melanogasterPotent (not quantified)[7]

Table 2: Comparative Toxicity (LD50/LC50) of nAChR Inhibitors

CompoundToxicity TypeTest OrganismValueReference(s)
This compound derivative (7f)LC50 (48h)Mythimna separata136.86 µg/mL[8]
This compound derivative (7f)LC50 (48h)Myzus persicae138.37 µg/mL[8]
This compound derivative (7f)LC50 (48h)Rhopalosiphum padi131.64 µg/mL[8]
ImidaclopridOral LD50 (48h)Apis mellifera (Honeybee)41 - >81 ng/bee[4]
ImidaclopridContact LD50 (48h)Apis mellifera (Honeybee)49 - 102 ng/bee[4]
CartapDermal LD50Mouse>1,000 mg/kg[9]
Imidacloprid + Cartap (5% + 45% WP)Not specifiedNot specifiedNot specified[9]

Mechanism of Action and Signaling Pathways

This compound and neonicotinoids target the same receptor but at different sites and with opposite effects. Neonicotinoids are agonists that bind to the orthosteric site (the same site as acetylcholine), stabilizing the open state of the ion channel and causing a continuous influx of cations, leading to hyperexcitation.[3] this compound, on the other hand, is a non-competitive antagonist that binds to a site within the ion channel pore, physically blocking the flow of ions even when the receptor is activated by acetylcholine.[10]

The downstream signaling consequences of these two mechanisms are distinct. Agonist binding by neonicotinoids leads to prolonged depolarization, activation of voltage-gated calcium channels, and a cascade of intracellular signaling events. Antagonist binding by this compound prevents these downstream effects by blocking the initial ion influx.

Nicotinic Acetylcholine Receptor Signaling

nAChR_Signaling cluster_agonist Agonist Action (e.g., Neonicotinoids) cluster_antagonist Antagonist Action (this compound) Agonist Agonist (e.g., Acetylcholine, Neonicotinoid) nAChR_open nAChR (Open State) Agonist->nAChR_open Binds to orthosteric site Ion_Influx Cation Influx (Na+, Ca2+) nAChR_open->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream This compound This compound nAChR_blocked nAChR (Blocked State) This compound->nAChR_blocked Binds to channel pore No_Influx No Cation Influx nAChR_blocked->No_Influx Channel Blocked No_Depolarization No Depolarization No_Influx->No_Depolarization

nAChR signaling pathways for agonists and antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of nAChR inhibitors.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the nAChR.

Objective: To determine the binding affinity (Ki) of a test compound for the nAChR.

Materials:

  • Receptor Source: Homogenized insect heads (e.g., from Apis mellifera or Drosophila melanogaster) or cultured cells expressing the nAChR of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the nAChR, such as [³H]imidacloprid or [³H]epibatidine.

  • Test Compound: The non-radiolabeled compound to be tested (e.g., this compound, cartap).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize insect heads in ice-cold buffer. Centrifuge the homogenate at low speed to remove large debris, then centrifuge the supernatant at high speed to pellet the membranes containing the nAChRs. Resuspend the pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through nAChRs expressed in Xenopus oocytes in response to the application of a test compound.

Objective: To characterize the functional effect (agonist, antagonist, or modulator) of a test compound on nAChR ion channel activity.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA encoding the nAChR subunits of interest.

  • Injection System: Microinjection apparatus.

  • TEVC Setup: Amplifier, headstages, microelectrodes, perfusion system.

  • Recording Solution: e.g., ND96 solution.

  • Test Compounds: Acetylcholine (as a control agonist) and the test insecticide.

Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ. Fill the electrodes with 3 M KCl.

  • Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply acetylcholine to elicit a control current response. After washout, apply the test compound at various concentrations and record the resulting current. To test for antagonism, co-apply the test compound with acetylcholine.

  • Data Analysis: Measure the peak current amplitude for each application. For agonists, plot the current response against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the acetylcholine-induced current against the antagonist concentration to determine the IC50.

Experimental Workflow

The evaluation of a novel insecticide typically follows a multi-stage process, from initial laboratory screening to field trials.

Experimental_Workflow cluster_lab Laboratory Evaluation cluster_semi_field Semi-Field Evaluation cluster_field Field Evaluation A Initial Screening (e.g., Radioligand Binding Assay) B Functional Characterization (e.g., Two-Electrode Voltage Clamp) A->B Characterize mechanism C Insect Bioassays (e.g., Topical Application, Leaf Dip) B->C Assess in vivo efficacy D Greenhouse/Cage Trials C->D Evaluate under controlled environmental conditions E Small-Plot Field Trials D->E Assess efficacy in a more realistic setting F Large-Scale Field Trials E->F Confirm efficacy under operational conditions

Generalized experimental workflow for insecticide efficacy testing.

Conclusion

This compound and its analogues represent a distinct class of nAChR inhibitors that act as non-competitive antagonists, differentiating them from the agonistic neonicotinoids. While both classes of insecticides are effective, their different modes of action can result in varied efficacy against specific insect pests and different toxicological profiles. The choice of insecticide for a particular application will depend on a variety of factors, including the target pest, the crop, and environmental considerations. Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive ranking of the efficacy of these compounds. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative evaluations.

References

Cross-validation of different analytical methods for Nereistoxin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Nereistoxin Detection

This compound, a potent neurotoxin naturally produced by the marine worm Lumbriconereis heteropoda, and its synthetic analogs are widely used as insecticides. Due to their potential toxicity to non-target organisms, including humans, sensitive and reliable analytical methods are crucial for monitoring their presence in various environmental and biological matrices. This guide provides a comparative overview of two predominant analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Quantitative Comparison

The performance of LC-MS/MS and GC-MS for this compound analysis is summarized in the table below. These values are compiled from various studies and may vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.03 - 15 µg/kg[1]5.0 ng/g[2]
Limit of Quantification (LOQ) 0.1 - 50 µg/kg[1], 2 μg/kg[1][3][4][5]12.0 ng/g[2]
Recovery 75.3 - 108.0%[6], 89.2 - 109.9%[1][3][4][5], 58 - 87%[7]97 ± 14%[8]
Precision (RSD) 0.8 - 7.0%[6], < 10%[3][4][5], < 20%[7]< 9%[2]
**Linearity (R²) **> 0.995[6], > 0.998[1][3][4][5]> 0.99[8]
Common Matrices Agricultural products[1][6], foods of animal origin[3][4][5], pepper[7]Biological fluids (blood)[8], palm oil[2]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a generalized procedure based on common practices for the analysis of this compound in agricultural and food products.[3][4][5][6][7]

a. Sample Preparation (Extraction and Hydrolysis):

  • Homogenize the sample (e.g., fruit, vegetable, or animal tissue).

  • Weigh a representative portion of the homogenized sample (e.g., 5-10 g).

  • Extract the sample with an acidic solution containing a reducing agent to convert this compound-related pesticides to this compound. A common extraction solution is 2% L-cysteine in 0.05 N HCl.[6]

  • Vortex or shake the mixture vigorously for a specified time (e.g., 10-20 minutes).

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant. For some this compound analogs, a hydrolysis step is required. This can be achieved by adding ammonium hydroxide and a nickel(II) chloride solution to the extract and heating.[6]

  • Perform a cleanup step using dispersive solid-phase extraction (d-SPE) or liquid-liquid extraction to remove interfering matrix components.[6]

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar this compound.[3][4][5]

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3-0.5 mL/min).

    • Injection Volume: Inject a small volume of the final extract (e.g., 5-10 µL).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a generalized procedure based on methods for the analysis of this compound in biological samples.[8][9]

a. Sample Preparation (Extraction and Derivatization):

  • For biological fluids like blood, perform a protein precipitation step, for example, with acetonitrile.

  • Extract this compound from the sample using a suitable organic solvent. A mixed-mode cationic exchange solid-phase extraction (SPE) has been shown to be effective for cleaning up the sample and concentrating the analyte.[8]

  • Elute the this compound from the SPE cartridge.

  • The eluate is then concentrated under a stream of nitrogen.

  • Derivatization is not always necessary for this compound, but it can improve its chromatographic behavior.

b. GC-MS Analysis:

  • Chromatographic Separation:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Mandatory Visualization

Nereistoxin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Agricultural Produce, Biological Fluid) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Hydrolysis Hydrolysis (for related compounds) Extraction->Hydrolysis Cleanup Cleanup (e.g., d-SPE, Filtration) Hydrolysis->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MassSpec Mass Spectrometry (MS/MS or MS) Chromatography->MassSpec Identification Compound Identification (Retention Time, Mass Spectra) MassSpec->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of this compound.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the determination of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and specificity, particularly for complex matrices like food and agricultural products, and its ability to analyze polar compounds without derivatization. GC-MS is a robust and reliable technique, well-suited for the analysis of this compound in biological fluids, though it may require a cleanup step like solid-phase extraction for optimal performance. The validation data presented demonstrates that both methods can achieve the low detection limits and high accuracy required for regulatory monitoring and research applications.

References

Nereistoxin's Double-Edged Sword: A Comparative Analysis of its Toxicity in Insects Versus Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide detailing the comparative toxicity of Nereistoxin in insects and mammals has been published, offering researchers, scientists, and drug development professionals a critical resource for understanding the selective action of this potent neurotoxin. The guide provides a detailed examination of the compound's mechanism of action, quantitative toxicity data, and in-depth experimental protocols.

This compound, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic analogues, known as this compound-related insecticides, have been utilized in agriculture due to their potent insecticidal properties and relatively lower toxicity to mammals.[1] This selective toxicity is attributed to differences in the target site, the nicotinic acetylcholine receptor (nAChR), between insects and mammals.

Mechanism of Action: A Tale of Two Receptors

This compound exerts its toxic effects by acting as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), crucial components of the central nervous system in both insects and mammals.[1] These receptors are ligand-gated ion channels that mediate fast synaptic transmission. In insects, nAChRs are predominantly located in the central nervous system, and their blockade by this compound leads to paralysis and death.[1][2]

While this compound also targets mammalian nAChRs, its affinity and the resulting physiological consequences differ significantly. Research indicates that this compound and its derivatives generally exhibit lower binding affinity for mammalian nAChR subtypes compared to their insect counterparts. This differential binding affinity is a key factor in the selective toxicity of these compounds, forming the basis for their use as insecticides.[3] Synthetic analogues of this compound have been specifically developed to be less toxic to mammals while retaining high insecticidal activity.[1]

Quantitative Toxicity: A Clear Margin of Safety

The disparity in toxicity between insects and mammals is evident in the median lethal dose (LD50) values, a standard measure of acute toxicity. The lower the LD50 value, the more toxic the substance. The following table summarizes available LD50 and LC50 (median lethal concentration) data for this compound in various insect and mammalian species.

SpeciesRoute of AdministrationLD50/LC50Unit
Mammals
MouseOral118mg/kg
MouseIntravenous30mg/kg
MouseSubcutaneous1000mg/kg
RatOral420mg/kg
Insects
Anopheles stephensiTopical (Adult)0.022ppm
Aedes aegyptiTopical (Adult)0.028ppm
Culex quinquefasciatusTopical (Adult)0.034ppm
Anopheles stephensiLarval0.467ppm
Aedes aegyptiLarval0.535ppm
Culex quinquefasciatusLarval0.601ppm

Data sourced from multiple studies. It is important to note that direct comparison of LD50 values across different routes of administration (e.g., oral vs. topical) and units (mg/kg vs. ppm) should be made with caution.

Binding Affinity at Vertebrate nAChRs

Studies on the interaction of this compound and its analogues with different vertebrate nAChR subtypes provide further insight into its mechanism of action. The following table presents the median inhibitory concentrations (IC50) of this compound and its methylated analogue (MeNTX) for various rat brain and Torpedo muscle nAChRs. A higher IC50 value indicates a lower binding affinity.

CompoundReceptor SubtypeIC50 (μM)
This compound (NTX)Rat Brain α4β260 ± 22
This compound (NTX)Rat Brain α7390 ± 8.6
This compound (NTX)Torpedo Electric Organ (muscle-type)230 ± 71
MeNTXRat Brain α4β2120 ± 13
MeNTXRat Brain α745 ± 2.3
MeNTXTorpedo Electric Organ (muscle-type)9.3 ± 4.9

Data from Kem et al. (2022).[4][5]

Experimental Protocols

Determination of Acute Oral Toxicity in Rodents (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to obtain information on the acute toxicity of a substance and to enable its classification.

Principle: A single sex (typically females) is used in a stepwise procedure. Each step involves dosing three animals. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.

Procedure:

  • Animal Selection and Housing: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., water or corn oil).

  • Administration: The substance is administered in a single dose by gavage to the animals, which have been fasted overnight.

  • Starting Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.

  • Stepwise Dosing:

    • Three animals are dosed at the selected starting dose.

    • If mortality occurs in two or three animals, the test is repeated at a lower dose level.

    • If one animal dies, the test is repeated at the same dose level.

    • If no animals die, the test is repeated at a higher dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the dose levels at which mortality is observed.

Determination of Topical Toxicity in Insects (LD50) - Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body.

Principle: A precise amount of the insecticide dissolved in a solvent is applied directly to the dorsal thorax of individual insects. The mortality is then assessed over a specific period.

Procedure:

  • Insect Rearing: A susceptible strain of insects (e.g., houseflies, Musca domestica) is reared under controlled laboratory conditions to ensure uniformity.

  • Insecticide Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made to obtain a range of concentrations that will produce between 10% and 90% mortality.

  • Insect Anesthesia: Adult insects are anesthetized using carbon dioxide or by chilling them on a cold surface.

  • Topical Application: A calibrated micro-applicator or microsyringe is used to apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. A control group is treated with the solvent only.

  • Post-Treatment Holding: The treated insects are placed in clean containers with access to food and water and maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at specific time points, typically 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LD50 value and its 95% confidence limits.

Visualizing the Pathways and Processes

Nereistoxin_Signaling_Pathway cluster_insect Insect Neuron cluster_mammal Mammalian Neuron / Muscle nAChR_insect Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_insect Ion Channel nAChR_insect->Ion_Channel_insect Prevents Opening Paralysis Paralysis & Death Ion_Channel_insect->Paralysis No Ion Flow Nereistoxin_insect This compound Nereistoxin_insect->nAChR_insect High Affinity Binding & Blockade Acetylcholine_insect Acetylcholine Acetylcholine_insect->nAChR_insect Blocked nAChR_mammal Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_mammal Ion Channel nAChR_mammal->Ion_Channel_mammal Limited Effect on Opening Reduced_Effect Reduced Toxic Effect Ion_Channel_mammal->Reduced_Effect Some Ion Flow Possible Nereistoxin_mammal This compound Nereistoxin_mammal->nAChR_mammal Low Affinity Binding Acetylcholine_mammal Acetylcholine Acetylcholine_mammal->nAChR_mammal Partially Blocked

Caption: this compound's differential action on insect vs. mammalian nAChRs.

Toxicity_Testing_Workflow cluster_mammalian_testing Mammalian Acute Oral Toxicity (OECD 423) cluster_insect_testing Insect Topical Toxicity Bioassay M_Start Select Starting Dose (5, 50, 300, or 2000 mg/kg) M_Dose Dose 3 Animals (Single Sex) M_Start->M_Dose M_Observe Observe for 14 Days (Mortality & Clinical Signs) M_Dose->M_Observe M_Decision Decision Point: - 0 Deaths -> Higher Dose - 1 Death -> Same Dose - 2-3 Deaths -> Lower Dose M_Observe->M_Decision M_Decision->M_Dose Repeat Step M_Classify Classify Toxicity M_Decision->M_Classify Stop Test I_Prep Prepare Serial Dilutions of this compound I_Apply Topical Application (Dorsal Thorax) I_Prep->I_Apply I_Anesthetize Anesthetize Insects (e.g., CO2) I_Anesthetize->I_Apply I_Hold Hold for 24-48h (Controlled Conditions) I_Apply->I_Hold I_Assess Assess Mortality I_Hold->I_Assess I_Analyze Probit Analysis (Calculate LD50) I_Assess->I_Analyze

Caption: Workflow for mammalian and insect toxicity testing of this compound.

This guide underscores the importance of understanding the molecular basis of selective toxicity for the development of safer and more effective insecticides. The detailed data and protocols provided will be an invaluable tool for the scientific community in the fields of toxicology, pharmacology, and insecticide development.

References

The Fading Footprint: Comparing the Environmental Fate of Nereistoxin to Modern Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the environmental journey of Nereistoxin and its analogues reveals a comparatively rapid degradation profile, positioning it as a potentially less persistent alternative to several modern synthetic insecticides. This guide provides a detailed comparison of key environmental fate parameters, experimental methodologies, and toxicological pathways for researchers and drug development professionals.

This compound, a natural toxin originally isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic analogues have a history of use in agriculture, primarily in rice cultivation.[1] These compounds act as antagonists of the nicotinic acetylcholine receptor (nAChR), leading to insect paralysis.[1] In contrast, modern insecticides like neonicotinoids are agonists of the same receptor, while pyrethroids target voltage-gated sodium channels, and organophosphates inhibit the enzyme acetylcholinesterase. This fundamental difference in mode of action is a key factor influencing their environmental impact and non-target organism toxicity.

Comparative Analysis of Environmental Fate

An objective comparison of the environmental persistence, bioaccumulation potential, and toxicity of this compound analogues with widely used modern insecticides is crucial for informed risk assessment and the development of more environmentally benign pest control strategies. The data presented below, summarized from various scientific sources, highlights these differences. It is important to note that specific data for this compound itself is limited, as it is often the active metabolite of its pro-pesticide analogues like cartap, bensultap, and thiocyclam.[2] Therefore, data for these analogues are used as a proxy.

ParameterThis compound AnaloguesNeonicotinoidsPyrethroidsOrganophosphates
Persistence
Soil Half-life (DT₅₀)Cartap: ~3 days[3]Thiocyclam: 1-6 days[4][5]Imidacloprid: 40 - >1000 days[1][5][6]Cypermethrin: 2 - 76.2 days[7][8]Chlorpyrifos: 11 - 141 days[9]
Water Half-life (DT₅₀)Thiocyclam: 5-7 days (pH 7-9)[10]Imidacloprid: >31 days (dark)[11]~2.5-70 days (chlorinated)[12]Cypermethrin: 0.6 - 30.8 days[13]Chlorpyrifos: 25 - 78 days[4][9]
Bioaccumulation
Log Kow / Log PThiocyclam: -0.07[9]Imidacloprid: 0.57[14]Cypermethrin: 6.6Chlorpyrifos: 4.7
Bioconcentration Factor (BCF)Low potential (based on Log P)[5][9]Imidacloprid: Low potentialCypermethrin: High (e.g., 468 in bluegill)[2]Chlorpyrifos: 58 - 5100 in fish[9][15]
Toxicity to Non-target Organisms
Fish (96h LC₅₀)Thiocyclam: 0.04 mg/L (Rainbow trout)[4]Imidacloprid: 211 mg/L (Rainbow trout)Cypermethrin: 0.00082 mg/L (Rainbow trout)[7]Chlorpyrifos: 0.0013 - 0.007 mg/L (various species)[15][16][17]
Honeybee (Oral LD₅₀)Thiocyclam: 0.056 - 11.9 µ g/bee [4][18]Imidacloprid: 0.0037 - 0.0409 µ g/bee [1][19][20]Cypermethrin: 0.025 µ g/bee [7]Chlorpyrifos: 0.1034 - 0.36 µ g/bee [4][21]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability across different studies and substances.

Soil Degradation: OECD 307

The rate of aerobic and anaerobic transformation of a substance in soil is determined using the OECD 307 guideline.[10][15][17] This laboratory study involves treating soil samples with the test substance and incubating them in the dark under controlled temperature and moisture conditions for up to 120 days.[10][17] Samples are periodically analyzed to determine the concentration of the parent compound and its transformation products, allowing for the calculation of the soil half-life (DT₅₀).[10][17]

Adsorption/Desorption: OECD 106

The mobility of a chemical in soil is assessed using the OECD 106 batch equilibrium method.[2][13][21] This protocol measures the adsorption and desorption of a substance to various soil types. The distribution of the chemical between the soil and a solution at equilibrium is determined, providing the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc), which indicate the potential for leaching.[2][13]

Fish Acute Toxicity: OECD 203

The acute toxicity to fish is evaluated following the OECD 203 guideline.[4][5][9][11][22] Fish are exposed to a range of concentrations of the test substance for 96 hours.[4][5][9][22] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test organisms (LC₅₀) is calculated.[9][11]

Honeybee Acute Oral Toxicity: OECD 213

To determine the acute oral toxicity to honeybees, the OECD 213 test is performed.[16][18][19][23] Adult worker honeybees are fed a sucrose solution containing various doses of the test substance.[16][18] Mortality is recorded over a period of at least 48 hours, and the dose that is lethal to 50% of the bees (LD₅₀) is determined.[16][18][19]

Visualization of Methodologies and Pathways

To further elucidate the processes involved in evaluating environmental fate and the mechanisms of action of these insecticides, the following diagrams are provided.

cluster_0 Environmental Fate Evaluation Workflow A Pesticide Application B Environmental Compartments (Soil, Water, Air) A->B C Degradation Studies (OECD 307, etc.) B->C D Mobility Studies (OECD 106, etc.) B->D E Ecotoxicity Testing (OECD 203, 213, etc.) B->E F Persistence (DT50) C->F G Leaching Potential (Koc) D->G H Toxicity (LC50/LD50) E->H I Risk Assessment F->I G->I H->I

Environmental Fate Assessment Workflow

cluster_this compound This compound Pathway cluster_neonicotinoid Neonicotinoid Pathway This compound This compound nAChR_N Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR_N Antagonist IonChannel_N Ion Channel Blocked nAChR_N->IonChannel_N Paralysis_N Paralysis IonChannel_N->Paralysis_N Neonicotinoid Neonicotinoid nAChR_Neo Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR_Neo Agonist IonChannel_Neo Ion Channel Continuously Open nAChR_Neo->IonChannel_Neo Paralysis_Neo Paralysis IonChannel_Neo->Paralysis_Neo

Simplified Insecticidal Signaling Pathways

Conclusion

The available data suggests that this compound analogues, such as cartap and thiocyclam, exhibit a shorter persistence in soil and water compared to many widely used neonicotinoids and some organophosphates. Their low octanol-water partition coefficient also indicates a lower potential for bioaccumulation. However, their acute toxicity to non-target organisms like fish and bees can be significant and warrants careful risk management. In contrast, while some modern insecticides offer high efficacy, their environmental persistence and potential for bioaccumulation and non-target toxicity remain considerable concerns. This comparative guide underscores the importance of a holistic approach to evaluating insecticides, considering not only their efficacy but also their complete environmental lifecycle. Further research into the direct environmental fate of this compound is warranted to provide a more complete picture and support the development of sustainable pest management practices.

References

A Comparative Neurotoxicological Profile: Nereistoxin Analogs vs. Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential neurotoxic effects of Nereistoxin-related compounds and neonicotinoid insecticides.

This guide provides an objective comparison of the neurotoxic properties of two major classes of insecticides: this compound and its synthetic analogs, and neonicotinoids. Both classes primarily target the nicotinic acetylcholine receptors (nAChRs), crucial components of the insect central nervous system. However, their distinct modes of action at this target site lead to different neurotoxic outcomes. This document summarizes key comparative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to aid in research and the development of novel, selective neurotoxic agents.

Executive Summary

This compound, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic derivatives like cartap, function primarily as non-competitive antagonists of nicotinic acetylcholine receptors.[1][2][3] They block the nAChR ion channel, thereby inhibiting nerve signal transmission and leading to paralysis.[4] In contrast, neonicotinoids, a class of synthetic insecticides including imidacloprid and thiamethoxam, act as agonists of insect nAChRs.[5][6] They mimic the neurotransmitter acetylcholine, causing persistent receptor activation, which leads to overstimulation of the nervous system, paralysis, and death. This fundamental difference in their mechanism of action is a key determinant of their respective toxicological profiles.

Data Presentation: Comparative Acute Toxicity

The following tables summarize the acute toxicity (LD50) data for representative compounds from both classes in mammalian and insect models. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are compiled from various sources.

Table 1: Mammalian Acute Oral Toxicity (LD50)

Compound ClassCompoundSpeciesOral LD50 (mg/kg)Citations
This compound Analog Cartap HydrochlorideRat (male)345[7]
Cartap HydrochlorideRat (female)325[7]
Cartap HydrochlorideMouse156[8]
Neonicotinoid ImidaclopridRat (male)424[9]
ImidaclopridRat (female)450-475[9]
ImidaclopridMouse (male)131[9][10][11]
ImidaclopridMouse (female)168-170[9][10]
ThiamethoxamRat1563[12]
ThiamethoxamMouse (male)871[12][13]

Table 2: Mammalian Acute Dermal Toxicity (LD50)

Compound ClassCompoundSpeciesDermal LD50 (mg/kg)Citations
This compound Analog Cartap HydrochlorideMouse>1000[7]
Neonicotinoid ImidaclopridRat>5000[10]
ThiamethoxamRat>2000[12]

Table 3: Insect Acute Toxicity (LD50)

Compound ClassCompoundSpeciesOral LD50 (µ g/bee )Citations
Neonicotinoid ImidaclopridHoneybee (Apis mellifera)0.023[8]
ThiamethoxamHoneybee (Apis mellifera)Not specified in search results
ClothianidinHoneybee (Apis mellifera)Not specified in search results

Mechanism of Action and Signaling Pathways

The differential neurotoxic effects of this compound analogs and neonicotinoids stem from their opposing actions on nAChRs.

This compound and its Analogs: nAChR Antagonism

This compound and its pro-insecticide analogs, such as cartap, act as non-competitive blockers of the nAChR ion channel.[2][14] By binding to a site within the channel pore, they physically obstruct the flow of ions, even when acetylcholine is bound to the receptor. This leads to a blockade of neuronal signaling, resulting in flaccid paralysis. Some evidence also suggests that this compound may have dual agonist and non-competitive blocker targets.[2][3][14]

Nereistoxin_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds This compound This compound Ion_Channel Ion Channel This compound->Ion_Channel blocks nAChR->Ion_Channel opens Signal_Block Signal Transduction Blocked Paralysis Flaccid Paralysis Signal_Block->Paralysis

This compound's antagonistic action on the nAChR ion channel.

Neonicotinoids: nAChR Agonism

Neonicotinoids are potent agonists of insect nAChRs. They bind to the acetylcholine binding site on the receptor, causing the ion channel to open.[5] Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to prolonged and excessive stimulation of the postsynaptic neuron. This hyperexcitation disrupts normal nerve function, leading to spastic paralysis and eventual death. Downstream effects of this overstimulation include disruption of intracellular calcium homeostasis and the generation of oxidative stress.[4][14][15][16][17][18]

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR binds & activates Ion_Channel Ion Channel nAChR->Ion_Channel opens Overstimulation Continuous Depolarization (Hyperexcitation) Ion_Channel->Overstimulation Ca_Influx Increased Intracellular Ca²⁺ Overstimulation->Ca_Influx Paralysis Spastic Paralysis & Cell Death Overstimulation->Paralysis Oxidative_Stress Oxidative Stress (ROS Production) Ca_Influx->Oxidative_Stress Oxidative_Stress->Paralysis

Neonicotinoid agonism leading to hyperexcitation and downstream cellular stress.

Sublethal Neurotoxic Effects

Beyond acute lethality, both classes of compounds can induce significant sublethal effects at concentrations that do not cause immediate death.

  • This compound Analogs: Sublethal exposure to cartap has been shown to induce oxidative stress in the liver and brain of rats and inhibit acetylcholinesterase activity.[8][19]

  • Neonicotinoids: A substantial body of research has documented the sublethal effects of neonicotinoids, particularly in beneficial insects like bees. These effects include impairments in learning, memory, and navigation, which can disrupt foraging behavior and compromise colony health.[6][20][21][22][23] In mammals, chronic exposure to neonicotinoids has been linked to alterations in learning and memory processes.[12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the neurotoxic effects of this compound and neonicotinoids.

Radioligand Binding Assay for nAChR

This assay is used to determine the binding affinity of a compound to the nAChR.

Objective: To quantify the interaction between the test compound (this compound analog or neonicotinoid) and the nAChR by measuring the displacement of a radiolabeled ligand.

Materials:

  • Tissue homogenate containing nAChRs (e.g., from insect heads or mammalian brain).

  • Radioligand (e.g., [³H]epibatidine, [³H]cytisine, or [³H]imidacloprid).[1][24][25]

  • Test compound (unlabeled).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs. Resuspend the membrane pellet in the binding buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated to represent the binding affinity.

Whole-Cell Voltage Clamp Electrophysiology on Insect Neurons

This technique allows for the direct measurement of ion channel activity in response to the application of a neurotoxin.

Objective: To characterize the effect of the test compound on the function of nAChRs by measuring the electrical currents flowing through the ion channels in a single neuron.

Materials:

  • Isolated insect neurons.

  • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).

  • Glass micropipettes.

  • Intracellular and extracellular solutions.

  • Test compound.

Protocol:

  • Neuron Preparation: Isolate and culture neurons from the desired insect tissue (e.g., brain).

  • Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the membrane of a single neuron and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[26]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a desired holding voltage using the patch-clamp amplifier.

  • Compound Application: Perfuse the extracellular solution containing a known concentration of the test compound over the neuron.

  • Data Recording: Record the changes in the membrane current in response to the application of an agonist (to test for antagonism) or the test compound itself (to test for agonism).

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on the ion channel's properties, such as activation, inactivation, and conductance.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the neurotoxicity of these compounds and the logical relationship between their mechanism of action and observed effects.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Acute_Toxicity Acute Toxicity Studies (Determine LD50) Binding_Assay->Acute_Toxicity Correlate binding affinity with toxicity Electrophysiology Whole-Cell Voltage Clamp (Characterize functional effect) Sublethal_Effects Behavioral Assays (Learning, Memory, etc.) Electrophysiology->Sublethal_Effects Explain behavioral outcomes Compound Test Compound (this compound analog or Neonicotinoid) Compound->Binding_Assay Compound->Electrophysiology Compound->Acute_Toxicity Compound->Sublethal_Effects

A generalized workflow for neurotoxicity assessment.

Logical_Relationship cluster_this compound This compound Analogs cluster_neonicotinoid Neonicotinoids Target Nicotinic Acetylcholine Receptor (nAChR) N_Action Antagonism (Channel Block) Target->N_Action Neo_Action Agonism Target->Neo_Action N_Effect Inhibition of Neuronal Signaling N_Action->N_Effect N_Outcome Flaccid Paralysis N_Effect->N_Outcome Neo_Effect Neuronal Hyperexcitation Neo_Action->Neo_Effect Neo_Outcome Spastic Paralysis Neo_Effect->Neo_Outcome

Logical flow from mechanism to toxic outcome.

Conclusion

This compound analogs and neonicotinoids, while both targeting the insect nAChR, exhibit fundamentally different modes of action that result in distinct neurotoxicological profiles. This compound analogs act as channel blockers, leading to an inhibition of neuronal signaling and flaccid paralysis. In contrast, neonicotinoids are receptor agonists, causing hyperexcitation and spastic paralysis. Understanding these differences at the molecular, cellular, and organismal levels is critical for the rational design of new insecticides with improved selectivity and reduced off-target effects, as well as for assessing the environmental and health risks associated with their use. This guide provides a foundational comparison to support these research and development endeavors.

References

Assessing Cross-Resistance of Insects to Nereistoxin and Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of insects to nereistoxin and its analogues with other major classes of insecticides, including pyrethroids, organophosphates, and neonicotinoids. The information presented is supported by experimental data from peer-reviewed studies to aid in the development of effective insecticide resistance management strategies.

Executive Summary

The development of insecticide resistance is a significant challenge in pest management. Cross-resistance, where resistance to one insecticide confers resistance to another, often from a different chemical class, further complicates control efforts. This compound and its synthetic analogues, such as cartap, represent a class of insecticides that act as non-competitive blockers of the nicotinic acetylcholine receptor (nAChR).[1][2] Understanding the potential for cross-resistance between this compound analogues and other insecticides with different modes of action is crucial for sustainable pest control. This guide summarizes key experimental findings on cross-resistance patterns, details the methodologies used in these assessments, and visualizes the underlying biological pathways and resistance mechanisms.

Data Presentation: Cross-Resistance Data

The following tables summarize quantitative data from studies on the cross-resistance of Plutella xylostella (Diamondback Moth) to the this compound analogue cartap and other insecticides. Resistance Ratios (RR) are calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Table 1: Cross-Resistance between Cartap and Esfenvalerate (Pyrethroid) in Plutella xylostella

StrainInsecticideLC50 (mg/L) (95% CI)Slope (±SE)Resistance Ratio (RR)
KOBII-cartap-selected Cartap288 (220–415)1.49 (±0.20)14.8
Esfenvalerate1.25 (0.975–1.67)1.84 (±0.25)2.4
Osaka susceptible Cartap19.5 (15.8–24.3)1.76 (±0.20)-
Esfenvalerate0.524 (0.410–0.736)1.84 (±0.15)-
Data sourced from Ninsin, 2015.

Table 2: Cross-Resistance between Esfenvalerate and Cartap in Plutella xylostella

StrainInsecticideLC50 (mg/L) (95% CI)Slope (±SE)Resistance Ratio (RR)
KOBII-esfenvalerate-selected Esfenvalerate68.6 (44.4–116)0.75 (±0.18)131
Cartap74.8 (57.9–103)1.66 (±0.28)3.8
Osaka susceptible Esfenvalerate0.524 (0.410–0.736)1.84 (±0.15)-
Cartap19.5 (15.8–24.3)1.76 (±0.20)-
Data sourced from Ninsin, 2015.

Table 3: Cross-Resistance between Acetamiprid (Neonicotinoid) and Cartap in Plutella xylostella

StrainInsecticideLC50 (mg/L)Resistance Ratio (RR)
Acetamiprid-Resistant Acetamiprid13.2110
Cartap23.83.4
Susceptible Acetamiprid0.12-
Cartap7.0-
Data indicates low levels of cross-resistance to cartap in an acetamiprid-resistant strain.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of insecticide resistance and cross-resistance. The following are summaries of standard protocols used in the cited studies.

Leaf-Dip Bioassay

This method is commonly used to determine the toxicity of insecticides to leaf-eating insects.[3][4][5][6][7]

Protocol:

  • Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared, typically in distilled water with a non-ionic surfactant (e.g., Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant is also prepared.

  • Leaf Treatment: Leaf discs of a suitable host plant (e.g., cabbage for P. xylostella) are excised. Each leaf disc is dipped into one of the insecticide concentrations for a standardized period (e.g., 10-20 seconds) with gentle agitation.

  • Drying: The treated leaf discs are air-dried on a clean, non-absorbent surface for a set period (e.g., 1-2 hours).

  • Insect Exposure: The dried leaf discs are placed in individual ventilated containers (e.g., Petri dishes) lined with moistened filter paper to maintain humidity. A set number of test insects (e.g., 10-20 third-instar larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D).

  • Mortality Assessment: Mortality is recorded at a specified time point (e.g., 24, 48, or 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.

Topical Application Bioassay

This method involves the direct application of a precise dose of insecticide to the body of an insect.[8][9][10][11][12]

Protocol:

  • Preparation of Insecticide Solutions: Serial dilutions of the technical-grade insecticide are prepared in a volatile solvent, such as acetone.

  • Insect Immobilization: Test insects are anesthetized, typically using carbon dioxide, for a short period to allow for handling.

  • Insecticide Application: A micro-applicator is used to apply a small, precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to a specific location on the insect's body, usually the dorsal thorax. Control insects are treated with the solvent only.

  • Holding and Observation: The treated insects are placed in clean containers with access to food and water and maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at predetermined time intervals (e.g., 24, 48 hours).

  • Data Analysis: Probit analysis is used to calculate the LD50 (lethal dose to kill 50% of the population) and its 95% confidence intervals.

Synergist Bioassay

Synergists are used to investigate the role of metabolic enzymes in insecticide resistance.[13][14][15][16][17] Common synergists include piperonyl butoxide (PBO), which inhibits cytochrome P450 monooxygenases, and S,S,S-tributyl phosphorotrithioate (DEF), which inhibits esterases.

Protocol:

  • Synergist Pre-treatment: A group of insects is exposed to a sub-lethal concentration of the synergist for a specified period (e.g., 1 hour) before insecticide exposure. This can be done by exposing them to synergist-impregnated filter paper or through topical application.

  • Insecticide Exposure: The synergist-pre-treated insects are then exposed to the insecticide using a standard bioassay method (e.g., leaf-dip or topical application). A parallel bioassay is conducted with insects not pre-treated with the synergist.

  • Mortality Assessment and Data Analysis: Mortality is recorded, and LC50 values are determined for both the synergist-treated and non-treated groups.

  • Calculation of Synergism Ratio (SR): The SR is calculated as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist An SR value significantly greater than 1 suggests the involvement of the enzyme system inhibited by the synergist in the detoxification of the insecticide.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mode of action of this compound at the insect nicotinic acetylcholine receptor (nAChR) and the subsequent physiological effects.

Nereistoxin_Pathway ACh_vesicle Acetylcholine (ACh) Vesicles nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_vesicle->nAChR ACh Release (Normal Signal) ion_channel Ion Channel (Closed) No_depolarization Prevention of Postsynaptic Depolarization ion_channel->No_depolarization No Cation Influx (Na+, Ca2+) This compound This compound This compound->nAChR Non-competitive Blockade Signal_block Blockage of Nerve Signal Transmission No_depolarization->Signal_block Paralysis Paralysis and Death Signal_block->Paralysis Cross_Resistance_Workflow start Start select_strain Select Insect Strain (Field-collected or Lab-reared) start->select_strain rear_insects Rear Insects under Controlled Conditions select_strain->rear_insects bioassay_A Bioassay with Insecticide A rear_insects->bioassay_A bioassay_B Bioassay with Insecticide B rear_insects->bioassay_B select_resistant Select for Resistance with Insecticide A rear_insects->select_resistant lc50_A Determine LC50 for Insecticide A bioassay_A->lc50_A lc50_B Determine LC50 for Insecticide B bioassay_B->lc50_B calc_rr_A Calculate Resistance Ratio for Insecticide A lc50_A->calc_rr_A calc_rr_B Calculate Cross-Resistance Ratio for Insecticide B lc50_B->calc_rr_B rear_resistant Rear Resistant Strain select_resistant->rear_resistant bioassay_A_res Bioassay of Resistant Strain with Insecticide A rear_resistant->bioassay_A_res bioassay_B_res Bioassay of Resistant Strain with Insecticide B rear_resistant->bioassay_B_res lc50_A_res Determine LC50 of Resistant Strain for A bioassay_A_res->lc50_A_res lc50_B_res Determine LC50 of Resistant Strain for B bioassay_B_res->lc50_B_res lc50_A_res->calc_rr_A lc50_B_res->calc_rr_B end End calc_rr_A->end calc_rr_B->end Resistance_Mechanisms cluster_mechanisms Primary Resistance Mechanisms cluster_cross_resistance Cross-Resistance Scenarios target_site Target-Site Resistance (e.g., nAChR mutation) This compound This compound Analogues (nAChR non-competitive blocker) target_site->this compound Altered binding site (Potential for resistance) neonicotinoids Neonicotinoids (nAChR agonist) target_site->neonicotinoids Altered binding site (High potential for cross-resistance within neonicotinoids) metabolic Metabolic Resistance (e.g., P450s, Esterases) metabolic->this compound Detoxification metabolic->this compound Shared metabolic pathways can lead to cross-resistance metabolic->neonicotinoids Detoxification metabolic->neonicotinoids Shared metabolic pathways can lead to cross-resistance pyrethroids Pyrethroids (Sodium channel modulator) metabolic->pyrethroids Detoxification metabolic->pyrethroids Shared metabolic pathways can lead to cross-resistance organophosphates Organophosphates (AChE inhibitor) metabolic->organophosphates Detoxification

References

Safety Operating Guide

Proper Disposal of Nereistoxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Nereistoxin, a neurotoxin commonly used in research. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Essential Safety Precautions

This compound is a potent neurotoxin that acts as a nicotinic acetylcholine receptor antagonist. Acute exposure can lead to symptoms such as headache, nausea, and respiratory difficulties. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A standard laboratory coat should be worn to protect from accidental splashes.

  • Respiratory Protection: When handling this compound powder or creating aerosols, a properly fitted respirator is recommended.

All disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation exposure.

Chemical Degradation for Disposal

Chemical degradation is the recommended method for rendering this compound non-toxic before disposal. Two primary methods, alkaline hydrolysis and oxidation, have been identified as effective for breaking down the this compound molecule.

Method 1: Alkaline Hydrolysis

This compound contains a dithiolane ring that is susceptible to cleavage under alkaline conditions. This process breaks the disulfide bond, leading to the formation of less toxic, open-chain compounds.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Reaction Setup: For every 1 mg of this compound waste, add 10 mL of the 1 M NaOH solution in a suitable, sealed container (e.g., a glass bottle with a screw cap).

  • Incubation: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional swirling to ensure complete degradation. For faster degradation, the mixture can be heated to 50°C for 6-8 hours with constant stirring.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a 1 M hydrochloric acid (HCl) solution. Monitor the pH with a pH meter or pH paper until it is between 6.0 and 8.0.

  • Disposal: The neutralized solution can now be disposed of as regular chemical waste, in accordance with local and institutional regulations.

Method 2: Oxidation

Oxidizing agents can effectively degrade this compound by breaking the disulfide bond and oxidizing the sulfur atoms. Sodium hypochlorite (bleach) and potassium permanganate are readily available and effective for this purpose.

Experimental Protocol: Oxidation of this compound with Sodium Hypochlorite

  • Preparation: In a chemical fume hood, use a commercial bleach solution (typically 5-6% sodium hypochlorite).

  • Reaction Setup: For every 1 mg of this compound waste, add 20 mL of bleach solution in a suitable, sealed container.

  • Incubation: Allow the mixture to react for at least 12 hours at room temperature with occasional swirling.

  • Quenching: After the reaction is complete, quench any remaining hypochlorite by adding a 1 M solution of sodium bisulfite (NaHSO₃) dropwise until a starch-iodide paper test indicates the absence of an oxidizer.

  • Disposal: The resulting solution should be disposed of as chemical waste according to institutional guidelines.

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

  • Preparation: Prepare a 0.1 M potassium permanganate (KMnO₄) solution in a chemical fume hood.

  • Reaction Setup: For every 1 mg of this compound waste, add 10 mL of the 0.1 M KMnO₄ solution in a suitable, sealed container.

  • Incubation: Allow the mixture to react for at least 24 hours at room temperature with occasional swirling. The disappearance of the purple color indicates the consumption of permanganate. If the solution becomes colorless, add more KMnO₄ solution until a faint, persistent pink color remains.

  • Quenching: After the reaction, quench the excess permanganate by adding a 1 M solution of sodium bisulfite (NaHSO₃) dropwise until the solution becomes colorless.

  • Disposal: The resulting manganese dioxide precipitate and the solution should be disposed of as hazardous waste, following all local and institutional regulations.

Data Presentation: Disposal Method Comparison

ParameterAlkaline HydrolysisOxidation (Sodium Hypochlorite)Oxidation (Potassium Permanganate)
Reagent 1 M Sodium HydroxideCommercial Bleach (5-6% NaOCl)0.1 M Potassium Permanganate
Reagent Volume 10 mL per 1 mg this compound20 mL per 1 mg this compound10 mL per 1 mg this compound
Reaction Time 24 hours (room temp) or 6-8 hours (50°C)12 hours (room temp)24 hours (room temp)
Quenching Step Neutralization with HClSodium BisulfiteSodium Bisulfite
Waste Stream Neutralized aqueous solutionAqueous solutionAqueous solution with MnO₂ precipitate
Considerations Heat can accelerate the reaction.Readily available reagent.Formation of solid waste (MnO₂).

Mandatory Visualization: this compound Disposal Workflow

NereistoxinDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_degradation Chemical Degradation cluster_oxidation_methods Oxidation Methods cluster_post_treatment Post-Treatment cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood ChooseMethod Choose Degradation Method FumeHood->ChooseMethod AlkalineHydrolysis Alkaline Hydrolysis (1M NaOH) ChooseMethod->AlkalineHydrolysis Method 1 Oxidation Oxidation ChooseMethod->Oxidation Method 2 Neutralize Neutralize Solution (pH 6-8) AlkalineHydrolysis->Neutralize ChooseOxidant Choose Oxidant Oxidation->ChooseOxidant Bleach Sodium Hypochlorite (Bleach) ChooseOxidant->Bleach Option A Permanganate Potassium Permanganate (0.1M KMnO4) ChooseOxidant->Permanganate Option B Quench Quench Excess Oxidant Bleach->Quench Permanganate->Quench DisposeWaste Dispose as Chemical Waste (Follow Institutional Guidelines) Neutralize->DisposeWaste Quench->DisposeWaste

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.